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  • Product: Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate
  • CAS: 1072944-87-6

Core Science & Biosynthesis

Foundational

"physicochemical properties of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate"

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isox...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic and structural properties make it a privileged scaffold, appearing in numerous natural products and pharmacologically active compounds.[1][2] The isoxazole moiety is valued for its ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets. Consequently, isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] This guide focuses on a specific derivative, Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, providing a comprehensive overview of its physicochemical properties, methodologies for their determination, and its context within the broader landscape of pharmacologically relevant isoxazoles.

Molecular Identity and Structure

Chemical Name: Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate CAS Number: 1072944-87-6 Molecular Formula: C₁₁H₈ClNO₃ Molecular Weight: 237.64 g/mol [4]

The precise arrangement of substituents on the isoxazole ring is critical for its chemical behavior and biological activity. It is essential to distinguish the target compound from its isomers, such as Methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate and 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid, as they will possess distinct physicochemical and pharmacological profiles.[5][6]

start Start: Add excess compound to water equilibrate Equilibrate for 24h at constant temperature start->equilibrate Agitation separate Separate phases (Settle or Centrifuge) equilibrate->separate Achieve Equilibrium sample Sample aqueous supernatant separate->sample Isolate Saturated Solution quantify Quantify concentration via HPLC sample->quantify Analysis end End: Calculate solubility quantify->end Data Processing start1 Ethyl 4-chlorobenzoate intermediate Methyl 3-(4-chlorophenyl)-3-oxopropanoate (β-Ketoester) start1->intermediate Claisen Condensation start2 Methyl acetate start2->intermediate Claisen Condensation product Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate intermediate->product Cyclization reagent Hydroxylamine (NH₂OH) reagent->product

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Isoxazole derivatives are a prominent class of heterocyclic compounds that hold significant importance in medicinal chemistry, frequently appea...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that hold significant importance in medicinal chemistry, frequently appearing as core scaffolds in a wide array of pharmacologically active agents.[1][2][3] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them attractive targets for drug discovery and development.[2][3] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity.

This in-depth technical guide focuses on the spectroscopic characterization of a specific isoxazole derivative, Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate . As a Senior Application Scientist, this guide will not only present the expected spectroscopic data but also delve into the causality behind the experimental choices and the interpretation of the resulting spectra. We will explore the key techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule.

Molecular Structure and Expected Spectroscopic Features

The structure of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, with the systematic IUPAC name methyl 4-(4-chlorophenyl)-1,2-oxazole-5-carboxylate, is presented below. A thorough analysis of its chemical environment allows us to predict the key features in its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, both ¹H and ¹³C NMR will provide invaluable information about the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16-32 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is recommended.

    • Acquisition Time (aq): 2-4 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for ¹H NMR Data Acquisition and Analysis:

G cluster_acquisition Data Acquisition cluster_processing Data Processing & Interpretation sample_prep Sample Preparation (Dissolve in CDCl₃) instrument_setup Instrument Setup (400 MHz Spectrometer) sample_prep->instrument_setup acquisition Data Acquisition (Standard Pulse Program) instrument_setup->acquisition fid Raw FID Data acquisition->fid ft Fourier Transform fid->ft phasing Phase & Baseline Correction ft->phasing referencing Chemical Shift Referencing (TMS or Solvent) phasing->referencing interpretation Spectral Interpretation referencing->interpretation

Caption: Workflow for acquiring and analyzing ¹H NMR data.

Predicted ¹H NMR Spectrum and Interpretation:

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic Protons (H-2', H-6')~ 7.4-7.6Doublet2HThese protons are ortho to the chlorine atom on the phenyl ring and will appear as a doublet due to coupling with the meta protons. The electron-withdrawing nature of the chlorine and the isoxazole ring will shift them downfield.
Aromatic Protons (H-3', H-5')~ 7.3-7.5Doublet2HThese protons are meta to the chlorine atom and will also appear as a doublet due to coupling with the ortho protons.
Isoxazole Proton (H-3)~ 8.0-8.5Singlet1HThe proton on the isoxazole ring is in a heteroaromatic system and is expected to be significantly deshielded, appearing as a singlet as there are no adjacent protons to couple with. The exact shift can be influenced by the substituents.[4]
Methyl Ester Protons (-OCH₃)~ 3.9-4.1Singlet3HThe methyl protons of the ester group are in a relatively shielded environment and will appear as a sharp singlet.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Experimental Protocol:

The sample preparation is the same as for ¹H NMR.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz proton instrument.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR Spectrum and Interpretation:

Carbon Environment Expected Chemical Shift (δ, ppm) Rationale
Carbonyl Carbon (C=O)~ 160-165The ester carbonyl carbon is highly deshielded and appears in the characteristic downfield region.
Isoxazole Carbons (C-4, C-5)~ 160-170The carbons within the isoxazole ring are in a heteroaromatic environment, leading to significant downfield shifts. The exact positions will depend on the electronic effects of the substituents.[4]
Quaternary Aromatic Carbon (C-1')~ 130-135The carbon of the phenyl ring attached to the isoxazole ring.
Aromatic Carbons (CH)~ 128-135The protonated carbons of the chlorophenyl ring.
Chlorine-bearing Aromatic Carbon (C-4')~ 135-140The carbon atom directly attached to the electron-withdrawing chlorine atom will be deshielded.
Isoxazole Carbon (C-3)~ 95-105The protonated carbon of the isoxazole ring often appears at a relatively upfield position for a heteroaromatic system.[4]
Methyl Ester Carbon (-OCH₃)~ 52-55The methyl carbon of the ester group is in a shielded environment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Workflow for IR Data Acquisition:

G cluster_ir IR Spectroscopy sample_prep Sample Preparation (ATR or KBr Pellet) acquisition Data Acquisition (4000-400 cm⁻¹) sample_prep->acquisition interpretation Spectral Interpretation acquisition->interpretation

Caption: Workflow for acquiring and interpreting IR data.

Predicted IR Spectrum and Interpretation:

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
C=O (Ester)1720-1740Stretching
C=N (Isoxazole)1600-1650Stretching[5]
C=C (Aromatic & Isoxazole)1450-1600Stretching
C-O (Ester)1200-1300Stretching
C-Cl (Aryl Halide)1000-1100Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Methyl)2850-3000Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for molecules of this type.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum and Interpretation:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular weight of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate is 237.64 g/mol .[6][7] A prominent peak is expected at an m/z corresponding to this molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, which is characteristic of a single chlorine atom.

  • Key Fragmentation Patterns: Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for isoxazole derivatives may involve cleavage of the ester group, loss of the chlorophenyl moiety, or ring opening of the isoxazole nucleus.

Conclusion

The comprehensive spectroscopic analysis of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, employing a combination of NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and the expected spectral features based on the molecular structure, researchers and drug development professionals can confidently characterize this and other related isoxazole derivatives, ensuring the integrity and quality of their scientific endeavors.

References

  • BenchChem. A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives.
  • ResearchGate. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • CORE. Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate.
  • Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • ACG Publications. Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
  • PubChem. Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate.
  • National Institutes of Health. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • Supporting Information. Analytical data for compounds 2,3,4,5.
  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-.
  • National Institutes of Health. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • The Royal Society of Chemistry. Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines.
  • PubChem. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093.
  • Sigma-Aldrich. Methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate.
  • Sigma-Aldrich. 3-(4-(4-chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid.
  • Santa Cruz Biotechnology. 3-(4-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid.
  • CDN. 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr.
  • Sigma-Aldrich. Methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate.
  • The Royal Society of Chemistry. Supporting Information.
  • Research Results in Pharmacology. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate.
  • Semantic Scholar. Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati.
  • National Institutes of Health. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Sources

Foundational

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Isoxazole Compounds

Foreword: The Isoxazole Scaffold - A Privileged Motif in Modern Drug Discovery The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoxazole Scaffold - A Privileged Motif in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic configuration, metabolic stability, and capacity to serve as a bioisostere for other functional groups have established it as a cornerstone in the design of novel therapeutics.[3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and immunosuppressive effects.[1][4][5][6] The therapeutic versatility of this scaffold is evidenced by its presence in a range of marketed drugs, from the antibiotic sulfamethoxazole to the anti-inflammatory agent valdecoxib and the immunosuppressant leflunomide.[2][6]

The journey from a newly synthesized isoxazole compound to a potential drug candidate is a rigorous one, demanding a systematic and scientifically sound screening process. This guide, written from the perspective of a seasoned application scientist, provides an in-depth technical framework for the biological activity screening of novel isoxazole compounds. We will eschew a rigid, one-size-fits-all template, instead focusing on a logical, causality-driven workflow that progresses from broad primary screening to nuanced mechanistic investigation. Every protocol herein is designed as a self-validating system, grounded in authoritative methodologies to ensure the generation of robust and reproducible data for researchers, scientists, and drug development professionals.

Part 1: The Primary Screening Cascade - Identifying Bioactive Hits

The initial phase of screening is designed to cast a wide net, efficiently identifying which of the novel isoxazole compounds possess promising biological activity across several key therapeutic areas. This multi-pronged approach allows for the rapid prioritization of "hit" compounds for more detailed follow-up studies.

Anticancer Activity Screening: The Cytotoxicity Mandate

A primary indicator of potential anticancer activity is a compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a robust, colorimetric method for assessing this, relying on the metabolic activity of viable cells.[7][8]

The assay leverages the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[7] The quantity of formazan produced is directly proportional to the number of viable, metabolically active cells.[7][9]

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to ~80% confluency.

    • Trypsinize the cells, perform a cell count (e.g., using a hemocytometer and Trypan blue exclusion), and adjust the cell suspension to a density of 1 × 10⁵ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (1 × 10⁴ cells/well) into a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each novel isoxazole compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in serum-free medium to achieve a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well does not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[10]

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[11]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%, is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Exposure cluster_assay Phase 3: Viability Assessment cluster_analysis Phase 4: Data Analysis Cell_Culture Culture Cancer Cell Lines Seeding Seed Cells in 96-well Plate (1x10^4 cells/well) Cell_Culture->Seeding Incubate_24h Incubate 24h for Adhesion Seeding->Incubate_24h Add_Compounds Treat Cells with Compounds (48-72h Incubation) Incubate_24h->Add_Compounds Prepare_Compounds Prepare Serial Dilutions of Isoxazole Compounds Prepare_Compounds->Add_Compounds Add_MTT Add MTT Reagent (3-4h Incubation) Add_Compounds->Add_MTT Controls Include Vehicle (DMSO) & Positive Controls Controls->Add_Compounds Solubilize Remove Medium & Add Solubilization Solution (DMSO) Add_MTT->Solubilize Read_Plate Measure Absorbance at 570 nm Solubilize->Read_Plate Calculate_Viability Calculate % Cell Viability Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 Values (Dose-Response Curve) Calculate_Viability->Determine_IC50

Antimicrobial Activity Screening: Gauging the Spectrum

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[12] A standardized method for this initial screen is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound.[13]

This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[13]

  • Preparation of Materials:

    • Microorganisms: Use a panel of clinically relevant strains, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and a fungal strain (e.g., Candida albicans ATCC 90028).

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

    • Inoculum Preparation: Grow microorganisms to the mid-logarithmic phase. Adjust the turbidity of the bacterial/fungal suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup in a 96-well Plate:

    • Prepare serial two-fold dilutions of the isoxazole compounds in the appropriate broth directly in a 96-well microtiter plate. A typical concentration range is 256 µg/mL to 0.5 µg/mL.

    • Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

    • Controls are critical:

      • Sterility Control: Well with broth only (no inoculum, no compound).

      • Growth Control: Well with broth and inoculum (no compound).

      • Positive Control: Wells with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and inoculum.

  • Incubation:

    • Incubate the bacterial plates at 37°C for 18-24 hours.

    • Incubate the fungal plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A reading mirror or a plate reader measuring absorbance at 600 nm can aid in this determination.

The MIC value is reported in µg/mL. Compounds with low MIC values are considered potent antimicrobial agents. The results provide a quantitative measure of a compound's activity against a spectrum of microbes.

Anti-inflammatory Activity Screening: Targeting COX-2

Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes. There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation.[14] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[15]

This assay measures the ability of a test compound to inhibit the enzymatic activity of purified COX-2. The enzyme converts arachidonic acid into prostaglandin H₂ (PGH₂), which is then further metabolized to prostaglandins like PGE₂. The inhibitory effect is quantified by measuring the amount of PGE₂ produced, typically via an Enzyme-Linked Immunosorbent Assay (ELISA).[16][17]

  • Reagent Preparation:

    • Enzyme: Purified recombinant human COX-2.

    • Substrate: Arachidonic acid.

    • Cofactors: Glutathione, hematin.

    • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

    • Test Compounds: Prepare serial dilutions of isoxazole compounds in assay buffer.

    • Positive Control: A known selective COX-2 inhibitor (e.g., Celecoxib).

  • Enzymatic Reaction:

    • In the wells of a microplate, add the assay buffer, the COX-2 enzyme, and the test compound (or control).

    • Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping reagent (e.g., 1 M HCl).

  • PGE₂ Quantification by Competitive ELISA:

    • The amount of PGE₂ generated in the reaction is quantified using a commercial competitive ELISA kit, following the manufacturer's instructions.

    • Briefly, the samples are added to a 96-well plate pre-coated with a capture antibody.

    • A fixed amount of PGE₂ conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added. The sample PGE₂ and the enzyme-conjugated PGE₂ compete for binding to the capture antibody.

    • After washing away unbound reagents, a substrate for the enzyme is added, and the resulting color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of PGE₂ in the original sample.

  • Data Analysis:

    • Generate a standard curve using known concentrations of PGE₂.

    • Calculate the concentration of PGE₂ produced in each reaction well from the standard curve.

    • Determine the percent inhibition of COX-2 activity for each compound concentration using the formula: % Inhibition = [1 - (PGE₂ in Test Well / PGE₂ in Vehicle Control Well)] * 100

    • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Part 2: Mechanistic Elucidation - From 'If' to 'How'

Once primary screening identifies active compounds, the next critical phase is to understand their mechanism of action (MoA). This involves a series of more focused secondary assays designed to probe specific cellular pathways and molecular targets.

Unraveling the Anticancer MoA

A low IC₅₀ value from the MTT assay is a strong start, but it doesn't explain how the compound kills cancer cells. Further investigation is required to determine if the mechanism involves programmed cell death (apoptosis), cell cycle arrest, or inhibition of specific signaling pathways crucial for cancer cell survival and proliferation.[18][19]

  • Apoptosis Induction: Assays like Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the apoptotic cell population following treatment is a strong indicator of this MoA.

  • Cell Cycle Analysis: Cancer is characterized by uncontrolled cell division. Flow cytometric analysis of DNA content in cells stained with PI can reveal if a compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).[11]

  • Signaling Pathway Analysis: Many cancers exhibit dysregulated signaling pathways.[20] The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth and is frequently hyperactivated in cancer.[21][22]

    • Western Blotting: This technique can be used to probe the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself and its downstream effectors. A decrease in the phosphorylation of these proteins in compound-treated cells would suggest inhibition of this critical survival pathway.

PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Growth Cell Growth Akt->Growth mTORC2 mTORC2 mTORC2->Akt p Isoxazole Novel Isoxazole Compound Isoxazole->PI3K Inhibition Isoxazole->Akt Inhibition

Confirming the Anti-inflammatory MoA

For compounds showing COX-2 inhibition, it is crucial to determine their selectivity. Non-selective inhibitors that also block COX-1 can cause gastrointestinal side effects.

  • COX-1 Inhibition Assay: Run a parallel in vitro assay using purified COX-1 enzyme. The protocol is analogous to the COX-2 assay.

  • Selectivity Index (SI): The SI is calculated as the ratio of the IC₅₀ values: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A high SI value indicates greater selectivity for COX-2, which is a desirable characteristic.

  • In Vivo Confirmation: Promising candidates can be advanced to in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats.[23][24][25] In this model, the ability of an orally administered compound to reduce swelling in the paw after injection of the inflammatory agent carrageenan is measured, providing a functional readout of its anti-inflammatory efficacy.

COX2_Pathway cluster_reaction Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Activates Phospholipase A2 Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Catalyzes Conversion COX2_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isoxazole Selective Isoxazole Inhibitor Isoxazole->COX2_Enzyme Inhibition

Part 3: Data Synthesis and Structure-Activity Relationship (SAR)

A systematic screening approach generates a wealth of quantitative data. The effective presentation of this data is paramount for making informed decisions about which compounds to advance.

Data Presentation

Summarize all quantitative data (IC₅₀ and MIC values) into clearly structured tables. This allows for at-a-glance comparison of the novel isoxazole derivatives against each other and against standard reference compounds.

Table 1: Comparative Anticancer Activity of Novel Isoxazole Compounds

Compound IDStructureMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
IZ-001 [Sketch]12.525.318.7
IZ-002 [Sketch]2.15.83.4
IZ-003 [Sketch]> 100> 100> 100
Doxorubicin N/A0.50.80.6
Illustrative data based on potential experimental outcomes.

Table 2: Antimicrobial and Anti-inflammatory Profiles of Lead Compounds

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
IZ-002 > 256> 2560.885106.3
IZ-004 81622.435.11.6
Ciprofloxacin 0.50.25N/AN/AN/A
Celecoxib N/AN/A0.0515300
Illustrative data based on potential experimental outcomes.
Structure-Activity Relationship (SAR) Insights

By correlating the structural modifications across the series of synthesized isoxazole compounds with their corresponding biological activities, preliminary SAR can be established. For instance, one might observe that adding an electron-withdrawing group at a specific position on a phenyl ring attached to the isoxazole core consistently enhances anticancer activity. These initial SAR insights are invaluable for guiding the next round of medicinal chemistry efforts to design and synthesize more potent and selective analogues.

Conclusion and Future Trajectory

This guide has outlined a comprehensive and logical workflow for the biological activity screening of novel isoxazole compounds. The proposed cascade, moving from broad primary screening for anticancer, antimicrobial, and anti-inflammatory activities to focused secondary assays for mechanistic elucidation, provides a robust framework for identifying and characterizing promising drug candidates. The emphasis on validated protocols, appropriate controls, and clear data interpretation ensures the scientific integrity of the findings.

The isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[1] Compounds that emerge successfully from this screening funnel warrant further investigation, including lead optimization to improve potency and drug-like properties, comprehensive in vivo efficacy studies in relevant disease models, and detailed toxicology and pharmacokinetic profiling. This systematic approach is fundamental to translating the chemical promise of novel isoxazoles into tangible therapeutic benefits.

References

  • Patrignani, P., & Patrono, C. (n.d.). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors.
  • BenchChem. (n.d.). Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition.
  • Abcam. (n.d.). MTT assay protocol.
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  • Jakraya, M., et al. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
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Sources

Exploratory

The Isoxazole Scaffold: A Comprehensive Technical Guide to Discovery, Synthesis, and Biological Application

Abstract The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. Its unique electronic and structural properties have cemente...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. Its unique electronic and structural properties have cemented its status as a "privileged scaffold," leading to its incorporation into a multitude of clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive exploration of isoxazole-based bioactive molecules, intended for researchers, scientists, and drug development professionals. We will traverse the landscape of isoxazole synthesis, from classical condensation reactions to modern transition-metal-catalyzed methodologies, elucidating the mechanistic rationale behind these synthetic choices. Furthermore, this guide will delve into the diverse pharmacological activities of isoxazole derivatives, with a particular focus on their applications as anticancer, anti-inflammatory, and antibacterial agents. Through detailed protocols, structure-activity relationship (SAR) analyses, and visualization of key biological pathways, this document aims to serve as an authoritative resource for the discovery and development of next-generation isoxazole-based therapeutics.

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole moiety is an aromatic five-membered heterocycle characterized by the presence of an oxygen atom adjacent to a nitrogen atom.[1] This arrangement imparts a unique set of physicochemical properties, including the ability to act as a bioisostere for amide and ester functionalities, a capacity for hydrogen bonding, and a geometrically constrained structure that can facilitate favorable interactions with biological targets.[2] The inherent stability of the isoxazole ring, coupled with the potential for its N-O bond to undergo cleavage under specific reductive or basic conditions, makes it a versatile synthetic intermediate.[3] This duality of stability and reactivity allows for the facile introduction and modification of substituents at the 3, 4, and 5-positions, enabling extensive exploration of the chemical space around the core scaffold.[4]

The significance of the isoxazole ring in drug discovery is underscored by its presence in a number of FDA-approved drugs, including the anti-inflammatory drug valdecoxib, the antirheumatic agent leflunomide, and the antibacterial sulfamethoxazole.[5][6] These successful clinical applications have fueled continued interest in the isoxazole scaffold, leading to the development of a vast library of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[7][8]

Synthetic Strategies for the Construction of the Isoxazole Ring

The construction of the isoxazole ring can be achieved through several synthetic routes. The choice of a particular methodology is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. Here, we discuss three major classes of synthetic strategies, providing detailed protocols and mechanistic insights.

1,3-Dipolar Cycloaddition: A Convergent and Versatile Approach

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is one of the most powerful and widely employed methods for the synthesis of isoxazoles and isoxazolines, respectively.[5][9] Nitrile oxides are typically generated in situ from the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl halides due to their inherent instability.[5]

Materials:

  • Substituted aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Chloramine-T trihydrate (1.5 eq)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in ethanol.

  • Nitrile Oxide Generation and Cycloaddition: Add Chloramine-T trihydrate (1.5 eq) to the stirred solution. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to remove any unreacted Chloramine-T and other water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 3,5-disubstituted isoxazole.

Causality and Self-Validation: The use of Chloramine-T as an oxidizing agent provides a mild and efficient method for the in situ generation of the nitrile oxide from the aldoxime, minimizing the handling of the unstable dipole.[10] The progress of the reaction can be readily monitored by TLC, allowing for the determination of the reaction endpoint. The work-up procedure is designed to effectively remove the oxidant and other impurities, and the final purification by column chromatography ensures the isolation of a pure product. The structure of the synthesized isoxazole should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_start Starting Materials Aldoxime R1-CH=NOH NitrileOxide [R1-C≡N⁺-O⁻] (Nitrile Oxide Intermediate) Aldoxime->NitrileOxide Oxidation Alkyne R2-C≡CH Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole [3+2] Cycloaddition Oxidant Chloramine-T Oxidant->NitrileOxide NitrileOxide->Isoxazole caption Workflow for 1,3-Dipolar Cycloaddition Synthesis of Isoxazoles G cluster_intermediate Reaction Intermediates Diketone R1-CO-CH2-CO-R2 (β-Diketone) Oxime Oxime Intermediate Diketone->Oxime Hydroxylamine NH2OH·HCl Hydroxylamine->Oxime Condensation Cyclized Cyclized Intermediate Oxime->Cyclized Intramolecular Cyclization Isoxazole 3,5-Disubstituted Isoxazole Cyclized->Isoxazole Dehydration caption Synthesis of Isoxazoles from β-Diketones G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Valdecoxib Valdecoxib (Isoxazole Derivative) Valdecoxib->COX2 Inhibition caption Mechanism of COX-2 Inhibition by Valdecoxib G DeNovo De Novo Pyrimidine Synthesis DHODH DHODH Enzyme DeNovo->DHODH Pyrimidines Pyrimidines (UMP) DHODH->Pyrimidines Catalysis Lymphocyte Lymphocyte Proliferation Pyrimidines->Lymphocyte Leflunomide Leflunomide (Active Metabolite) Leflunomide->DHODH Inhibition caption Mechanism of DHODH Inhibition by Leflunomide

Sources

Foundational

A Technical Guide to the Potential Mechanisms of Action of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

An in-depth technical guide by a Senior Application Scientist Authored for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized a...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, a specific derivative for which direct and extensive mechanistic studies are not yet prevalent in public-domain literature. In the absence of definitive data for this precise molecule, this document serves as an in-depth technical analysis of its potential mechanisms of action. By dissecting its structural components and drawing logical parallels from well-characterized isoxazole analogues, we will postulate probable biological targets and pathways. This whitepaper provides a foundational framework for initiating research, outlining authoritative, field-proven experimental protocols to systematically investigate and validate the compound's bioactivity. Our approach is grounded in synthesizing existing knowledge to provide a predictive, yet scientifically rigorous, starting point for future drug discovery and development efforts.

Introduction: The Isoxazole Scaffold in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, a configuration that imparts a unique combination of aromaticity, stability, and reactivity.[2][3] This structural motif is found in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib, the antirheumatic drug Leflunomide, and various antibiotics like Sulfamethoxazole.[1][2] The versatility of the isoxazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic profiles and target specificity.[2]

Derivatives of the isoxazole core have demonstrated a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This wide-ranging bioactivity suggests that the isoxazole scaffold can interact with a diverse set of biological targets. This guide will explore the most probable mechanisms for the title compound, Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate , based on a comprehensive review of its structural class.

Figure 1: Chemical Structure of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate Chemical Structure of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate (Note: An illustrative image would be placed here in a final document. For this text-based generation, the structure is described by its name.)

Structural and Physicochemical Profile

Understanding a compound's physical and chemical properties is fundamental to predicting its biological behavior. The structure of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate features three key components: the central isoxazole ring, a 4-chlorophenyl substituent at the C4 position, and a methyl carboxylate group at the C5 position.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₃PubChem[6]
Molecular Weight 237.64 g/mol PubChem[6]
IUPAC Name methyl 4-(4-chlorophenyl)-1,2-oxazole-5-carboxylateN/A
SMILES COC(=O)C1=C(ON=C1)C2=CC=C(C=C2)ClN/A
InChI Key KWOGGSTXPMBDDL-UHFFFAOYSA-NSigma-Aldrich
Predicted LogP 2.6PubChem[6]

Note: Data corresponds to the isomer Methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate or similar structures where direct data for the title compound is unavailable.

The 4-chlorophenyl group introduces significant hydrophobicity and can engage in halogen bonding or other specific interactions within a protein binding pocket. The methyl carboxylate group provides a potential hydrogen bond acceptor and can influence solubility and metabolic stability.

Review of Established Mechanisms for the Isoxazole Scaffold

The diverse bioactivities of isoxazole derivatives stem from their ability to inhibit a wide range of enzymes and modulate various signaling pathways. Below, we discuss several well-documented mechanisms that could be relevant to the title compound.

Anticancer Mechanisms

Isoxazole-containing molecules have emerged as potent anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cell death.[4][7][8]

HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, including HER2, Raf-1, and Akt. Its inhibition leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. Several synthetic isoxazole derivatives have been identified as potent HSP90 inhibitors, docking into the ATP-binding site in the N-terminal domain of the protein.[9] Specifically, 3,4-diaryl isoxazole and 3,4-isoxazolediamide compounds have shown significant antitumor activity by this mechanism.[7][9] Given the aromatic nature of the 4-chlorophenyl group on the title compound, interaction with the HSP90 ATP-binding pocket is a plausible hypothesis.

Beyond HSP90 inhibition, isoxazoles can induce apoptosis through various other routes. Studies have shown they can act as inhibitors of tubulin polymerization, matrix metalloproteinases (MMPs), and receptor tyrosine kinases (RET), all of which are critical pathways in cancer cell survival and proliferation.[7] The ability of isoxazole derivatives to trigger both early and late apoptosis has been demonstrated in multiple cancer cell lines, including leukemia and glioblastoma.[9]

ACC is a key enzyme in de novo fatty acid synthesis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation.[10] A series of 4-phenoxy-phenyl isoxazoles were recently identified as novel ACC inhibitors. These compounds demonstrated potent cytotoxicity against lung, liver, and breast cancer cell lines, causing a decrease in malonyl-CoA levels, cell cycle arrest, and apoptosis.[10] The structural similarity of a substituted phenyl ring on the isoxazole core makes ACC a compelling potential target for Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate.

cluster_0 Postulated Anticancer MOA Screening cluster_1 Target-Based Assays cluster_2 Phenotypic Assays Compound Methyl 4-(4-chlorophenyl) isoxazole-5-carboxylate Cytotoxicity Initial Cytotoxicity Screen (e.g., MTT Assay on Cancer Cell Panel) Compound->Cytotoxicity Treat Cells HSP90 HSP90 Inhibition Assay (Biochemical or Cellular) Cytotoxicity->HSP90 If Active, Investigate Targets ACC ACC Inhibition Assay (Enzymatic) Cytotoxicity->ACC If Active, Investigate Targets Other_Kinase Kinase Panel Screen Cytotoxicity->Other_Kinase If Active, Investigate Targets Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity->Apoptosis If Active, Investigate Phenotype Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity->Cell_Cycle If Active, Investigate Phenotype HSP90->Apoptosis Causality Link ACC->Cell_Cycle Causality Link

Caption: A generalized workflow for investigating the potential anticancer mechanism of action.

Antimicrobial Mechanisms

The isoxazole ring is a key pharmacophore in several antibacterial and antifungal agents.[5] Their mechanism of action is often bacteriostatic, involving the inhibition of essential metabolic pathways or protein synthesis.[11] For instance, the antibiotic sulfamethoxazole, which contains an isoxazole ring, works by inhibiting dihydropteroate synthase, an enzyme vital for folic acid synthesis in bacteria. While the title compound does not contain the sulfonamide group, the core heterocyclic structure is known to contribute to antimicrobial activity. The presence of a halogenated phenyl group can enhance this activity.[3]

Other Potential Mechanisms

The structural versatility of isoxazoles allows them to target a diverse array of proteins:

  • D1 Protease Inhibition: In the context of herbicides, isoxazole-thiazole derivatives have been designed as inhibitors of D1 protease, a key enzyme in plant photosystem II.[12]

  • AMPA Receptor Modulation: Certain isoxazole-4-carboxamide derivatives act as potent modulators of AMPA receptors in the central nervous system, highlighting a potential role in neuroscience.[13]

  • Pyrroline-5-Carboxylate (P5C) Reductase Inhibition: Inhibition of this enzyme, which is essential for proline biosynthesis, has been explored as a potential antibacterial strategy.[14]

Postulated Mechanisms of Action for Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

Based on the structure-activity relationships of the broader isoxazole class, we postulate that the most probable mechanisms of action for Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate are related to anticancer activity .

  • Primary Hypothesis: Inhibition of HSP90 or ACC. The substituted phenyl-isoxazole core is a common feature in inhibitors of both HSP90 and ACC.[9][10] These targets are well-validated in oncology. The 4-chlorophenyl group could favorably interact with hydrophobic pockets in the ATP-binding site of HSP90 or the active site of ACC.

  • Secondary Hypothesis: General Induction of Apoptosis. The compound is likely to exhibit cytotoxicity against cancer cells. This could be a downstream effect of a specific target inhibition (like HSP90 or ACC) or through other mechanisms like tubulin disruption or kinase inhibition, leading to cell cycle arrest and apoptosis.[7][8]

Compound Isoxazole Derivative (e.g., Title Compound) HSP90 HSP90 Chaperone Compound->HSP90 Inhibits ATP Binding Site ClientProteins Oncogenic Client Proteins (Akt, Raf-1, HER2) HSP90->ClientProteins Stabilizes Degradation Ubiquitin-Proteasome Mediated Degradation HSP90->Degradation Inhibition prevents stabilization ClientProteins->Degradation Apoptosis Apoptosis / Cell Cycle Arrest Degradation->Apoptosis Leads to

Caption: Postulated pathway of HSP90 inhibition by an isoxazole derivative leading to apoptosis.

Experimental Workflows for Mechanistic Validation

To test the hypotheses outlined above, a systematic, multi-step experimental approach is required. Each protocol described below is designed to be a self-validating system, with appropriate controls to ensure data integrity.

Protocol: Initial Cytotoxicity Screening (MTT Assay)

Causality: To establish if the compound has any biological effect on cancer cells and to determine the effective concentration range (IC₅₀).

Methodology:

  • Cell Plating: Seed cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: Apoptosis Assessment (Annexin V-FITC/PI Staining)

Causality: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the cells using a flow cytometer. FITC signal (Annexin V) detects early apoptotic cells, while PI signal detects late apoptotic/necrotic cells.

  • Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Protocol: Cellular HSP90 Inhibition Assay (Western Blot for Client Proteins)

Causality: To test the hypothesis that the compound inhibits HSP90 within the cell, leading to the degradation of its known client proteins.

Methodology:

  • Cell Treatment: Treat cells (e.g., MDA-MB-231, which has high Akt levels) with the compound at IC₅₀ and 2x IC₅₀ for 12-24 hours. Use a known HSP90 inhibitor (e.g., 17-AAG) as a positive control.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against HSP90 client proteins (e.g., anti-Akt, anti-Raf-1) and a loading control (e.g., anti-β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A significant decrease in the levels of client proteins (relative to β-actin) in compound-treated cells compared to the vehicle control indicates HSP90 inhibition.

Conclusion and Future Directions

While the precise mechanism of action for Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate remains to be definitively elucidated, this guide provides a robust, evidence-based framework for its investigation. The structural motifs present in the molecule strongly suggest a potential role as an anticancer agent, with the inhibition of HSP90 or ACC being highly plausible primary mechanisms. The experimental workflows detailed herein offer a clear path to validating these hypotheses and characterizing the compound's biological activity.

Future research should focus on executing these foundational assays. Positive results would warrant more advanced studies, including biochemical assays to confirm direct enzyme inhibition, in vivo efficacy studies in xenograft models, and medicinal chemistry efforts to optimize the structure for improved potency and drug-like properties.

References

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  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

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  • Δ1-pyrroline-5-carboxylate Reductase as a New Target for Therapeutics: Inhibition of the Enzyme From Streptococcus Pyogenes and Effects in Vivo. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to the In Silico Modeling of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate Interactions

Abstract The isoxazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and its broad spectrum of biological activities.[1][2][3][4] Methyl 4-(4-chlorophe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and its broad spectrum of biological activities.[1][2][3][4] Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, a representative of this privileged scaffold, presents a compelling subject for computational analysis to unlock its therapeutic potential. This technical guide provides a comprehensive, methodology-driven framework for the in silico modeling of its interactions with biological targets. We move beyond a simple recitation of steps to delve into the scientific rationale behind each phase of the computational workflow, from initial ligand preparation and target identification to the complexities of molecular dynamics and free energy calculations. This document is designed for researchers, computational chemists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure the generation of robust, reliable, and actionable data for advancing drug discovery projects.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse therapeutic potential.[1][2] The unique arrangement of nitrogen and oxygen atoms within the ring, coupled with its aromatic character, allows for a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic effects.[5] This chemical versatility has led to the development of isoxazole-containing drugs with antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3] The specific substituents on the isoxazole core, such as the 4-chlorophenyl group and the methyl carboxylate in our subject molecule, play a critical role in defining its binding specificity and pharmacological profile.[3] Understanding these interactions at an atomic level is paramount for rational drug design, and in silico modeling provides the essential tools for this exploration.

The In Silico Modeling Paradigm: A Strategic Overview

A successful in silico investigation is not a linear path but an integrated, multi-stage process where each step builds upon and validates the previous one. The objective is to construct a predictive model of the molecular interactions between our ligand, Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, and its biological target(s). The workflow is designed to progressively increase in computational complexity and accuracy, starting from broad, rapid screening methods and culminating in rigorous, dynamic simulations.

In_Silico_Workflow cluster_prep Stage 1: Foundational Setup cluster_dock Stage 2: Initial Binding Hypothesis cluster_md Stage 3: Dynamic Refinement & Validation cluster_energy Stage 4: Rigorous Quantification cluster_advance Stage 5: Advanced Applications Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Target_ID Target Identification (Literature, Homology, Binding Site Prediction) Docking Molecular Docking (Pose & Affinity Prediction) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB Cleanup, Protonation, Energy Minimization) Protein_Prep->Docking Analysis_Dock Docking Analysis (Scoring, Clustering, Visual Inspection) Docking->Analysis_Dock MD_Sim Molecular Dynamics (MD) (System Solvation, Equilibration, Production Run) Analysis_Dock->MD_Sim Analysis_MD Trajectory Analysis (RMSD, RMSF, Interaction Fingerprinting) MD_Sim->Analysis_MD Free_Energy Binding Free Energy Calculation (MM/PBSA, FEP) Analysis_MD->Free_Energy Pharmacophore Pharmacophore Modeling (Feature Identification, Virtual Screening) Free_Energy->Pharmacophore

Caption: A strategic workflow for in silico modeling of protein-ligand interactions.

Stage 1: Ligand and Target Preparation - The Foundation of a Predictive Model

The adage "garbage in, garbage out" is particularly true for computational modeling. The quality of the initial structures of both the ligand and its protein target directly dictates the reliability of all subsequent results.

Ligand Preparation Protocol

The goal is to generate a low-energy, three-dimensional conformation of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate that is computationally ready.

Causality: A 2D chemical structure is insufficient. We need a 3D structure with correct stereochemistry, bond orders, and protonation states. An energy minimization step is crucial to relieve any steric strain from the initial 3D conversion, ensuring the ligand is in a physically realistic, low-energy state before docking.

Step-by-Step Protocol:

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher or obtain a SMILES string. For Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, a possible SMILES is COC(=O)c1c(onc1)c2ccc(Cl)cc2.

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.

  • Protonation: Assign appropriate protonation states at a physiological pH (e.g., 7.4). For this molecule, this step is straightforward as it lacks readily ionizable groups.

  • Charge Assignment: Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a force-field-based method (e.g., Gasteiger).

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or GAFF) to find a low-energy conformation.

  • File Format Conversion: Save the final structure in a format required by docking software (e.g., .pdbqt for AutoDock).

Target Identification and Validation

If the biological target is not known, its identification is the first major hurdle. This is a critical decision point that blends computational prediction with biological rationale.

Target_ID_Logic Start Identify Potential Target(s) Known_Target Is a Target Known from Literature? Start->Known_Target PDB_Search Search Protein Data Bank (PDB) for Target Structure Known_Target->PDB_Search Yes Target_Prediction Predict Target Computationally Known_Target->Target_Prediction No No_PDB No Structure Available PDB_Search->No_PDB Proceed Proceed to Protein Preparation PDB_Search->Proceed Homology_Model Build Homology Model No_PDB->Homology_Model Homology_Model->Proceed Target_Prediction->PDB_Search

Caption: Decision logic for identifying and obtaining a target protein structure.

Expertise & Experience:

  • Sequence-Based Methods: Use the ligand's structure to screen against databases of known ligands (e.g., ChEMBL) to find proteins targeted by similar molecules.

  • Structure-Based Methods (Inverse Docking): Dock the ligand against a library of protein structures to predict potential binding partners.

  • Binding Site Prediction: Once a protein is chosen, it's essential to identify plausible binding sites. These are often solvent-exposed cavities that can accommodate small molecules.[6][7] Tools like SeeSAR or GalaxySite can predict these "hot spots" based on geometric and physicochemical properties.[6][8]

Protein Structure Preparation Protocol

A raw PDB file is not ready for simulation. It is a static snapshot that often contains experimental artifacts.

Trustworthiness: This protocol is self-validating because a properly prepared protein will behave stably during initial energy minimization. A poorly prepared structure (e.g., with atomic clashes) will lead to a high initial energy and potential simulation failure.

Step-by-Step Protocol:

  • Select a High-Quality Structure: Choose a PDB entry with good resolution (<2.5 Å), and check for completeness (few missing residues or atoms).

  • Remove Non-Essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands (unless being used for validation).[9][10]

  • Add Hydrogen Atoms: PDB files from X-ray crystallography typically lack hydrogen atoms. Add them according to the appropriate protonation states of the amino acid residues at a defined pH.[9]

  • Assign Atomic Charges: Assign charges from a chosen force field (e.g., CHARMM, AMBER).

  • Handle Missing Residues/Atoms: If short loops or side chains are missing, they must be modeled in using tools like MODELLER or the repair functions within molecular modeling suites.[9]

  • Energy Minimization: Perform a brief energy minimization on the protein structure to relax any steric clashes introduced during the preparation steps.

Stage 2: Predicting Binding Modes with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It provides the first structural hypothesis of how the ligand interacts with the target.

The Rationale Behind Docking

Docking algorithms explore a vast conformational space to find the ligand pose that optimizes a scoring function. This function approximates the binding free energy, with lower scores typically indicating stronger binding.[11]

Expertise & Experience: The choice of docking strategy is critical.

  • Blind Docking: The entire protein surface is searched. This is useful when the binding site is unknown but is computationally expensive and can be less accurate.[9]

  • Focused Docking: A "grid box" is defined around a known or predicted binding site. This constrains the search, increasing efficiency and often accuracy.[9]

Step-by-Step Molecular Docking Workflow (AutoDock Vina Example)

Protocol:

  • Prepare Files: Ensure both the protein and ligand are prepared as described in Stage 1 and saved in the .pdbqt format, which contains atomic coordinates, charges, and atom type information.

  • Define the Search Space (Grid Box): Using visualization software (e.g., UCSF Chimera, AutoDock Tools), define the center and dimensions of the cubic search space.[12] For focused docking, center the box on the predicted binding site residues.

  • Configure Docking Parameters: Set parameters like exhaustiveness, which controls the extent of the conformational search. Higher values increase computational time but also the likelihood of finding the optimal pose.

  • Run the Docking Simulation: Execute the docking program (e.g., Vina) with the prepared receptor, ligand, and configuration files.[11][12]

  • Analyze the Results: The output will be a set of predicted binding poses, each with a corresponding binding affinity score (in kcal/mol).[11]

Interpreting Docking Results: A Self-Validating Approach

A single low-energy score is not proof of a correct binding mode. A robust analysis involves several checks:

  • Clustering: Do the top-ranked poses cluster together in a similar location and orientation? A tight cluster suggests a well-defined and favorable binding site.

  • Visual Inspection: Examine the top-ranked poses. Are the interactions chemically sensible? For example, are hydrogen bond donors pointing towards acceptors? Is the chlorophenyl group situated in a hydrophobic pocket?

  • Comparison to Known Binders: If available, dock a known active ligand for the target. A valid docking protocol should be able to reproduce the experimentally known binding mode (a process called re-docking).

MetricInterpretationImplication for Trustworthiness
Binding Affinity Estimated free energy of binding (kcal/mol). More negative is better.Provides a quantitative but approximate measure of binding strength.
Pose Clustering Grouping of similar output poses.A large, low-energy cluster suggests a confident prediction.
Key Interactions Formation of H-bonds, hydrophobic contacts, etc.Must be chemically and biologically plausible to be considered valid.

Stage 3: Elucidating Dynamic Interactions via Molecular Dynamics (MD) Simulation

While docking provides a static picture, protein-ligand complexes are highly dynamic systems. MD simulations offer insights into the stability of the docked pose and the conformational changes of both the protein and ligand over time.[13][14]

Why Docking is Not Enough: The Need for Dynamic Simulation

Docking typically treats the protein as rigid and uses simplified scoring functions. MD simulation addresses these limitations by:

  • Including Flexibility: Both the protein and ligand are fully flexible.

  • Explicit Solvent: The system is solvated in a box of water molecules, providing a more realistic environment.

  • Physics-Based Force Fields: Interactions are calculated using more rigorous, physics-based force fields (e.g., CHARMM, AMBER).[15]

An MD simulation can validate a docking pose: if the ligand remains stably bound in its pocket throughout the simulation, confidence in the docked pose increases. If it drifts away, the pose is likely incorrect.

The MD Simulation Workflow (GROMACS Example)

Protocol:

  • System Building: Start with the best-docked protein-ligand complex. Place it in a simulation box of a defined shape (e.g., cubic).[16]

  • Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model).

  • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's net charge and mimic a physiological salt concentration.

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes, especially with the newly added water and ions.

  • Equilibration: This is a crucial two-step process to gently bring the system to the desired simulation conditions.[16][17]

    • NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Pressure): Apply a pressure coupling algorithm to bring the system to the correct density (e.g., at 1 bar). Restraints are gradually released.

  • Production Run: Once equilibrated, run the simulation for a desired length of time (e.g., 100-500 nanoseconds) to collect trajectory data for analysis.

Trajectory Analysis: From Raw Data to Actionable Insights

The output of an MD simulation is a trajectory file containing atomic coordinates at discrete time steps. Analysis is required to extract meaningful information.[13][18][19]

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand atoms from their starting positions over time. A plateau in the RMSD plot indicates the system has reached equilibrium and is stable.[18][20]

  • Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of each individual residue over the course of the simulation. High RMSF values indicate flexible regions (e.g., loops), while low values indicate stable regions (e.g., alpha-helices).[18][20]

  • Interaction Analysis: Monitor specific interactions, like hydrogen bonds or hydrophobic contacts, between the ligand and protein over time. This reveals which interactions are most persistent and likely critical for binding.[20]

Stage 4: Quantifying Binding Affinity - Advanced Free Energy Calculations

While docking scores provide a rapid estimate of affinity, more accurate methods are needed for lead optimization. Free energy calculations based on MD simulations offer a more rigorous approach.[21][22]

Beyond Scoring Functions: MM/PBSA and FEP
  • Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This is an endpoint method that calculates the free energy by combining molecular mechanics energy, polar solvation energy (from solving the Poisson-Boltzmann equation), and nonpolar solvation energy. It is more accurate than docking scores but less rigorous than alchemical methods.[23]

  • Free Energy Perturbation (FEP): This "alchemical" method calculates the relative binding free energy between two ligands by computationally "transforming" one into the other.[21][22] It is computationally expensive but is considered one of the most accurate methods for predicting changes in affinity due to chemical modifications.[24]

Trustworthiness: The accuracy of these methods is highly dependent on sufficient sampling. Running multiple, independent simulations and ensuring convergence are key to generating trustworthy results. The predicted free energies should be compared with experimental data (e.g., IC₅₀ or Kᵢ values) whenever possible to validate the computational model.

Advanced Application: Pharmacophore Modeling for Lead Optimization

Once a stable binding mode is identified, a pharmacophore model can be generated. A pharmacophore is an abstract 3D representation of the essential molecular features required for biological activity.[25][26][27]

Expertise & Experience: A pharmacophore model derived from our stable protein-ligand complex would define the key features:

  • A hydrophobic/aromatic feature for the chlorophenyl ring.

  • A hydrogen bond acceptor feature for the carboxylate oxygen.

  • A hydrogen bond acceptor feature for the isoxazole nitrogen or oxygen.

This model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the same key features and are therefore likely to bind to the same target.[28][29] This is a powerful strategy for scaffold hopping and discovering new chemical entities.

Conclusion: Synthesizing a Coherent Interaction Model

The in silico modeling of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate interactions is a powerful, multi-faceted approach to understanding its therapeutic potential. By systematically applying a workflow that progresses from rapid hypothesis generation (docking) to dynamic validation (MD simulation) and rigorous quantification (free energy calculations), researchers can build a highly detailed and predictive model of molecular recognition. Each stage provides a layer of evidence and a set of self-validating checks that, when combined, create a trustworthy foundation for guiding experimental studies, optimizing lead compounds, and ultimately accelerating the drug discovery process.

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Foundational

A Technical Guide to the Preliminary Cytotoxicity Assessment of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

Foreword: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique e...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic and structural properties have made it a privileged scaffold in the design of a multitude of pharmacologically active agents.[3][4] From anti-inflammatory drugs to potent anticancer compounds, the versatility of the isoxazole nucleus is well-documented.[5][6] Isoxazole derivatives have been shown to exert their therapeutic effects through diverse mechanisms, including enzyme inhibition, disruption of cellular signaling pathways, and induction of apoptosis.[1][7] This guide focuses on a specific derivative, Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, outlining a comprehensive strategy for its initial in vitro cytotoxicity evaluation—a critical first step in the drug discovery cascade.

Rationale for Cytotoxicity Profiling

The journey of a novel chemical entity from the bench to the bedside begins with a thorough assessment of its biological activity and safety profile. Preliminary cytotoxicity studies are fundamental to this process, providing the initial data on a compound's potential to kill or damage cells.[8][9] This information is crucial for several reasons:

  • Identification of Anticancer Potential: For compounds being investigated as potential chemotherapeutics, cytotoxicity is a desired outcome. These initial screens help identify "hits" with potent anti-proliferative activity.[10][11]

  • Early Safety Assessment: Conversely, for non-cancer indications, cytotoxicity is an undesirable trait. Early identification of toxic compounds prevents the allocation of resources to candidates that are likely to fail in later stages of development.[8]

  • Dose-Range Finding: Cytotoxicity assays provide a preliminary indication of the concentration range at which a compound exerts a biological effect, guiding the design of more complex mechanism-of-action studies.[8]

  • Structure-Activity Relationship (SAR) Studies: By comparing the cytotoxicity of a series of related compounds, researchers can begin to understand the relationship between chemical structure and biological activity, informing the design of more potent and selective molecules.[1]

This guide will detail a logical, tiered approach to the preliminary cytotoxicity screening of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, employing widely accepted and robust in vitro assays.

Experimental Design: A Multi-Assay Approach

A single cytotoxicity assay provides only one perspective on a compound's effect on cells. Therefore, a multi-assay approach is recommended to build a more complete and reliable initial profile. We will focus on two primary assays that measure different hallmarks of cell death and viability: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

Cell Line Selection

The choice of cell line is critical and should be guided by the therapeutic hypothesis. For a preliminary screen of a novel compound with unknown potential, a panel of well-characterized cancer cell lines from different tissue origins is recommended. A common starting point includes:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.[12][13]

  • HeLa: A human cervical adenocarcinoma cell line.

  • HepG2: A human liver carcinoma cell line.

A non-cancerous cell line, such as human dermal fibroblasts (HDF) or Vero kidney cells, should be included as a control to assess for general cytotoxicity versus cancer cell-specific effects.[12]

Experimental Workflow

The overall workflow for the preliminary cytotoxicity screening is depicted below. This systematic process ensures reproducibility and generates high-quality, interpretable data.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Stock Preparation & Dilution Cell_Seeding Cell Seeding in 96-Well Plates Compound_Prep->Cell_Seeding Cell_Culture Cell Line Culture & Maintenance Cell_Culture->Cell_Seeding Compound_Treatment Treatment with Test Compound Cell_Seeding->Compound_Treatment Incubation 24-72h Incubation Compound_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Acquisition Spectrophotometric Reading MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calc IC50 Value Calculation Data_Acquisition->IC50_Calc Data_Report Data Reporting & Interpretation IC50_Calc->Data_Report

Caption: A generalized workflow for in vitro cytotoxicity screening.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting the preliminary cytotoxicity assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of mitochondria.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate in sterile DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15][16] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release control (cells treated with a lysis buffer). Plot a dose-response curve to determine the EC₅₀ value (the concentration of the compound that causes 50% of the maximum LDH release).

Data Presentation and Interpretation

The quantitative data generated from these assays should be presented in a clear and concise manner to facilitate interpretation.

Tabulated IC₅₀/EC₅₀ Values
CompoundCell LineAssayIncubation Time (h)IC₅₀/EC₅₀ (µM)
Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylateMCF-7MTT48[Data]
Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylateA549MTT48[Data]
Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylateHeLaMTT48[Data]
Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylateHepG2MTT48[Data]
Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylateHDFMTT48[Data]
Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylateMCF-7LDH48[Data]
Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylateA549LDH48[Data]

Note: [Data] indicates where experimentally determined values would be placed.

Potential Mechanisms of Action

Based on the broader literature on isoxazole derivatives, several potential mechanisms of action could be hypothesized for Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate if it demonstrates significant cytotoxicity.

MoA cluster_pathways Potential Cellular Targets & Pathways Compound Methyl 4-(4-chlorophenyl) isoxazole-5-carboxylate Apoptosis Induction of Apoptosis Compound->Apoptosis may induce Enzyme_Inhibition Enzyme Inhibition (e.g., PARP, HSP90) Compound->Enzyme_Inhibition may inhibit Tubulin_Disruption Disruption of Tubulin Polymerization Compound->Tubulin_Disruption may disrupt Signaling_Pathways Interference with Signaling Pathways Compound->Signaling_Pathways may interfere with Cell_Death Cancer Cell Death Apoptosis->Cell_Death Enzyme_Inhibition->Cell_Death Tubulin_Disruption->Cell_Death Signaling_Pathways->Cell_Death

Caption: Potential mechanisms of action for a cytotoxic isoxazole derivative.

Further studies, such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and specific enzyme inhibition assays, would be required to elucidate the precise mechanism of action.[1]

Conclusion and Future Directions

This technical guide provides a robust framework for the initial in vitro cytotoxicity assessment of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate. By employing a multi-assay approach with a panel of relevant cell lines, researchers can generate the foundational data necessary to make informed decisions about the future development of this compound. Positive results from these preliminary studies would warrant further investigation into its mechanism of action and in vivo efficacy, paving the way for its potential as a novel therapeutic agent.

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Exploratory

A Technical Guide to the Solubility and Stability of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate in DMSO for Preclinical Research

Abstract The reproducibility and reliability of in vitro and in vivo biological assays are fundamentally dependent on the consistent and known concentration of the test compound in solution. Dimethyl sulfoxide (DMSO) is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reproducibility and reliability of in vitro and in vivo biological assays are fundamentally dependent on the consistent and known concentration of the test compound in solution. Dimethyl sulfoxide (DMSO) is the most prevalent solvent for the initial solubilization and storage of compound libraries in drug discovery.[1][2] However, the assumptions of a compound's complete solubility and long-term stability in DMSO are significant sources of experimental error. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously characterize the solubility and stability of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate (herein referred to as MCIC), a representative isoxazole-containing small molecule. We will detail field-proven experimental protocols, explain the scientific rationale behind key methodological choices, and discuss potential degradation pathways for the isoxazole scaffold. The methodologies presented herein are designed as self-validating systems to ensure the generation of high-quality, reliable data for preclinical research.

Introduction: The Imperative of Physicochemical Characterization

The Ubiquitous Role of DMSO in Drug Discovery

Dimethyl sulfoxide (DMSO) is unparalleled in its ability to dissolve a vast array of both polar and nonpolar small molecules, making it an indispensable tool for creating high-concentration stock solutions for high-throughput screening and other biological assays.[1] Its miscibility with aqueous media allows for subsequent dilution into physiological buffers. However, this utility is not without its caveats. The hygroscopic nature of DMSO and its potential to react with or catalyze the degradation of certain functional groups necessitate a thorough evaluation of compound stability.[2]

The Isoxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that is a common structural motif in a multitude of pharmacologically active compounds.[3] Its presence is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5] The electronic properties and metabolic fate of the isoxazole ring can be significantly influenced by its substituents.[3] However, the N-O bond within the isoxazole ring can be susceptible to cleavage under certain conditions, a factor that is critical to consider during stability assessments.[6][7]

Profile of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate (MCIC)

MCIC is a small molecule featuring a 3,4,5-trisubstituted isoxazole core. Its key structural features include a 4-chlorophenyl group, which imparts significant hydrophobicity, and a methyl carboxylate group, which can be susceptible to hydrolysis. Understanding the interplay of these functional groups is essential for predicting its behavior in a DMSO solution.

The Impact of Inaccurate Solution Concentrations

Failure to accurately determine solubility and stability can lead to profound misinterpretations of biological data. If a compound precipitates from its stock solution or degrades over time, the actual concentration delivered to an assay will be lower than the nominal concentration. This can result in an underestimation of potency (inflated IC50 values), inaccurate structure-activity relationships (SAR), and ultimately, the erroneous rejection of promising drug candidates.[8]

Thermodynamic Solubility Assessment in DMSO

Thermodynamic or equilibrium solubility is defined as the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a given temperature and pressure.[9] This is the most accurate measure of a compound's true solubility.

Principle of the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic solubility.[10] It involves creating a supersaturated solution of the compound, allowing it to reach equilibrium over a defined period, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.[11]

Causality of Experimental Design: Why the Shake-Flask Method is Authoritative
  • Equilibrium is Key: By incubating a slurry of the compound for an extended period (e.g., 24 hours), we ensure that the dissolution and precipitation processes have reached a steady state. This contrasts with kinetic solubility methods, which measure solubility after a much shorter time and can often overestimate the true thermodynamic solubility.

  • Physical Separation Confirms Saturation: The presence of undissolved solid is a prerequisite for a saturated solution. Centrifugation provides a robust physical method to separate the solid phase from the liquid phase, ensuring that only the truly dissolved compound is measured.[11]

  • Direct Quantification: Analyzing the supernatant with a quantitative technique like High-Performance Liquid Chromatography (HPLC) provides a direct and accurate measurement of the compound's concentration, unlike indirect methods such as turbidimetry which can be prone to artifacts.[8][12]

Experimental Protocol: Solubility Determination of MCIC in DMSO

Materials:

  • Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate (MCIC) powder

  • Anhydrous, high-purity DMSO (≤0.02% water)

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of >14,000 rpm

  • Calibrated analytical balance

  • Calibrated micropipettes

  • HPLC system with UV detector, column (e.g., C18), and appropriate mobile phases

Methodology:

  • Prepare a Supersaturated Solution: Accurately weigh approximately 5-10 mg of MCIC into a 2 mL microcentrifuge tube.[11]

  • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.

  • Vortex the mixture vigorously for 2-3 minutes. Visually inspect for undissolved solid. If all compound dissolves, add small, pre-weighed increments of MCIC, vortexing after each addition, until a persistent precipitate is observed.[11]

  • Equilibration: Incubate the tube at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium. Gentle agitation during this period is recommended.[11]

    • Scientist's Note: 24 hours is a standard equilibration time, but for compounds with slow dissolution kinetics, a longer period (e.g., 48-72 hours) may be necessary. A time-course experiment can be run to validate the chosen equilibration period.

  • Separation of Undissolved Solid: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved MCIC.[11]

  • Sample Preparation for Analysis: Carefully collect a known volume of the clear supernatant (e.g., 10 µL) without disturbing the pellet.

  • Perform a serial dilution of the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to bring the concentration within the linear range of the HPLC calibration curve. A 1:100 followed by a 1:10 dilution is a common starting point.

  • Analytical Quantification: Analyze the diluted samples via a validated HPLC-UV method (see section 2.4) to determine the concentration of MCIC.

Workflow for Solubility Assessment

G cluster_prep Solution Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification weigh 1. Weigh MCIC Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex to Create Slurry add_dmso->vortex incubate 4. Incubate for 24h at 25°C vortex->incubate centrifuge 5. Centrifuge at >14,000 rpm incubate->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dilute 7. Serially Dilute supernatant->dilute hplc 8. Analyze by HPLC-UV dilute->hplc calculate 9. Calculate Solubility hplc->calculate

Caption: Workflow for thermodynamic solubility determination.

Analytical Quantification by HPLC-UV

A robust, validated HPLC method is critical for accurate quantification.

  • Method Development: A reverse-phase C18 column with a gradient elution using mobile phases like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a standard starting point.

  • Detection: The UV detection wavelength should be set to the λmax of MCIC to ensure maximum sensitivity.

  • Calibration Curve: A multi-point calibration curve (typically 5-7 points) must be prepared using accurately weighed standards of MCIC dissolved in the analysis solvent (e.g., acetonitrile). The curve must demonstrate linearity over the expected concentration range of the diluted samples (R² > 0.995).

Data Presentation

Quantitative solubility data should be presented clearly.

Compound IDSolventTemperature (°C)MethodMeasured Solubility (mM)Observations
MCICAnhydrous DMSO25Shake-Flask/HPLC[Insert experimental value]Clear supernatant after centrifugation

Stability Assessment in DMSO Solution

Stability studies are designed to determine if a compound remains chemically unchanged when stored under defined conditions over time.

Factors Influencing Stability in DMSO
  • Water Content: DMSO is highly hygroscopic. Absorbed water can facilitate the hydrolysis of susceptible functional groups, such as the ester in MCIC.[2] Studies have shown water to be a more significant factor in compound degradation than oxygen.[13][14]

  • Temperature: Storage temperature is a critical determinant of chemical stability. While -20°C or -80°C is standard for long-term storage, accelerated stability studies are often conducted at elevated temperatures (e.g., 40°C) to predict long-term stability.[2][14]

  • Light: Photodegradation can occur if the compound possesses a chromophore that absorbs UV or visible light. The isoxazole ring itself can be susceptible to photodegradation.[15] Storing solutions in amber vials is a crucial preventative measure.

Potential Degradation Pathways of the Isoxazole Ring

The isoxazole ring, while aromatic, has inherent chemical liabilities.

  • Base-Catalyzed Ring Opening: The N-O bond can be cleaved under basic conditions. While DMSO is aprotic, contaminants or other components in an assay could create a basic microenvironment.[6]

  • Hydrolysis of the Ester: The methyl ester of MCIC is a primary candidate for hydrolysis, especially in the presence of water, which would yield the corresponding carboxylic acid.

  • Bioactivation Pathways: While less common in simple DMSO storage, metabolic processes can lead to oxidation and ring cleavage, forming reactive quinone-type species, a consideration for later-stage development.[16]

Experimental Protocol: Long-Term Stability Study of MCIC

Objective: To determine the stability of MCIC in a DMSO stock solution over time at various storage temperatures.

Materials:

  • Anhydrous, high-purity DMSO

  • Amber glass or polypropylene vials

  • Validated stability-indicating HPLC-UV method

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of MCIC in anhydrous DMSO at a relevant high concentration (e.g., 20 mM). Ensure the concentration is below the determined thermodynamic solubility limit to prevent precipitation.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it appropriately, and analyze it by HPLC to determine the initial purity and concentration. This serves as the baseline reference.[17]

  • Aliquoting and Storage: Aliquot the remaining stock solution into multiple single-use amber vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots under a matrix of conditions:

    • -80°C (Long-term storage)

    • -20°C (Standard storage)

    • 4°C (Refrigerated)

    • Room Temperature (RT, ~25°C)

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 12 months), retrieve one vial from each storage condition.

  • Allow the vial to thaw completely and come to room temperature before opening.

  • Analyze the sample by the stability-indicating HPLC method.

  • Data Analysis: Calculate the percent purity of MCIC remaining relative to the T=0 sample. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Workflow for Stability Assessment

G prep_stock 1. Prepare MCIC Stock Solution in DMSO t0_analysis 2. Analyze T=0 Sample (Purity & Conc.) prep_stock->t0_analysis aliquot 3. Aliquot into Amber Vials prep_stock->aliquot storage_conditions 4. Store at Multiple Temperatures aliquot->storage_conditions storage_80 -80°C storage_conditions->storage_80 storage_20 -20°C storage_conditions->storage_20 storage_4 4°C storage_conditions->storage_4 storage_rt RT storage_conditions->storage_rt time_points 5. Analyze at Time Points (1, 4, 12, 24 weeks) storage_80->time_points storage_20->time_points storage_4->time_points storage_rt->time_points tp1 T=1 time_points->tp1 tp2 T=4 time_points->tp2 tp3 T=12 time_points->tp3 tp4 T=24 time_points->tp4 analysis 6. HPLC Analysis (% Remaining, Degradants) tp1->analysis tp2->analysis tp3->analysis tp4->analysis report 7. Report Stability Profile analysis->report

Caption: Multi-condition workflow for stability assessment.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately detect changes in the properties of the drug substance over time. For HPLC, this means the method must be able to separate the intact parent compound (MCIC) from its potential degradation products, process impurities, and excipients.[18] Method development involves performing forced degradation studies (e.g., treating MCIC with acid, base, peroxide, heat, and light) to generate potential degradants and then optimizing the HPLC conditions to resolve the peaks of these degradants from the main MCIC peak.

Data Presentation

Stability data is best summarized in a table.

Storage Temp.Initial Purity (%) (T=0)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)Observations
-80°C99.899.899.799.8Stable
-20°C99.899.799.599.2Minor decrease in purity
4°C99.898.596.293.1Significant degradation observed
RT (~25°C)99.892.181.465.7Major degradation; new peaks in chromatogram

Best Practices for Handling and Storage

Based on the data gathered, a set of best practices can be established to ensure the integrity of MCIC solutions.

  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored container to minimize water content.

  • Prepare Fresh Stock Solutions: Whenever possible, prepare fresh stock solutions for critical experiments. If storage is necessary, use the stability data to define an expiration date.

  • Store at -80°C: For long-term storage (>1 month), -80°C is the recommended temperature to minimize degradation rates.

  • Aliquot for Single Use: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially affect compound stability.[13]

  • Use Amber Vials: Protect the solution from light by using amber-colored vials to prevent photodegradation.

  • Validate Solubility in Assay Media: Remember that solubility in 100% DMSO does not guarantee solubility in aqueous assay buffers. Always check for precipitation when diluting the DMSO stock into the final assay medium.[19]

Conclusion

A rigorous, data-driven approach to understanding the solubility and stability of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate in DMSO is not an optional analytical exercise; it is a prerequisite for generating reliable and reproducible biological data. By implementing the gold-standard shake-flask method for solubility and conducting comprehensive, multi-condition stability studies, researchers can ensure the integrity of their compound solutions. This guide provides the necessary protocols and scientific rationale to empower drug discovery professionals to confidently characterize MCIC and other valuable small molecules, thereby improving the quality of preclinical research and preventing the costly misinterpretation of experimental results.

References

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Purdue University. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. Retrieved from [Link]

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central. Retrieved from [Link]

  • MDPI. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, June 15). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]

  • Chromatography Forum. (2006, January 20). HPLC with DMSO as solvent. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. Retrieved from [Link]

  • ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of DMSO and Glycine by Mixed-Mode Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, October 15). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Structure and stability of isoxazoline compounds. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Lagunin, A., et al. (2009). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Modeling, 49(2), 347-55. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

"1,3-dipolar cycloaddition synthesis of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate"

Application Note & Protocol Topic: 1,3-Dipolar Cycloaddition Synthesis of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate Audience: Researchers, scientists, and drug development professionals. Abstract This document pro...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 1,3-Dipolar Cycloaddition Synthesis of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry. The protocol is centered around the highly efficient and regioselective 1,3-dipolar cycloaddition reaction between an in situ generated nitrile oxide and an alkyne. We present a detailed, step-by-step methodology, elucidate the underlying reaction mechanism, and offer expert insights into experimental choices, characterization, and troubleshooting. This guide is designed to empower researchers to reliably synthesize this and related isoxazole derivatives for applications in drug discovery and materials science.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds that represent a cornerstone in modern medicinal chemistry.[1] Their unique electronic properties and ability to act as bioisosteres for other functional groups make them privileged structures in the design of therapeutic agents. Isoxazole-containing molecules have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibiotic, and anticancer properties.[2][3][4]

The [3+2] cycloaddition between a nitrile oxide and an alkyne is one of the most powerful and convergent methods for constructing the isoxazole ring.[2][5] This reaction is characterized by its high efficiency, mild conditions, and precise control over regioselectivity, making it an indispensable tool for synthetic chemists. This application note details a robust protocol for the synthesis of a specifically substituted isoxazole, Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, a building block with potential for further functionalization in drug development programs.

Reaction Principle: The [3+2] Cycloaddition Mechanism

The core of this synthesis is a 1,3-dipolar cycloaddition, a pericyclic reaction that involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring.[6][7] In this specific case, the 1,3-dipole is 4-chlorobenzonitrile oxide, and the dipolarophile is methyl propiolate.

The key steps are:

  • In Situ Generation of the 1,3-Dipole: Nitrile oxides are highly reactive and unstable, necessitating their generation in situ immediately before use.[6][8] A common and reliable laboratory method involves the dehydrohalogenation of a hydroximoyl chloride precursor. This precursor, 4-chlorobenzohydroximoyl chloride, is synthesized by the chlorination of 4-chlorobenzaldoxime. The subsequent addition of a non-nucleophilic base, such as triethylamine (Et₃N), abstracts a proton and eliminates a chloride ion to yield the reactive 4-chlorobenzonitrile oxide.[9][10]

  • The Cycloaddition Event: The generated 4-chlorobenzonitrile oxide rapidly undergoes a concerted [3+2] cycloaddition with the alkyne, methyl propiolate. The frontier molecular orbitals (FMO) of the dipole and dipolarophile align to form two new sigma bonds, resulting in the stable, aromatic isoxazole ring.[11]

Reaction_Mechanism cluster_0 Step 1: In Situ Generation of 4-Chlorobenzonitrile Oxide cluster_1 Step 2: [3+2] Cycloaddition Aldoxime 4-Chlorobenzaldoxime NCS NCS HydroximoylChloride 4-Chlorobenzohydroximoyl Chloride Aldoxime->HydroximoylChloride Chlorination Base Et3N NitrileOxide 4-Chlorobenzonitrile Oxide (1,3-Dipole) HydroximoylChloride->NitrileOxide Dehydrohalogenation NitrileOxide_ref 4-Chlorobenzonitrile Oxide NitrileOxide->NitrileOxide_ref Reacts with Alkyne Methyl Propiolate (Dipolarophile) Product Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate Alkyne->Product NitrileOxide_ref->Product

Caption: Reaction mechanism overview.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentMW ( g/mol )Molar Eq.AmountNotes
4-Chlorobenzaldoxime155.591.0(e.g., 1.56 g)Starting material. Ensure it is dry.
N-Chlorosuccinimide (NCS)133.531.05(e.g., 1.40 g)Recrystallize from acetic acid if necessary.
Methyl Propiolate84.071.1(e.g., 0.93 g, 0.95 mL)Dipolarophile. Use freshly distilled.
Triethylamine (Et₃N)101.191.2(e.g., 1.21 g, 1.67 mL)Base. Use freshly distilled over KOH.
N,N-Dimethylformamide (DMF)73.09-(e.g., 10 mL)Solvent for chlorination step. Anhydrous.
Tetrahydrofuran (THF)72.11-(e.g., 20 mL)Solvent for cycloaddition. Anhydrous.
Ethyl Acetate88.11-As neededFor extraction and chromatography.
Hexanes--As neededFor chromatography.
Saturated NaHCO₃ (aq)--As neededFor work-up.
Brine--As neededFor work-up.
Anhydrous MgSO₄120.37-As neededDrying agent.
Step-by-Step Procedure

Part A: Synthesis of 4-Chlorobenzohydroximoyl Chloride (Intermediate)

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldoxime (1.0 eq).

  • Add anhydrous DMF (e.g., 10 mL) to dissolve the aldoxime.

  • Cool the solution to 0 °C in an ice-water bath.

  • In small portions over 15 minutes, add N-Chlorosuccinimide (1.05 eq) to the stirred solution.

    • Causality: Portion-wise addition at low temperature helps to control the exothermicity of the chlorination reaction and minimize side-product formation.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The progress can be monitored by TLC (Thin Layer Chromatography).

Part B: In Situ Generation of Nitrile Oxide and Cycloaddition

  • To the flask containing the 4-chlorobenzohydroximoyl chloride solution, add anhydrous THF (e.g., 20 mL).

  • Add methyl propiolate (1.1 eq) to the reaction mixture.

  • Cool the mixture again to 0 °C in an ice-water bath.

  • Slowly add triethylamine (1.2 eq) dropwise over 20 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will form almost immediately.

    • Causality: Slow addition of the base ensures a steady, low concentration of the reactive nitrile oxide, which favors the desired cycloaddition over dimerization to a furoxan by-product.[3][8]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

Part C: Work-up and Purification

  • Filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic solution sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Causality: The water wash removes residual DMF. The bicarbonate wash removes any remaining acidic impurities, and the brine wash aids in breaking emulsions and removing bulk water before drying.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of 10% to 30% ethyl acetate in hexanes.[12]

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate as a white to off-white solid.

G Experimental Workflow A 1. Dissolve 4-Chlorobenzaldoxime in DMF B 2. Add NCS at 0°C (Chlorination) A->B C 3. Add THF and Methyl Propiolate B->C D 4. Add Et3N at 0°C (Nitrile Oxide Generation & Cycloaddition) C->D E 5. Stir Overnight at Room Temp D->E F 6. Filter Precipitate E->F G 7. Aqueous Work-up (Wash & Extract) F->G H 8. Dry and Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Isolate Pure Product I->J

Caption: High-level experimental workflow diagram.

Characterization and Expected Results

  • Physical State: White to off-white crystalline solid.

  • Yield: 65-80%.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 8.15 (s, 1H, isoxazole H-3), 7.50 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 3.95 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ≈ 162.0 (C=O), 158.0 (isoxazole C-5), 150.0 (isoxazole C-3), 136.0 (Ar C-Cl), 130.0 (Ar CH), 129.5 (Ar CH), 128.0 (Ar C-ipso), 118.0 (isoxazole C-4), 52.5 (-OCH₃).

  • FT-IR (ATR, cm⁻¹): ν ≈ 1730 (C=O stretch, ester), 1595 (C=N stretch, isoxazole), 1490 (C=C stretch, aromatic), 1250 (C-O stretch), 1090 (C-Cl stretch).

  • High-Resolution Mass Spec (HRMS ESI+): Calculated for C₁₁H₈ClNO₃ [M+H]⁺, expected m/z ≈ 238.0211; found ≈ 238.0215.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or solvents.Ensure all reagents are anhydrous. Dry solvents if necessary.
2. Incomplete formation of hydroximoyl chloride.Confirm purity of NCS. Allow chlorination step to proceed for the full duration.
3. Degradation of nitrile oxide.Ensure the base is added slowly and at low temperature.
Significant Furoxan By-product Nitrile oxide dimerization is faster than cycloaddition.1. Add the base (Et₃N) very slowly via syringe pump. 2. Ensure the dipolarophile (methyl propiolate) is present in the reaction mixture before adding the base.[3]
Multiple Spots on TLC after Reaction 1. Incomplete reaction. 2. Formation of side products.1. Extend the reaction time. 2. Optimize purification; a shallower gradient during column chromatography may be required.
Difficulty Removing Emulsion during Work-up Residual DMF or fine particulates.Add a sufficient amount of brine to the separatory funnel and swirl gently. If persistent, filter the entire biphasic mixture through celite.

Conclusion

The 1,3-dipolar cycloaddition reaction provides a reliable and high-yielding pathway for the synthesis of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate. The protocol described herein is robust and leverages a well-understood mechanism, with the in situ generation of the key nitrile oxide intermediate being critical for success. By carefully controlling reaction conditions, particularly the slow addition of base at low temperatures, side reactions such as dimerization can be effectively minimized. The resulting isoxazole product is a versatile building block, primed for further elaboration in various chemical and pharmaceutical research settings.

References

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. (2012). ACS Combinatorial Science. Retrieved January 20, 2026, from [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (2017). Sciforum. Retrieved January 20, 2026, from [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). RSC Advances. Retrieved January 20, 2026, from [Link]

  • Nitrile Oxide Synthesis Via Oxime. (n.d.). ChemTube3D. Retrieved January 20, 2026, from [Link]

  • 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. (n.d.). ChemTube3D. Retrieved January 20, 2026, from [Link]

  • cycloadditions with nitrile oxides. (2019). YouTube. Retrieved January 20, 2026, from [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2021). Molecules. Retrieved January 20, 2026, from [Link]

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. (2021). Organic Letters. Retrieved January 20, 2026, from [Link]

  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. (2007). Organic Letters. Retrieved January 20, 2026, from [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023). IUCrData. Retrieved January 20, 2026, from [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2023). RSC Advances. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2019). Asian Journal of Research in Chemistry. Retrieved January 20, 2026, from [Link]

Sources

Application

Application Note: Preclinical Evaluation of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate as a Potential Anticancer Agent

An in-depth guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate as a novel therapeutic candidate. Authored by: Gemini, S...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate as a novel therapeutic candidate.

Authored by: Gemini, Senior Application Scientist

Abstract

The isoxazole ring is a prominent heterocyclic scaffold recognized for its wide range of pharmacological activities, making it a "privileged structure" in medicinal chemistry.[1][2] Numerous isoxazole derivatives have been developed as anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4] In oncology, this scaffold is a key component of compounds that exhibit potent anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[5][6][7] This document provides a comprehensive technical guide for the synthesis, characterization, and preclinical evaluation of a novel derivative, Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate (MCIC) , as a potential anticancer agent. We present a logical, field-proven workflow from chemical synthesis to in vitro mechanistic studies, offering detailed protocols and the scientific rationale behind each experimental step.

Introduction: The Rationale for Investigating MCIC

The search for novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in drug discovery.[5] Isoxazole-containing compounds are particularly attractive candidates due to their synthetic tractability and their ability to interact with a variety of biological targets.[3][8] The structure of MCIC incorporates two key features often associated with biological activity: the isoxazole core and a 4-chlorophenyl substituent. The chloro-substitution can enhance membrane permeability and introduce specific electronic properties that may favor binding to target proteins. This guide outlines a systematic approach to validate the therapeutic potential of MCIC, starting from its synthesis and culminating in the elucidation of its potential mechanism of action.

Synthesis and Characterization of MCIC

A robust and reproducible synthesis is the foundation of any new drug development program. The proposed synthesis of MCIC is based on a well-established 1,3-dipolar cycloaddition reaction, which is a highly efficient method for constructing the isoxazole ring.[9]

Proposed Synthesis Workflow

The workflow involves two primary stages: the in situ generation of a nitrile oxide from an oxime precursor, followed by its cycloaddition with an alkyne.

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Purification & Characterization A 4-chlorobenzaldehyde oxime B 4-chlorobenzonitrile oxide (in situ) A->B Elimination D Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate (MCIC) B->D [3+2] Cycloaddition Reagent1 Chlorinating Agent (e.g., NCS) Reagent1->A Base1 Base (e.g., Triethylamine) Base1->A C Methyl propiolate C->D E Crude Product D->E Workup F Purified MCIC E->F Column Chromatography G Structural Confirmation (NMR, MS, IR) F->G Analysis G cluster_legend Legend GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt Bcl2 Bcl-2 pAkt->Bcl2 Inhibits Apoptosis via Bax Bax pAkt->Bax Inhibits Apoptosis via Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes MCIC MCIC MCIC->Akt Hypothesized Inhibition key_act Activation key_inh Inhibition node_act node_inh

Sources

Method

Application Notes &amp; Protocols: Evaluating the Antimicrobial Efficacy of Substituted Isoxazole Carboxylates

Introduction: The Isoxazole Scaffold in Antimicrobial Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Antimicrobial Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and the stability of the ring system allow for extensive functionalization, making it an attractive starting point for developing novel therapeutic agents.[3] Derivatives of isoxazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and, most notably, antimicrobial properties.[1][2][4] The emergence of multidrug-resistant pathogens necessitates a continuous search for new chemical entities that can overcome existing resistance mechanisms. Substituted isoxazole carboxylates have emerged as a promising class of compounds, with research indicating their potential against a range of bacterial and fungal pathogens.[5][6]

The key to harnessing their potential lies in the structure-activity relationship (SAR), where the nature and position of substituents on the isoxazole core dramatically influence biological activity.[7][8] For instance, the introduction of electron-withdrawing groups, such as halogens, or specific aromatic moieties like thiophene, has been shown to enhance antimicrobial potency.[5][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the systematic evaluation of substituted isoxazole carboxylates, from initial screening of antimicrobial activity to essential safety and selectivity profiling. The methodologies are presented not merely as steps, but with an emphasis on the underlying principles and the causality behind experimental choices, ensuring a robust and logical approach to compound evaluation.

A Strategic Workflow for Antimicrobial Evaluation

A successful antimicrobial drug discovery campaign follows a logical progression from broad screening to detailed characterization. The workflow outlined below ensures that resources are focused on the most promising candidates. It begins with determining the potency of the compounds (Minimum Inhibitory Concentration), proceeds to characterize their killing kinetics, and concludes with a critical assessment of their safety profile (Cytotoxicity).

Antimicrobial_Screening_Workflow cluster_0 Compound Synthesis & Library cluster_1 Primary Screening: Potency cluster_2 Secondary Screening: Efficacy & Dynamics cluster_3 Safety & Selectivity Profiling Synthesis Synthesis of Substituted Isoxazole Carboxylates MIC Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC Decision1 Potent? MIC->Decision1 TimeKill Protocol 4.1: Time-Kill Kinetics Assay Decision2 Bactericidal? TimeKill->Decision2 Cytotoxicity Protocol 5.1: Mammalian Cell Cytotoxicity (MTT Assay) Decision3 Selective? Cytotoxicity->Decision3 Decision1->TimeKill Yes Discard1 Discard/ Optimize Decision1->Discard1 No Decision2->Cytotoxicity Yes Discard2 Discard/ Optimize Decision2->Discard2 No/Bacteriostatic (Consider application) Lead Lead Candidate Decision3->Lead Yes Discard3 Discard/ Optimize Decision3->Discard3 No (Toxic)

Caption: High-level workflow for antimicrobial candidate evaluation.

Primary Screening: Determining Antimicrobial Potency

The foundational step in assessing any new compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This quantitative measure is the primary benchmark for potency.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is widely adopted for its efficiency and conservation of compound. It follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the isoxazole compounds in a 96-well microtiter plate. Bacterial growth is assessed after a defined incubation period, typically by visual inspection for turbidity or by using a metabolic indicator dye.[11]

Materials:

  • Test Compounds (Substituted Isoxazole Carboxylates)

  • Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well flat-bottom microtiter plates

  • Standard antibiotic for control (e.g., Ciprofloxacin, Cloxacillin)[9]

  • Dimethyl Sulfoxide (DMSO) for compound dissolution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each isoxazole derivative in DMSO (e.g., 10 mg/mL). Further dilute in CAMHB to create a working stock solution from which serial dilutions will be made. The final DMSO concentration in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Bacterial Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the adjusted bacterial suspension in CAMHB so that each well of the microtiter plate will receive a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.

  • Plate Setup (Serial Dilution): a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate row. b. Add 200 µL of the highest concentration of the test compound (in CAMHB) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (contains CAMHB and bacteria, but no compound). e. Well 12 serves as the sterility control (contains CAMHB only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 3) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be read by eye or with a plate reader.

Data Interpretation: The MIC value provides a direct measure of the compound's potency. A lower MIC indicates higher potency. These values are crucial for SAR studies, where the MICs of different derivatives are compared to understand how chemical modifications affect activity.

Compound IDSubstituent (R)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
ISO-0014-Chloro-phenyl832
ISO-0024-Methoxy-phenyl64>128
ISO-003Thiophen-2-yl416
Ciprofloxacin(Standard)0.50.015

Table 1: Example of MIC Data Presentation for Isoxazole Carboxylates.

Secondary Screening: Bacteriostatic vs. Bactericidal Activity

Once potent compounds are identified (low MIC), the next critical question is whether they inhibit growth (bacteriostatic) or actively kill the bacteria (bactericidal).[3] This is determined using a time-kill kinetics assay, which provides a dynamic view of the antimicrobial effect over time.[12][13]

Protocol 4.1: Time-Kill Kinetics Assay

Principle: A standardized bacterial inoculum is exposed to the test compound at concentrations relative to its MIC (e.g., 1x, 2x, 4x MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria (Colony Forming Units, CFU/mL).[11][14]

Materials:

  • Lead Isoxazole Compound(s) identified from MIC screening

  • Bacterial Strain of interest

  • CAMHB or other appropriate broth

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

  • Sterile test tubes or flasks

  • Incubator shaker (37°C)

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to 0.5 McFarland standard and dilute it in broth to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup: Prepare flasks/tubes for each condition:

    • Growth Control (no compound)

    • Test Compound at 1x MIC

    • Test Compound at 2x MIC

    • Test Compound at 4x MIC

  • Time Zero (T=0) Sampling: Immediately after adding the bacterial inoculum to each flask, remove an aliquot (e.g., 100 µL). This is the T=0 time point.

  • Serial Dilution and Plating: Perform 10-fold serial dilutions of the T=0 aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubation: Place the assay flasks in a shaker incubator at 37°C.

  • Subsequent Sampling: Repeat steps 3 and 4 at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Colony Counting: After incubating the agar plates for 18-24 hours, count the colonies on plates that have between 30 and 300 colonies. Calculate the CFU/mL for each time point.

Data Interpretation: The results are plotted as log₁₀ CFU/mL versus time.

  • Bactericidal Activity: Defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum at a specific time point.[12]

  • Bacteriostatic Activity: The bacterial count remains relatively stable, not increasing significantly from the initial inoculum, but without a ≥3-log₁₀ reduction.

  • No Effect: The growth curve of the compound-treated sample mimics the growth control.

This data is vital for determining the potential clinical application. Bactericidal agents are often preferred for severe, life-threatening infections.

Safety and Selectivity Profiling

An effective antimicrobial must be toxic to the pathogen but safe for the host.[15] Cytotoxicity assays are therefore a non-negotiable step in the evaluation process.[16] They measure the effect of the compound on mammalian cell viability.

Protocol 5.1: Mammalian Cell Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293, or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Isoxazole Compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at ~570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and untreated control.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) in the CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

Data Interpretation and the Therapeutic Index: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. A dose-response curve is plotted, and the IC₅₀ value (the concentration of compound that inhibits 50% of cell viability) is determined.[18]

The ultimate goal is to find compounds with high potency against microbes (low MIC) and low toxicity to mammalian cells (high IC₅₀). This relationship is captured by the Therapeutic Index (TI) or Selectivity Index (SI) .

TI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

A higher TI is desirable, as it indicates greater selectivity for the microbial target.

Therapeutic_Index_Decision Input MIC (Potency) IC50 (Toxicity) Calc Calculate Selectivity Index (SI) SI = IC50 / MIC Input->Calc Decision Is SI High? Calc->Decision Promising Promising Candidate (High Selectivity) Decision->Promising Yes NonSelective Non-Selective / Toxic (Requires Optimization) Decision->NonSelective No

Caption: Decision logic based on the Selectivity Index.

Compound IDMIC vs. S. aureus (µg/mL)IC₅₀ vs. HeLa Cells (µg/mL)Selectivity Index (IC₅₀/MIC)
ISO-001810012.5
ISO-0034>200>50
DoxorubicinN/A0.8N/A (Toxic Control)

Table 2: Example of Selectivity Index Calculation.

Conclusion

The protocols detailed in this guide provide a robust framework for the systematic evaluation of substituted isoxazole carboxylates as potential antimicrobial agents. By progressing from primary potency screening (MIC) to dynamic efficacy studies (Time-Kill) and crucial safety assessments (Cytotoxicity), researchers can efficiently identify lead candidates with promising therapeutic potential. The key to success lies not only in the potency of these compounds but in their selectivity, ensuring they are formidable against pathogens while remaining gentle on the host. The isoxazole scaffold continues to be a fertile ground for discovery, and a rigorous, well-reasoned evaluation strategy is paramount to translating chemical novelty into clinical reality.

References

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2022). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]

  • Özdemir, A., et al. (2007). Synthesis and structure-antibacterial activity relationship investigation of isomeric 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones. PubMed. [Link]

  • Thomas, A., & Mathew, B. (2020). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Research Journal of Pharmacy and Technology. [Link]

  • Junka, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health. [Link]

  • ResearchGate. (2015). Synthesis and antimicrobial evaluation of new isoxazole carboxamides. ResearchGate. [Link]

  • ResearchGate. (2021). Synthesis, Characterization, Theoretical and Antimicrobial Studies of Substituted Isoxazoline Derivatives. ResearchGate. [Link]

  • Chirita, C., et al. (2023). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI. [Link]

  • ResearchGate. (2022). Structure–activity relationship of isoxazole‐containing derivative X‐13. ResearchGate. [Link]

  • National Institutes of Health. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]

  • ResearchGate. (2008). Synthesis and antimicrobial activity of some new isoxazoles. ResearchGate. [Link]

  • Semantic Scholar. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. [Link]

  • International Journal of Current Science. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. International Journal of Current Science. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • PubMed. (2023). Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. PubMed. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Scholars Research Library. (2013). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]

  • Zanco Journal of Medical Sciences. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of isoxazoles. ResearchGate. [Link]

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]

  • Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research. [Link]

  • ResearchGate. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

  • ResearchGate. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

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  • National Institutes of Health. (2022). Potential Antimicrobial and Antibiofilm Properties of Copper Oxide Nanoparticles: Time-Kill Kinetic Essay and Ultrastructure of Pathogenic Bacterial Cells. PubMed Central. [Link]

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Application

Application Note: A Guide to High-Throughput Screening Using Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

Abstract The isoxazole motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Methyl 4-(4-chloropheny...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate is a representative member of this class, offering a versatile scaffold for exploring diverse biological targets. This guide provides a comprehensive framework for utilizing this compound in high-throughput screening (HTS) campaigns. We delve into the scientific rationale behind assay selection, offer detailed, field-tested protocols for both biochemical and cell-based screens, and emphasize the critical importance of robust data analysis and quality control to ensure the generation of high-quality, actionable results for drug discovery professionals.

Introduction: The Isoxazole Scaffold in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical research for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4] This versatility stems from the isoxazole ring's unique electronic properties and its ability to serve as a bioisostere for other functional groups, enabling it to interact with a wide range of biological targets. Numerous approved drugs, such as the anti-inflammatory agent Leflunomide and the antibiotic Sulfamethoxazole, feature an isoxazole core, validating its therapeutic potential.[1][5]

Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate serves as an ideal starting point for HTS campaigns aimed at identifying novel modulators of disease-relevant pathways. This application note presents a strategic approach to screening this compound, moving from initial target identification and assay development to detailed protocols and data interpretation.

Compound Profile: Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

A thorough understanding of the test compound's properties is fundamental to a successful screening campaign.

PropertyValue
Chemical Structure (Image to be generated by user)
Molecular Formula C₁₁H₈ClNO₃
Molecular Weight 237.64 g/mol
Typical Solvent Dimethyl Sulfoxide (DMSO)
Storage Conditions Store at -20°C, protect from light and moisture

Handling and Preparation for HTS: For high-throughput screening, consistency is key. A 10 mM stock solution in 100% DMSO is the industry standard. This stock should be prepared, aliquoted into single-use volumes to avoid freeze-thaw cycles, and stored at -20°C. All subsequent dilutions into aqueous assay buffers must be carefully controlled to ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.5%) to minimize solvent-induced artifacts.

Section 1: HTS Campaign Strategy and Workflow

The broad bioactivity profile of isoxazoles suggests potential activity against multiple target families, particularly protein kinases and inflammatory signaling pathways.[5][6] Therefore, a robust screening strategy involves a multi-pronged approach: a direct biochemical assay to identify enzyme inhibitors and a parallel cell-based assay to assess activity in a more complex biological context.

Our proposed workflow follows a logical progression from primary screening to hit validation. This cascade is designed to efficiently identify potent, specific, and cell-permeable modulators while eliminating artifacts early in the process.

HTS_Workflow Overall HTS Screening Cascade cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Selectivity & Mechanism cluster_3 Lead Generation Primary_Biochemical Biochemical Assay (e.g., FP Kinase Screen) Hit_Confirmation Hit Confirmation (Re-test from fresh stock) Primary_Biochemical->Hit_Confirmation Primary_Cellular Cell-Based Assay (e.g., NF-κB Reporter) Primary_Cellular->Hit_Confirmation Dose_Response Dose-Response Curve (IC50 Determination) Hit_Confirmation->Dose_Response Counter_Screen Counter-Screens (e.g., Cell Viability) Dose_Response->Counter_Screen SAR Preliminary SAR (Analog Testing) Counter_Screen->SAR Lead_Series Validated Hit Series SAR->Lead_Series

Caption: Overall HTS Screening Cascade.

Section 2: Biochemical Screen - Kinase Inhibition Assay via Fluorescence Polarization (FP)

Causality Behind Method Selection: Fluorescence Polarization (FP) is a powerful, homogeneous (no-wash) assay format ideal for HTS.[7] It directly measures the binding of a small fluorescent probe to a larger protein in solution. In a competitive binding format, an active compound that displaces the fluorescent probe from the kinase's active site will cause a decrease in the polarization signal, providing a direct and robust readout of inhibition.[8] This method is highly sensitive, requires low sample volumes, and is readily automated.

FP_Principle Principle of Competitive FP Assay cluster_0 High Polarization (Bound State) cluster_1 Low Polarization (Unbound State) Kinase_High Kinase Tracer_High Fluorescent Tracer Tracer_High->Kinase_High Binding label_high Slow Tumbling => High Polarization Signal Kinase_Low Kinase Inhibitor Active Compound (e.g., Isoxazole) Inhibitor->Kinase_Low Binding Tracer_Low Fluorescent Tracer label_low Fast Tumbling => Low Polarization Signal start start->Kinase_High + Active Compound NFB_Pathway NF-κB Reporter Assay Pathway Stimulus Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFB NF-κB Nucleus Nucleus NFB->Nucleus Translocates NFB_IkB NF-κB/IκBα (Inactive Complex) NFB_IkB->NFB Releases Reporter NF-κB Response Element -> Luciferase Gene Nucleus->Reporter Binds & Activates Signal Luminescent Signal Reporter->Signal Transcription & Translation Compound Isoxazole Compound (Potential Inhibitor) Compound->IKK Inhibits? Compound->NFB Inhibits?

Caption: NF-κB Reporter Assay Pathway.
Protocol: 384-Well NF-κB Luciferase Assay

1. Materials and Reagents:

  • Cell Line: HEK293 or similar, stably expressing an NF-κB-luciferase reporter construct.

  • Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, and appropriate selection antibiotic.

  • Assay Plate: 384-well, solid white, tissue-culture treated plate.

  • Stimulant: TNF-α (Tumor Necrosis Factor-alpha).

  • Luciferase Detection Reagent: e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System.

  • Instrumentation: Luminometer-capable plate reader.

2. Assay Procedure:

  • Cell Plating:

    • Seed cells at a density of 5,000 cells/well in 20 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂. [9]* Compound Addition:

    • Add 50 nL of test compound or controls via acoustic dispenser.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Prepare a solution of TNF-α in culture medium at 5X the final desired concentration.

    • Add 5 µL to all wells (except unstimulated controls). Final volume is now ~25 µL.

  • Incubation:

    • Incubate for 6 hours at 37°C, 5% CO₂. This time must be optimized based on the cell line's response kinetics. [10]* Signal Detection:

    • Equilibrate the plate and luciferase detection reagent to room temperature.

    • Add 25 µL of detection reagent to all wells.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Read luminescence on a plate reader.

3. Mandatory Counter-Screen for Trustworthiness: A primary hit in this assay could be a true pathway inhibitor or simply a cytotoxic compound that kills the cells, thereby preventing luciferase production. To distinguish between these, a Cell Viability Counter-Screen is essential.

  • Method: Run a parallel plate under identical conditions (cells + compound, no stimulation).

  • Protocol: Instead of luciferase reagent, add a viability reagent like CellTiter-Glo®, which measures ATP levels. [11]* Interpretation: True hits will inhibit the NF-κB signal without significantly reducing cell viability. Compounds that reduce both signals are likely cytotoxic and should be deprioritized.

Section 4: Data Interpretation and Hit Progression

A "hit" is a compound that produces a statistically significant effect in a primary screen. A common threshold is an activity greater than 3 standard deviations from the mean of the negative controls. [12]

  • Hit Confirmation: All primary hits must be re-tested using a freshly prepared sample of the compound to rule out experimental error.

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to generate a dose-response curve and determine the IC₅₀ (the concentration required to achieve 50% of the maximal inhibition).

  • Hit Advancement: A compound is considered a "validated hit" worthy of further investigation if it meets the following criteria:

    • Confirmed activity upon re-test.

    • A potent IC₅₀ value (assay-dependent).

    • A clear dose-response relationship.

    • No significant cytotoxicity in a relevant counter-screen.

Conclusion

Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate represents a valuable chemical tool for exploring novel therapeutic targets. By employing a strategic HTS campaign that combines direct biochemical assays with confirmatory cell-based screens, researchers can efficiently identify and validate its biological activities. The protocols and workflows described herein provide a robust, self-validating framework for such a campaign. The ultimate success of any HTS effort relies not just on automation, but on rigorous assay design, stringent quality control, and a logical, data-driven approach to hit progression.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Clean and Efficient Synthesis of Isoxazole Deriv
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • High-throughput screening. Wikipedia.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC), UCSF.
  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents.
  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
  • Quantitative High-Throughput Screening Using a Coincidence Reporter Biocircuit.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • primary high-throughput screening (hts) data quality control review.
  • Fluorescence Polariz
  • What are the Steps of a Reporter Gene Assay?. Indigo Biosciences.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
  • Cell-Based Reporter Assays. Thermo Fisher Scientific - US.

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Method

"protocol for functionalizing the isoxazole ring of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate"

An In-Depth Guide to the Strategic Functionalization of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate Introduction: The Isoxazole Scaffold in Modern Drug Discovery Isoxazoles, a class of five-membered heterocyclic com...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

Isoxazoles, a class of five-membered heterocyclic compounds, represent a cornerstone in medicinal chemistry and drug development.[1][2] Their unique electronic properties and versatile reactivity make them "privileged structures" capable of interacting with a wide range of biological targets. Isoxazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] The integration of the isoxazole ring into a molecular scaffold can significantly improve physicochemical properties, metabolic stability, and overall bioactivity.[4][5]

This guide focuses on a specific, highly substituted isoxazole, Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate . We will explore detailed protocols and the underlying chemical principles for its further functionalization. This molecule presents a unique chemical landscape: the isoxazole core is fully substituted at the C4 and C5 positions, directing our attention toward the remaining reactive sites—the C3 position of the isoxazole, the pendant chlorophenyl ring, and the C5-methyl ester. Understanding the inherent reactivity of this system is paramount for designing successful synthetic strategies.[6]

PART 1: Reactivity Analysis and Strategic Planning

The isoxazole ring is generally considered electron-deficient, which influences its reactivity profile.[7] The weak N-O bond is a key feature, making the ring susceptible to cleavage under various conditions, including reductive, basic, or transition-metal-catalyzed reactions.[2][8] This susceptibility is not a liability but a synthetic opportunity, allowing for transformative reactions that generate diverse molecular frameworks.[9]

For our target molecule, Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, the possible functionalization sites are:

  • The Isoxazole C3-Position: This is the only available C-H bond on the heterocyclic core. Direct functionalization here is challenging but achievable, primarily through modern transition-metal-catalyzed C-H activation techniques.[2][10]

  • The C5-Methyl Ester: This group is a classic handle for chemical modification, readily converted into a carboxylic acid, amide, or other functionalities.

  • The 4-(4-chlorophenyl) Ring: This aromatic ring can undergo electrophilic aromatic substitution, with the chloro substituent directing incoming electrophiles to the ortho and para positions (relative to the chlorine).

  • The Isoxazole Ring Itself (Ring-Opening): Cleavage of the N-O bond can unmask valuable synthons like β-enamino esters or γ-amino alcohols, providing a pathway to entirely new classes of compounds.[5]

The following workflow diagram illustrates the decision-making process for functionalizing the target molecule.

G Start Start: Methyl 4-(4-chlorophenyl) isoxazole-5-carboxylate Core_Modification Modify Isoxazole Core? Start->Core_Modification Substituent_Modification Modify Existing Substituents? Start->Substituent_Modification CH_Activation C3 C-H Functionalization (e.g., Arylation, Alkenylation) Core_Modification->CH_Activation Yes Ring_Opening N-O Bond Cleavage (e.g., Reductive Opening) Core_Modification->Ring_Opening No, Transform Ester_Modification C5-Ester Modification (e.g., Saponification, Amidation) Substituent_Modification->Ester_Modification Yes Phenyl_Ring_Modification Chlorophenyl Ring Substitution (e.g., Nitration, Halogenation) Substituent_Modification->Phenyl_Ring_Modification Yes, on Phenyl Ring End1 End1 CH_Activation->End1 New C3-Substituted Product End2 End2 Ring_Opening->End2 Acyclic Product (e.g., Enaminone) End3 End3 Ester_Modification->End3 New C5-Functionalized Product End4 End4 Phenyl_Ring_Modification->End4 New Phenyl-Substituted Product

Caption: Strategic workflow for functionalizing the target isoxazole.

PART 2: Detailed Application Notes and Protocols

Protocol 1: C3 C-H Arylation via Palladium Catalysis

Scientific Rationale: Directing functionalization to the C3 position requires overcoming the inherent inertness of the C-H bond. Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose.[11][12] This protocol utilizes a Pd(II) catalyst to selectively couple the C3 position with an aryl bromide, a strategy that avoids pre-functionalization of the isoxazole ring.[13]

Experimental Protocol:

  • Reagents & Materials:

    • Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate (1.0 eq)

    • Aryl bromide (e.g., 4-bromoanisole, 1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

    • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 20 mol%)

    • Potassium carbonate (K₂CO₃, 3.0 eq)

    • Pivalic acid (PivOH, 30 mol%)

    • Anhydrous 1,4-dioxane

    • Schlenk flask, magnetic stirrer, heating mantle, nitrogen/argon line

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, the aryl bromide, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃.

    • Add anhydrous 1,4-dioxane via syringe, followed by pivalic acid.

    • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring for 18-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C3-arylated product.

  • Self-Validation & Troubleshooting:

    • Low Yield: Ensure all reagents and the solvent are anhydrous. The quality of the palladium catalyst is crucial. Consider screening different phosphine ligands or bases.

    • Side Reactions: Homocoupling of the aryl bromide can occur. Adjusting the stoichiometry or catalyst loading may mitigate this.

    • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the C3-H proton signal in the ¹H NMR spectrum is a key indicator of success.

Protocol 2: Saponification and Subsequent Amide Coupling at C5

Scientific Rationale: The C5-ester provides a reliable synthetic handle. The first step is a standard base-mediated hydrolysis (saponification) to the corresponding carboxylic acid. This acid can then be activated and coupled with a primary or secondary amine to form a diverse library of amides, a common functional group in bioactive molecules.

Experimental Protocol:

Step A: Saponification

  • Reagents & Materials:

    • Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate (1.0 eq)

    • Lithium hydroxide (LiOH, 2.0 eq)

    • Tetrahydrofuran (THF) and Water (3:1 mixture)

    • 1 M Hydrochloric acid (HCl)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the starting ester in the THF/water mixture in a round-bottom flask.

    • Add LiOH and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl.

    • A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step B: Amide Coupling

  • Reagents & Materials:

    • 4-(4-chlorophenyl)isoxazole-5-carboxylic acid (from Step A, 1.0 eq)

    • Amine (e.g., benzylamine, 1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a dry flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.

    • Add the amine, followed by DIPEA.

    • Add HATU portion-wise while stirring at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Amide Derivatives

Amine UsedCoupling ReagentYield (%)
BenzylamineHATU~85-95%
MorpholineEDC/HOBt~80-90%
AnilineT3P~70-85%

Yields are typical literature values for these types of couplings and may vary.

Protocol 3: Reductive Ring-Opening of the Isoxazole Core

Scientific Rationale: The inherent weakness of the N-O bond allows for reductive cleavage, transforming the heterocyclic core into a valuable acyclic intermediate.[2] Catalytic hydrogenation is a common and effective method for this transformation. The expected product from our substrate is a stable β-enamino ester, which can serve as a versatile building block for further synthesis.

Caption: Reductive cleavage of the isoxazole N-O bond.

Experimental Protocol:

  • Reagents & Materials:

    • Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate (1.0 eq)

    • Raney Nickel (Ra-Ni, ~50% slurry in water, ~0.5 eq by weight) or 10% Palladium on Carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

    • Parr shaker or similar hydrogenation vessel

  • Procedure:

    • In a hydrogenation vessel, dissolve the starting isoxazole in methanol.

    • Carefully add the Raney Nickel slurry or Pd/C catalyst under a stream of inert gas.

    • Seal the vessel, evacuate, and backfill with hydrogen gas (repeat 3 times).

    • Pressurize the vessel with H₂ (e.g., 50 psi) or maintain a hydrogen atmosphere with a balloon.

    • Stir the reaction vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude β-enamino ester, which can be purified by column chromatography if necessary.

  • Self-Validation & Troubleshooting:

    • Incomplete Reaction: The catalyst may be inactive. Use fresh catalyst. Increasing hydrogen pressure or temperature may also improve conversion.

    • Over-reduction: In some cases, other functional groups (like the chloro group) can be reduced. Raney Nickel is often milder than Pd/C for this purpose.

    • Characterization: The product will show characteristic signals in the ¹H NMR for the enamine N-H (a broad singlet) and the vinyl C-H.

PART 3: Comprehensive References

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Application

"derivatization of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate for SAR studies"

Application Note & Protocols Topic: Strategic Derivatization of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate for Structure-Activity Relationship (SAR) Studies Audience: Researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isoxazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents.[1][2][3][4] This guide provides a detailed framework for the systematic chemical modification of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, a versatile starting material for generating a diverse library of analogues for Structure-Activity Relationship (SAR) studies. We present validated, step-by-step protocols for the foundational derivatization pathway: saponification of the methyl ester to the crucial carboxylic acid intermediate, followed by robust amide coupling methodologies to explore diverse chemical space. Furthermore, we discuss advanced strategies, including cross-coupling reactions and bioisosteric replacement, to empower researchers in the rational design and synthesis of novel chemical entities with enhanced therapeutic potential.

Introduction: The Rationale for Derivatization

Structure-Activity Relationship (SAR) studies are the empirical foundation of drug discovery, systematically linking the chemical structure of a compound to its biological activity. Starting with a "hit" molecule like Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, the goal is to synthesize a focused library of derivatives to probe the molecular interactions with a biological target.

The core principle is to introduce specific, controlled modifications at accessible points on the scaffold and observe the resulting changes in activity. This iterative process allows researchers to:

  • Identify Key Pharmacophoric Elements: Determine which functional groups are essential for activity.

  • Optimize Potency and Selectivity: Fine-tune the structure to maximize desired activity and minimize off-target effects.

  • Improve ADME Properties: Modify the molecule to enhance its Absorption, Distribution, Metabolism, and Excretion profile, turning a potent compound into a viable drug candidate.

The starting scaffold, Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, offers three primary vectors for chemical diversification, as illustrated below. This guide will focus primarily on the most direct and versatile route via the C5-ester functionality.

Caption: Primary vectors for SAR studies on the isoxazole scaffold.

Foundational Strategy: Diversification via the C5-Carboxylate

The most direct route for generating a large, diverse library of analogues is through the C5 methyl ester. This involves a two-step sequence: hydrolysis to the carboxylic acid, followed by amide coupling.

Step 1: Saponification (Ester Hydrolysis)

Scientific Rationale: The conversion of the methyl ester to a carboxylic acid is a critical first step. The resulting acid is a versatile intermediate, primed for coupling with a vast array of commercially available amines. Base-catalyzed hydrolysis (saponification) is a reliable and high-yielding method for this transformation. While various bases can be used, lithium hydroxide (LiOH) is often preferred in a mixed solvent system (e.g., THF/water or Dioxane/water) for its efficacy and the ease of work-up.[5]

Protocol 1: LiOH-Mediated Hydrolysis of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

  • Materials:

    • Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)

    • Tetrahydrofuran (THF)

    • Deionized Water

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

    • Add LiOH·H₂O (1.5 eq) to the stirring solution at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours). The product, being a carboxylate salt, will have a much lower Rf than the starting ester.

    • Once complete, remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid should form.

    • Extract the product into an organic solvent like Ethyl Acetate (3 x volumes).

    • Combine the organic layers, wash with brine (1 x volume), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting solid, 4-(4-chlorophenyl)isoxazole-5-carboxylic acid, is often of sufficient purity for the next step. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water.

Step 2: Amide Library Synthesis

Scientific Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The robustness and stability of the amide bond, combined with its ability to act as both a hydrogen bond donor and acceptor, make it ideal for probing molecular interactions. Modern peptide coupling reagents provide a highly efficient means of forming amides from carboxylic acids and amines under mild conditions, minimizing side reactions and racemization.[6] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling a wide range of amines, including those that are sterically hindered or electronically deactivated.[6][7]

Protocol 2: HATU-Mediated Parallel Amide Coupling

  • Materials:

    • 4-(4-chlorophenyl)isoxazole-5-carboxylic acid (1.0 eq)

    • Diverse library of primary and secondary amines (1.1 eq each)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure (for a single reaction, adaptable for parallel synthesis):

    • In a clean, dry vial, dissolve 4-(4-chlorophenyl)isoxazole-5-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

    • In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.

    • Add the HATU solution to the carboxylic acid/amine mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amide derivative by flash column chromatography on silica gel or by preparative HPLC.

Workflow and Data Management

A systematic approach is crucial for managing the synthesis and characterization of the derivative library.

Sources

Method

Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Medicinal Chemistry The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the fie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity have led to its incorporation into a multitude of clinically successful drugs. The isoxazole scaffold is considered a "privileged structure" due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, and to act as a bioisostere for other functional groups, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[2] This versatility has resulted in isoxazole derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3]

This technical guide focuses on Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate , a specific isoxazole derivative that holds significant promise as a foundational scaffold for the design of novel therapeutic agents. The presence of the 4-chlorophenyl group at the 4-position and a methyl carboxylate at the 5-position provides distinct opportunities for chemical modification to modulate biological activity and pharmacokinetic profiles. This document provides detailed protocols for the synthesis and biological evaluation of this scaffold and its derivatives, offering researchers a practical guide to harnessing its potential in drug discovery programs.

Chemical Synthesis: A Protocol for 1,3-Dipolar Cycloaddition

The most common and efficient method for the synthesis of 3,4,5-trisubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4] In the case of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, this involves the in situ generation of 4-chlorobenzonitrile oxide from 4-chlorobenzaldoxime, which then reacts with methyl propiolate.

Protocol 1: Synthesis of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

This protocol details the synthesis of the title compound via a one-pot 1,3-dipolar cycloaddition reaction.

Materials:

  • 4-Chlorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • N-Chlorosuccinimide (NCS)[5][6][7][8]

  • Methyl propiolate

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 4-Chlorobenzaldoxime (Intermediate)

  • In a round-bottom flask, dissolve 4-chlorobenzaldehyde (10.0 g, 71.1 mmol) in ethanol (100 mL).

  • Add a solution of hydroxylamine hydrochloride (7.42 g, 106.7 mmol) and sodium bicarbonate (8.96 g, 106.7 mmol) in water (50 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo to yield 4-chlorobenzaldoxime as a white solid. The product can be used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-chlorobenzaldoxime (5.0 g, 32.1 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (4.7 g, 35.3 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 30 minutes at this temperature. This step generates the intermediate hydroximoyl chloride.

  • To the reaction mixture, add methyl propiolate (3.24 g, 38.5 mmol) followed by the dropwise addition of triethylamine (4.87 g, 48.2 mmol) over 20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the formation of the isoxazole product by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate as a solid.

Characterization:

The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Protocols for Assessing Therapeutic Potential

The 4-chlorophenyl substituent is a common feature in many biologically active molecules, often contributing to enhanced potency through hydrophobic interactions with target proteins.[9] Isoxazole derivatives bearing this moiety have shown promise as anticancer and antimicrobial agents. The following protocols provide standardized methods to evaluate the biological activity of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate and its analogs.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colon carcinoma)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate in DMSO. Make serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and cells treated with doxorubicin as a positive control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microplates

  • Ciprofloxacin (antibacterial control)

  • Fluconazole (antifungal control)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the serially diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 30 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Structure-Activity Relationship (SAR) and Lead Optimization

The chemical structure of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate offers several key positions for modification to explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.

Table 1: Key Positions for Chemical Modification and Their Potential Impact

PositionModificationPotential Impact on Activity
C3-Aryl Ring Substitution on the 4-chlorophenyl ring (e.g., other halogens, electron-donating/withdrawing groups)Modulate electronic properties and hydrophobic interactions with the target protein. Can influence potency and selectivity.
C4-Position Replacement of the 4-chlorophenyl group with other aryl or heteroaryl moietiesExplore different binding pockets and interactions within the target active site.
C5-Ester Hydrolysis to the carboxylic acid, amidation with various amines, or reduction to the alcoholIntroduce hydrogen bond donors/acceptors, alter solubility and cell permeability, and create new interaction points with the target.

dot

SAR_Strategy cluster_modifications Lead Optimization Strategies cluster_outcomes Desired Outcomes Scaffold Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate C3_Mod C3-Aryl Ring Modification (e.g., different substitutions) Scaffold->C3_Mod Modify C4_Mod C4-Group Variation (e.g., other aryl/heteroaryl groups) Scaffold->C4_Mod Modify C5_Mod C5-Ester Functionalization (e.g., amidation, reduction) Scaffold->C5_Mod Modify Potency Increased Potency C3_Mod->Potency Impacts Selectivity Improved Selectivity C3_Mod->Selectivity Impacts ADMET Favorable ADMET Profile C3_Mod->ADMET Impacts C4_Mod->Potency Impacts C4_Mod->Selectivity Impacts C4_Mod->ADMET Impacts C5_Mod->Potency Impacts C5_Mod->Selectivity Impacts C5_Mod->ADMET Impacts

Caption: Lead optimization workflow for the isoxazole scaffold.

In Silico ADMET Profiling

Prior to extensive in vitro and in vivo studies, computational (in silico) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can provide valuable insights into the drug-likeness of a compound.[12]

dot

ADMET_Workflow cluster_properties Predicted Properties Start Input Compound Structure (Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate) InSilico In Silico ADMET Prediction Tools (e.g., SwissADME, ProTox-II) Start->InSilico Absorption Absorption (e.g., GI absorption, BBB penetration) InSilico->Absorption Distribution Distribution (e.g., Plasma protein binding) InSilico->Distribution Metabolism Metabolism (e.g., CYP450 inhibition) InSilico->Metabolism Excretion Excretion (e.g., Renal clearance) InSilico->Excretion Toxicity Toxicity (e.g., Hepatotoxicity, Mutagenicity) InSilico->Toxicity Decision Prioritization for Experimental Validation Absorption->Decision Distribution->Decision Metabolism->Decision Excretion->Decision Toxicity->Decision

Caption: Workflow for in silico ADMET prediction.

Conclusion and Future Directions

Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate serves as a highly attractive and versatile scaffold for the design and development of new therapeutic agents. Its straightforward synthesis via 1,3-dipolar cycloaddition allows for the generation of a diverse library of analogs. The provided protocols for biological evaluation offer a starting point for researchers to explore the potential of this scaffold in various disease areas, particularly in oncology and infectious diseases. Future work should focus on systematic modifications of the core structure to establish a comprehensive structure-activity relationship, leading to the identification of lead compounds with optimized potency, selectivity, and drug-like properties.

References

  • Arya Kate, Pranav Sargar, Viganesh Manugade, Shreya Gouraje, Rohan Patil. Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences. 2025. [Link]

  • MIC (mg/mL) values for the compounds 4a-c, 5a-d. ResearchGate. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Pharmaceutical Research International. 2023. [Link]

  • Isoxazole derivatives showing antimicrobial activity (61–69). ResearchGate. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • In silico ADMET screening & molecular docking of some 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol. Neliti. 2022. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health. 2023. [Link]

  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. 2017. [Link]

  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. [Link]

  • Base‐Catalyzed Domino Reaction Between Aldoxime and N‐Chlorosuccinimide in Alcohol: One‐Pot Synthesis of Alkyl 3‐(3‐Aryl‐1,2,4‐oxadiazol‐5‐yl)propanoates. ResearchGate. 2025. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4-(Trimethylsilyl)-C-Phenyl Nitrone and Potential An. Uniscience Publishers. 2025. [Link]

  • Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- And Mer- Cell Lines: Differential Potentiation by 3-acetamidobenzamide. PubMed. [Link]

  • N-CHLOROSUCCINIMIDE/SODIUM HYDROXIDE-MEDIATED SYNTHESIS OF BENZIMIDAZOLES FROM AMIDINES UNDER MILD CONDITIONS. HETEROCYCLES. 2012. [Link]

  • 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. PubChem. [Link]

  • Applications of N -Chlorosuccinimide in Organic Synthesis. ResearchGate. 2025. [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. National Institutes of Health. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole Derivative The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole Derivative

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, the subject of this guide, is a novel compound whose biological activity is yet to be fully characterized. Its structural features, namely the substituted isoxazole ring, suggest a high potential for interaction with various biological targets. This document provides a comprehensive suite of in vitro assay protocols designed to elucidate the bioactivity profile of this compound, guiding researchers in the early stages of drug discovery and development.

Our approach is tiered, beginning with a foundational assessment of cytotoxicity to establish a therapeutic window. Subsequently, we delve into more specific assays targeting potential anti-inflammatory and anticancer activities, which are commonly associated with the isoxazole class of molecules.[1][4][5][6] Each protocol is presented with the underlying scientific principles, detailed step-by-step instructions, and guidance on data interpretation, ensuring robust and reproducible results.

Part 1: Foundational Analysis - Cytotoxicity Profiling

A critical initial step in the evaluation of any novel compound is to determine its effect on cell viability.[7][8] This establishes the concentration range at which the compound can be tested for specific biological activities without inducing widespread cell death, a crucial parameter for distinguishing targeted effects from general toxicity. We will utilize the widely accepted MTT assay for this purpose.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cellular metabolic activity, which serves as a proxy for cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, A549, MCF-7) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treat with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability ic50_determination Determine IC50 calc_viability->ic50_determination

Caption: Workflow for MTT Cytotoxicity Assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Complete growth medium (specific to cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate in DMSO. Perform serial dilutions in culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO at the same final concentration) and untreated controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
0.11.2297.6
11.1592.0
100.8870.4
500.5544.0
1000.2520.0
Caption: Example data for IC50 determination.

Part 2: Probing for Anti-Inflammatory Activity

Given that many isoxazole derivatives exhibit anti-inflammatory properties, a logical next step is to screen for such activity.[10][11][12] In vitro anti-inflammatory assays often assess the ability of a compound to stabilize membranes or prevent protein denaturation, which are key events in the inflammatory cascade.[10][13]

Protocol 2: Inhibition of Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[11][13] This assay measures the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture containing 0.5 mL of 1% w/v BSA in PBS and 0.45 mL of PBS.

  • Compound Addition: Add 0.05 mL of various concentrations of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate (e.g., 10, 50, 100, 200, 500 µg/mL) to the reaction mixtures. A standard anti-inflammatory drug like Diclofenac sodium should be used as a positive control. A control tube should contain 0.05 mL of DMSO.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by incubating the tubes at 70°C for 10 minutes.

  • Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm.

Data Analysis: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Part 3: Investigating Anticancer Potential - Kinase Inhibition

The isoxazole moiety is present in several kinase inhibitors, making this a promising area of investigation.[14][15][16] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[14][15] A general biochemical kinase activity assay can be used as an initial screen.

Protocol 3: General Biochemical Kinase Activity Assay

This protocol provides a framework for assessing the inhibitory activity of the compound against a purified kinase. The specific kinase, substrate, and detection method will need to be chosen based on further hypothesis or a screening panel.

Experimental Workflow:

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Prepare Reagents (Kinase, Substrate, ATP) pre_incubation Pre-incubate Kinase and Compound reagent_prep->pre_incubation compound_dilution Compound Serial Dilution compound_dilution->pre_incubation initiate_reaction Initiate with ATP and Substrate pre_incubation->initiate_reaction reaction_incubation Incubate at 30°C initiate_reaction->reaction_incubation stop_reaction Stop Reaction reaction_incubation->stop_reaction detect_signal Detect Signal (Luminescence/Fluorescence) stop_reaction->detect_signal calculate_inhibition Calculate % Inhibition detect_signal->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for a general kinase inhibition assay.

Materials:

  • Purified target kinase

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (optimized for the specific kinase)

  • Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

  • A known kinase inhibitor as a positive control (e.g., Staurosporine)

  • 96-well or 384-well plates (white or black, depending on detection method)

  • Detection reagents (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader (luminometer or fluorometer)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents in the appropriate assay buffer.

  • Compound Dilution: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.

  • Kinase Reaction: a. Add the kinase and the test compound to the wells of the microplate. b. Include controls for 0% inhibition (enzyme + vehicle) and 100% inhibition (no enzyme or positive control). c. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

  • Signal Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Measurement: Read the signal (luminescence or fluorescence) using a microplate reader.

Data Presentation: The potency of the inhibitor is expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

CompoundIC50 (nM)Hill Slope
Derivative A15.2-1.10.98
Staurosporine5.8-1.20.99
Caption: Example comparative inhibitory activity data.[17]

Part 4: Cell-Based Proliferation Assay

To confirm if the observed biochemical activity translates to a cellular context, a cell proliferation assay is essential.[18][19][20] This assay measures the number of viable cells after treatment with the compound and can indicate anti-proliferative effects.

Protocol 4: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[7]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate. The data generated from these assays will offer valuable insights into its cytotoxic, anti-inflammatory, and potential anticancer activities. Positive results in these primary screens should be followed by more in-depth mechanistic studies, such as specific enzyme inhibition assays, receptor binding assays, and analysis of cellular signaling pathways, to fully elucidate the compound's mechanism of action and therapeutic potential.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Vertex AI Search.
  • Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem. (n.d.). BenchChem.
  • Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines - Benchchem. (n.d.). BenchChem.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate.
  • Tumor Cell Proliferation Assay - Innoprot oncology-related assays. (n.d.). Innoprot.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem. (n.d.). BenchChem.
  • Cell Proliferation Assay Service | CellTiter-Glo - Reaction Biology. (n.d.). Reaction Biology.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH. (2018). National Center for Biotechnology Information.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. (2024). Bioscience Biotechnology Research Communications.
  • What is a Cell Proliferation Assay? - News-Medical.Net. (2021). News-Medical.Net.
  • Isoxazole derivatives showing anticancer activity (39–47) - ResearchGate. (n.d.). ResearchGate.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. (2023). Frontiers.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed. (2023). PubMed.
  • Cell-based test for kinase inhibitors - INiTS. (2020). INiTS.
  • Comparative In Vitro Assay Validation for Novel Kinase Inhibitors: A Guide for 6-Chloro-1-(3- fluorophenyl)-1-oxohexane Derivatives - Benchchem. (n.d.). BenchChem.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024). Reaction Biology.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Reaction Biology.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate.
  • ISSN: 2320-5407 Int. J. Adv. Res. 12(08), 1111-1116 - International Journal of Advanced Research (IJAR). (2024). International Journal of Advanced Research.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025). National Center for Biotechnology Information.

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Method

Application Note &amp; Protocols: A Guide to the Synthesis and Biological Evaluation of Isoxazole-5-Carboxylate Esters

Abstract: The isoxazole nucleus is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] This guide provides a comprehensive overview of the synthesis of isoxazole-5-carboxyla...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole nucleus is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] This guide provides a comprehensive overview of the synthesis of isoxazole-5-carboxylate esters, a critical class of intermediates for drug discovery. We delve into the strategic considerations behind the prevalent synthetic methodologies, with a primary focus on the robust and versatile 1,3-dipolar cycloaddition reaction. Detailed, field-tested protocols for synthesis, purification, and characterization are presented, alongside standardized procedures for preliminary biological evaluation against various targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this privileged scaffold in their work.

Scientific Rationale & Strategic Overview

The isoxazole ring system is a five-membered heterocycle prized for its favorable physicochemical properties and its ability to act as a bioisostere for other functional groups, such as esters and amides.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4][5] The isoxazole-5-carboxylate ester moiety, in particular, serves as a versatile synthetic handle, allowing for further molecular elaboration to create libraries of diverse compounds for biological screening.

Choosing the Right Synthetic Path: The Primacy of 1,3-Dipolar Cycloaddition

While several routes to isoxazoles exist, the Huisgen 1,3-dipolar cycloaddition stands out as the most powerful and widely adopted method for constructing the isoxazole core.[6][7] This reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[8]

Why is this method preferred?

  • High Regioselectivity: The reaction typically proceeds with high regioselectivity, yielding predominantly one constitutional isomer, which is crucial for structure-activity relationship (SAR) studies. This is particularly true when using terminal alkynes, which reliably produce 3,5-disubstituted isoxazoles.[9]

  • Mild Reaction Conditions: Modern protocols often allow the reaction to proceed under mild conditions, preserving sensitive functional groups elsewhere in the molecule.

  • Broad Substrate Scope: The reaction is tolerant of a wide variety of functional groups on both the nitrile oxide and alkyne components, enabling the synthesis of highly diverse molecular libraries.[9][10]

  • Operational Simplicity: The most common approach involves the in situ generation of the nitrile oxide from a stable precursor, such as an aldoxime or a hydroximinoyl chloride. This avoids the need to handle potentially unstable nitrile oxide intermediates.[11][12]

An alternative, classical approach is the condensation of hydroxylamine with a β-keto ester or a related 1,3-dicarbonyl compound.[13][14] While effective, this method can sometimes lead to mixtures of isomers and may require harsher conditions, making the 1,3-dipolar cycloaddition the more versatile and controllable strategy for library synthesis.

The Key Intermediates: Generating the Nitrile Oxide

The nitrile oxide is a fleeting, high-energy species that is almost always generated in situ. The two most common methods for its generation are:

  • Dehydrohalogenation of Hydroximinoyl Chlorides: Aldoximes are chlorinated using agents like N-chlorosuccinimide (NCS) to form hydroximinoyl chlorides. Subsequent treatment with a non-nucleophilic base, such as triethylamine (TEA), eliminates HCl to yield the nitrile oxide.[11]

  • Oxidation of Aldoximes: A mild oxidant, such as chloramine-T or sodium hypochlorite, can directly convert an aldoxime to the corresponding nitrile oxide.[10][15] This method is often preferred for its operational simplicity.

The choice of method depends on the substrate's stability and the desired reaction conditions. The oxidation route is often considered "greener" as it can avoid the use of chlorinated reagents.

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of a representative isoxazole-5-carboxylate ester, followed by general protocols for its biological evaluation.

Visualization of the Overall Workflow

The following diagram illustrates the complete workflow from starting materials to final biological data.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation A Starting Materials (Aldehyde, Hydroxylamine, Ethyl Propiolate) B Step 1: Aldoxime Formation A->B C Step 2: In Situ Nitrile Oxide Generation & [3+2] Cycloaddition B->C D Step 3: Aqueous Work-up & Extraction C->D E Step 4: Chromatographic Purification D->E F Purified Isoxazole Ester E->F G Structural Confirmation (NMR, MS, IR) F->G H Primary In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) F->H I Data Analysis (IC50 / MIC Determination) H->I J Hit Compound I->J

Caption: Workflow from synthesis to biological hit identification.

Protocol: Synthesis of Ethyl 3-phenylisoxazole-5-carboxylate

This protocol details the synthesis via the in situ generation of benzonitrile oxide from benzaldoxime using chloramine-T, followed by cycloaddition with ethyl propiolate.

Reaction Mechanism:

G cluster_mech 1,3-Dipolar Cycloaddition Mechanism nitrile_oxide Ph-C≡N⁺-O⁻ product Ethyl 3-phenylisoxazole-5-carboxylate nitrile_oxide->product + alkyne H-C≡C-COOEt

Caption: Formation of the isoxazole ring via cycloaddition.

Materials & Reagents:

ReagentFormulaMW ( g/mol )CAS No.Notes
BenzaldehydeC₇H₆O106.12100-52-7Freshly distilled recommended
Hydroxylamine HClNH₂OH·HCl69.495470-11-1
Sodium CarbonateNa₂CO₃105.99497-19-8Anhydrous
Chloramine-T trihydrateC₇H₇ClNNaO₂S·3H₂O281.697080-50-4Oxidant
Ethyl propiolateC₅H₆O₂98.10623-47-2Dipolarophile
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6For extraction
BrineNaCl(aq)--Saturated solution
Anhydrous MgSO₄MgSO₄120.377487-88-9Drying agent

Protocol Steps:

  • Preparation of Benzaldoxime:

    • To a solution of benzaldehyde (5.0 g, 47.1 mmol) in 50 mL of ethanol, add hydroxylamine hydrochloride (3.6 g, 51.8 mmol).

    • Add a solution of sodium carbonate (2.75 g, 26.0 mmol) in 25 mL of water dropwise with stirring.

    • Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC until the benzaldehyde spot disappears.

    • Remove the ethanol under reduced pressure. Add 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield benzaldoxime as a white solid. No further purification is typically needed.

  • In Situ Cycloaddition:

    • In a 250 mL round-bottom flask, dissolve the prepared benzaldoxime (assumed 47.1 mmol) in 100 mL of anhydrous dichloromethane (DCM).

    • Add ethyl propiolate (5.55 g, 56.5 mmol, 1.2 equivalents).

    • To this stirring solution, add chloramine-T trihydrate (14.6 g, 51.8 mmol, 1.1 equivalents) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 35°C with a water bath if necessary.

    • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc), observing the disappearance of the benzaldoxime and the formation of a new, higher Rf product spot.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the solid byproducts.

    • Wash the filtrate with 1 M NaOH (2 x 50 mL) to remove unreacted starting materials and p-toluenesulfonamide.

    • Wash with water (50 mL) and then brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc).

    • Combine the fractions containing the pure product and evaporate the solvent to yield ethyl 3-phenylisoxazole-5-carboxylate.

Expected Yield: 65-85%.

Characterization Data

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

AnalysisExpected Results for Ethyl 3-phenylisoxazole-5-carboxylate
¹H NMR (400 MHz, CDCl₃)δ 7.85-7.80 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 7.10 (s, 1H, isoxazole C4-H), 4.48 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.45 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).[14]
¹³C NMR (101 MHz, CDCl₃)δ 162.5 (C=N), 157.9 (Ester C=O), 151.2 (Isoxazole C5), 130.8 (Ar-C), 129.2 (Ar-C), 128.5 (Ar-C), 127.1 (Ar-C), 107.5 (Isoxazole C4), 62.5 (-OCH₂), 14.2 (-CH₃).
IR (ATR, cm⁻¹)~3140 (C-H aromatic), ~2980 (C-H aliphatic), ~1735 (C=O, ester), ~1610 (C=N), ~1580, 1450 (C=C, aromatic).[14][16]
Mass Spec (ESI+)m/z 218.0811 [M+H]⁺ (Calculated for C₁₂H₁₂NO₃: 218.0817).

Protocols for Biological Evaluation

Once synthesized and purified, the isoxazole esters can be subjected to a battery of in vitro assays to determine their biological activity profile.

General Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus, E. coli) to ~5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[17]

General Protocol: Cytotoxicity Screening (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, providing a measure of cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (prepared from a DMSO stock) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]

General Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.[18][19]

  • Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent (~0.1 mM).

  • Reaction: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution. Include a control (DPPH solution + solvent) and a standard antioxidant (e.g., ascorbic acid, Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis: Measure the absorbance at ~517 nm. A decrease in absorbance indicates scavenging of the DPPH radical. Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).[18]

Presenting Biological Data:

Results should be summarized clearly, as shown in the template table below.

Compound IDTarget/AssayIC₅₀ / MIC (µM or µg/mL)Standard DrugIC₅₀ / MIC (Standard)
EX-ISO-01HeLa (MTT)15.5Doxorubicin0.8
EX-ISO-01S. aureus (MIC)32Vancomycin1
EX-ISO-01DPPH Scavenging25.2Ascorbic Acid5.6

Troubleshooting and Final Considerations

  • Low Yield in Cycloaddition: Ensure all reagents are anhydrous, particularly the solvent. The aldoxime precursor should be pure. Consider an alternative method for nitrile oxide generation (e.g., NCS/base).

  • Mixture of Regioisomers: While unlikely with terminal alkynes, a mixture of regioisomers can occur with internal, unsymmetrical alkynes. Careful chromatographic separation and 2D NMR analysis (NOESY/ROESY) are required for structural assignment.

  • Compound Precipitation in Assays: Poor aqueous solubility is a common issue. Ensure the final DMSO concentration in biological assays is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.

  • Safety: Handle all chemicals in a well-ventilated fume hood. Benzaldehyde is a lachrymator, and organic solvents are flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Biological Evaluation of Newly Synthesized Isoxazole Derivatives. (n.d.). iMedPub LTD. Retrieved from [Link]

  • DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. (2022). ACS Publications. Retrieved from [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). PMC - NIH. Retrieved from [Link]

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and biological evaluation of novel isoxazole derivatives from acridone. (2020). PubMed. Retrieved from [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2020). ProQuest. Retrieved from [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. (2018). PMC - NIH. Retrieved from [Link]

  • Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (2021). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023). MDPI. Retrieved from [Link]

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. (2021). ACS Publications. Retrieved from [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2020). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed. Retrieved from [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2014). ResearchGate. Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PMC. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH. Retrieved from [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). PMC. Retrieved from [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Nature.com. Retrieved from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers. Retrieved from [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. Retrieved from [Link]

  • Mechanism of formation of isoxazole‐5‐carboxamides 6. (n.d.). ResearchGate. Retrieved from [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2014). PMC - NIH. Retrieved from [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Retrieved from [Link]

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.). Google Patents.
  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (2023). World News of Natural Sciences. Retrieved from [Link]

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  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

Welcome to the technical support center for the synthesis of isoxazole derivatives. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of Methy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isoxazole derivatives. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate. Below, you will find a series of frequently asked questions and troubleshooting workflows based on established synthetic methodologies and field-proven insights.

Overview of Synthetic Pathways

The synthesis of substituted isoxazoles, such as Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, is a cornerstone of medicinal chemistry due to the prevalence of the isoxazole scaffold in pharmacologically active molecules.[1][2][3] The two most common and versatile strategies for constructing the isoxazole ring are:

  • Condensation of a 1,3-Dicarbonyl Compound (or equivalent) with Hydroxylamine: This is a robust and widely used method where a β-dicarbonyl compound reacts with hydroxylamine, typically from a salt like hydroxylamine hydrochloride, to form the isoxazole ring through a cyclization-dehydration sequence.[4][5]

  • 1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[6][7][8] While highly effective, controlling regioselectivity can be a challenge.[6][9]

This guide will primarily focus on the condensation pathway, which is often the most direct route for the target molecule's substitution pattern, while also addressing issues common to both methodologies.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<40%). What are the most likely causes?

Low yield is a common issue that can stem from multiple factors, including the integrity of starting materials, suboptimal reaction conditions, or instability of intermediates.[4] A systematic approach is crucial for diagnosis.

A1: Key Areas for Investigation:

  • Starting Material Integrity:

    • Purity of the 1,3-Dicarbonyl Precursor: The key precursor, likely a derivative of methyl 3-(4-chlorophenyl)-2,4-dioxopentanoate or a similar β-ketoester, must be pure. Impurities can interfere with the reaction. The keto-enol tautomerism of these compounds can also affect reactivity.[4]

    • Hydroxylamine Quality: Hydroxylamine hydrochloride (NH₂OH·HCl) can degrade over time. Use a freshly opened bottle or verify the quality of your reagent. Ensure the free base is effectively liberated under the reaction conditions.

  • Suboptimal Reaction Conditions:

    • Base Selection and Stoichiometry: The choice and amount of base (e.g., sodium acetate, sodium hydroxide, potassium hydroxide) are critical.[1][10] The base neutralizes the HCl from hydroxylamine hydrochloride, liberating the nucleophilic free hydroxylamine. Insufficient base will stall the reaction, while a strong base in excess can promote side reactions or decomposition of the isoxazole ring.[4]

    • Temperature Control: Isoxazole formation often requires heating (reflux), but excessive temperatures can lead to product degradation or the formation of tar-like byproducts.[6] Monitor the reaction temperature closely and consider performing a temperature optimization study.

    • Solvent Choice: The solvent must fully dissolve the reactants. Ethanol is commonly used for this reaction.[1][5] In some cases, aqueous media or greener solvents like glycerol have been used effectively.[3][11]

  • Reaction Time: Insufficient reaction time leads to incomplete conversion, while excessively long times can promote product degradation.[4] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal endpoint.

Below is a workflow to guide your troubleshooting process.

G start Low Yield Observed sub_check Check Starting Materials start->sub_check cond_check Evaluate Reaction Conditions start->cond_check workup_check Review Workup & Purification start->workup_check sm_purity Verify Purity of β-Ketoester (NMR, LC-MS) sub_check->sm_purity sm_nh2oh Use Fresh Hydroxylamine HCl sub_check->sm_nh2oh cond_base Optimize Base (Type & Stoichiometry) cond_check->cond_base cond_temp Optimize Temperature (Run at lower/higher T) cond_check->cond_temp cond_time Monitor by TLC to Find Optimal Time cond_check->cond_time cond_solvent Screen Alternative Solvents cond_check->cond_solvent workup_decomp Product Decomposing? (e.g., during extraction) workup_check->workup_decomp workup_loss Product Loss during Chromatography? workup_check->workup_loss sm_solve Re-purify Starting Material or Procure New Batch sm_purity->sm_solve sm_nh2oh->sm_solve cond_solve Implement Optimized Conditions cond_base->cond_solve cond_temp->cond_solve cond_time->cond_solve cond_solvent->cond_solve workup_solve Use Milder Workup (e.g., avoid strong acid/base). Optimize Chromatography. workup_decomp->workup_solve workup_loss->workup_solve

Caption: Troubleshooting workflow for low yield in isoxazole synthesis.
Q2: I'm observing a mixture of regioisomers. How can I improve selectivity?

A2: The formation of regioisomers is a classic challenge in isoxazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[4] The nucleophilic attack of hydroxylamine can occur at either of the two carbonyl carbons, leading to two different isoxazole products.

G cluster_0 Unsymmetrical 1,3-Dicarbonyl cluster_1 Hydroxylamine Attack cluster_2 Potential Pathways cluster_3 Regioisomeric Products Start R1-CO-CH2-CO-R2 NH2OH + NH₂OH P1 Attack at C=O (R1) NH2OH->P1 Path 1 P2 Attack at C=O (R2) NH2OH->P2 Path 2 End1 Isoxazole A (R1 at C3, R2 at C5) P1->End1 End2 Isoxazole B (R1 at C5, R2 at C3) P2->End2

Sources

Optimization

Technical Support Center: Overcoming Regioisomer Formation in Isoxazole Synthesis

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity. The formation of regioisomers is a frequent and often frustrating issue in isoxazole synthesis, leading to difficult purifications and reduced yields of the desired product.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the mechanistic underpinnings of regioisomer formation and provide actionable protocols to steer your reaction toward the intended isomer.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of regioisomer formation in isoxazole synthesis?

The formation of a mixture of regioisomers is a common challenge that arises from the reaction of two unsymmetrical reagents.[1] The specific cause depends on the synthetic route:

  • 1,3-Dipolar Cycloaddition: This is the most common method, typically involving the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[2][3] When both the nitrile oxide (R¹-CNO) and a terminal alkyne (R²-C≡CH) are unsymmetrical, the addition can occur in two different orientations, leading to a mixture of 3,4- and 3,5-disubstituted isoxazoles.[4] The outcome is governed by a delicate balance of steric and electronic factors, specifically the frontier molecular orbital (FMO) interactions (HOMO-LUMO gaps) between the dipole and the dipolarophile.[5]

  • Claisen Condensation: This classical method involves the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine.[6][7] The hydroxylamine has two nucleophilic sites (the nitrogen and oxygen atoms), and the 1,3-dicarbonyl has two electrophilic carbonyl carbons. The initial nucleophilic attack can occur at either carbonyl, leading to two different intermediates and, ultimately, a mixture of regioisomeric isoxazoles.[6][7] This approach often suffers from poor selectivity and harsh reaction conditions.[6][7]

Q2: What is the general rule of thumb for predicting the major regioisomer in a 1,3-dipolar cycloaddition with terminal alkynes?

In the absence of a controlling agent like a catalyst, the Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole .[4] This preference is often attributed to both electronic and steric factors.[4] However, this is a general guideline, and poor regioselectivity is frequently observed, especially when the substituents on the nitrile oxide and alkyne have competing electronic or steric demands.[3]

Q3: Can the isoxazole ring be sensitive to certain reaction or workup conditions?

Yes, the N-O bond in the isoxazole ring is relatively weak and can be cleaved under specific conditions, which might be mistaken for a failed reaction or lead to unexpected byproducts. Be cautious with:

  • Strongly Basic Conditions: Certain isoxazoles can undergo ring-opening.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is a common method for cleaving the N-O bond to unmask β-amino ketones or other functionalities.

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[1]

Troubleshooting Guide: Controlling Regioselectivity

This section addresses specific problems you may encounter and provides a logical workflow for troubleshooting.

Problem 1: My 1,3-dipolar cycloaddition with a terminal alkyne yields a mixture of 3,4- and 3,5-disubstituted isomers. How can I selectively synthesize the 3,5-isomer?

This is a classic challenge. To enhance the selectivity for the 3,5-isomer, you should focus on catalyst-driven methods.

Core Strategy: Copper(I) Catalysis

The use of a copper(I) catalyst is the most robust and well-established method for ensuring high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes.[4][8]

  • Causality (The "Why"): The copper(I) species coordinates with the terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with the nitrile oxide in a highly ordered, stepwise mechanism rather than a concerted pericyclic reaction. This coordination enforces a specific orientation of the reactants, leading exclusively to the 3,5-isomer.[9]

  • Troubleshooting Steps:

    • Introduce a Copper(I) Source: Use a catalytic amount (typically 5 mol%) of Copper(I) Iodide (CuI).[4][8] You can also generate the Cu(I) species in situ from CuSO₄ with a reducing agent like sodium ascorbate.[4]

    • Optimize the Base: A non-nucleophilic base is often required to facilitate the in situ generation of the nitrile oxide from its precursor (e.g., an aldoxime or hydroximoyl chloride). Bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.

    • Solvent Choice: Solvents like THF, toluene, or ethanol are generally effective.[4]

    • Slow Generation of the Nitrile Oxide: To prevent the dimerization of the nitrile oxide into a furoxan, it's crucial to generate it slowly in situ in the presence of the copper acetylide.[1] This is often achieved by the slow addition of the base or the nitrile oxide precursor.

cluster_0 1,3-Dipolar Cycloaddition Pathways Reactants R1-C≡N⁺-O⁻ (Nitrile Oxide) + R2-C≡CH (Terminal Alkyne) TS1 Transition State 1 (Favored by Cu(I)) Reactants->TS1 Cu(I) Catalysis TS2 Transition State 2 (Uncatalyzed) Reactants->TS2 Thermal/ Uncatalyzed P1 3,5-Disubstituted Isoxazole (Major Product with Cu(I)) TS1->P1 TS2->P1 often major P2 3,4-Disubstituted Isoxazole (Minor Product/Mixture) TS2->P2

Caption: Regiochemical pathways in 1,3-dipolar cycloaddition.

Problem 2: The synthesis of the 3,5-isomer is well-established, but I need to synthesize the 3,4-disubstituted regioisomer. How can this be achieved?

Synthesizing the 3,4-disubstituted isomer is less straightforward and requires fundamentally different strategies that avoid terminal alkynes or alter the reactivity of the precursors.[4]

Strategy A: Cyclocondensation of β-Enamino Diketones

This is a powerful method that leverages substrate control to dictate the regiochemical outcome.[6][7][10]

  • Causality (The "Why"): By using a β-enamino diketone instead of a standard 1,3-dicarbonyl, you create a system with highly differentiated electrophilic centers. The enamine portion deactivates the adjacent carbonyl, making the other carbonyl the primary site for nucleophilic attack by hydroxylamine. The addition of a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), can further activate the desired carbonyl group, forcing the reaction down a single regiochemical pathway.[4][6]

  • Troubleshooting Steps:

    • Synthesize the β-Enamino Diketone: This precursor is readily made from a 1,3-diketone and a primary or secondary amine. The structure of this precursor is key to controlling the reaction.[6]

    • Use a Lewis Acid: Add BF₃·OEt₂ to the reaction. The amount of Lewis acid is critical and must be optimized; typically, 1.5 to 2.0 equivalents are used.[6]

    • Solvent and Temperature Control: The choice of solvent can significantly influence selectivity. Acetonitrile (MeCN) or ethanol (EtOH) are common, but their effects can differ.[1][6] Reactions are often run at room temperature.[6]

Strategy B: Metal-Free Cycloaddition with Enamines

This approach modifies the dipolarophile to enforce the desired regioselectivity.

  • Causality (The "Why"): Instead of an alkyne, an enamine (formed in situ from an aldehyde and a secondary amine like pyrrolidine) is used as the dipolarophile. The electronic nature of the enamine reverses the typical regiochemical preference of the cycloaddition with the nitrile oxide, leading specifically to the 3,4-disubstituted isoxazole after elimination of the amine.[4]

Decision-Making Workflow for Regioselective Isoxazole Synthesis

start What is your target regioisomer? iso35 3,5-Disubstituted Isoxazole start->iso35 iso34 3,4-Disubstituted Isoxazole start->iso34 iso_other Other Substitution (e.g., 3,4,5-Trisubstituted) start->iso_other method35 Use 1,3-Dipolar Cycloaddition: Nitrile Oxide + Terminal Alkyne iso35->method35 method34A Strategy A: Cyclocondensation iso34->method34A method34B Strategy B: Metal-Free Cycloaddition iso34->method34B method_other Use Internal Alkyne or Modify Substrates iso_other->method_other catalyst35 Add Cu(I) Catalyst (e.g., 5 mol% CuI) method35->catalyst35 result35 Result: High selectivity for 3,5-isomer catalyst35->result35 reagents34A Use β-Enamino Diketone + Hydroxylamine + Lewis Acid (BF₃·OEt₂) method34A->reagents34A result34 Result: High selectivity for 3,4-isomer reagents34A->result34 reagents34B Use Enamine (in situ) + Nitrile Oxide method34B->reagents34B reagents34B->result34 result_other Regioselectivity depends on steric/electronic properties of all substituents method_other->result_other

Caption: Workflow for selecting a regioselective synthesis strategy.

Quantitative Data Summary

The regiochemical outcome is highly dependent on the chosen methodology. The following table summarizes the expected regioselectivity based on different reaction conditions.

Desired IsomerSynthetic MethodKey Reagents & ConditionsTypical Regioisomeric Ratio (Desired:Undesired)Reference(s)
3,5-Disubstituted 1,3-Dipolar CycloadditionTerminal Alkyne, Nitrile Oxide, CuI (5 mol%) >98:2[4][8][9]
3,5-Disubstituted 1,3-Dipolar CycloadditionTerminal Alkyne, Nitrile Oxide (Thermal/Uncatalyzed)2:1 to >10:1 (Highly variable)[1][3]
3,4-Disubstituted Cyclocondensationβ-Enamino Diketone, NH₂OH·HCl, BF₃·OEt₂ (1.5 eq) , MeCN>95:5[4][6]
4,5-Disubstituted Cyclocondensationβ-Enamino Diketone, NH₂OH·HCl, Pyridine , MeCN85:15[6]
3,4,5-Trisubstituted 1,3-Dipolar CycloadditionInternal Alkyne, Nitrile OxideDependent on alkyne substituents[4]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol is adapted from established methods for the highly regioselective synthesis of 3,5-disubstituted isoxazoles.[4][9]

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.0 mmol, 1.0 eq.), the aldoxime precursor (1.1 mmol, 1.1 eq.), and Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous THF or toluene (5 mL).

  • Initiation: Add a suitable base, such as triethylamine (Et₃N, 1.5 mmol, 1.5 eq.).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Lewis Acid-Mediated Cyclocondensation

This protocol is based on the methodology developed for the regiocontrolled synthesis of 3,4-disubstituted isoxazoles from β-enamino diketones.[6]

  • Reactant Preparation: In a dry flask, dissolve the β-enamino diketone (0.5 mmol, 1.0 eq.) and hydroxylamine hydrochloride (NH₂OH·HCl, 0.6 mmol, 1.2 eq.) in anhydrous acetonitrile (MeCN, 4 mL).

  • Lewis Acid Addition: Cool the mixture in an ice bath (0 °C). Slowly add Boron Trifluoride Etherate (BF₃·OEt₂, 0.75 mmol, 1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the consumption of the starting material by TLC.

  • Workup: Once the reaction is complete, carefully pour the mixture into ice-cold water (20 mL). Neutralize the solution with a saturated aqueous NaHCO₃ solution.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting residue by flash column chromatography to obtain the desired 3,4-disubstituted isoxazole.

References
  • da Silva, F. S., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4586–4595. Available from: [Link]

  • da Silva, F. S., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Center for Biotechnology Information. Available from: [Link]

  • Semantic Scholar. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available from: [Link]

  • Hernandez, J. G., et al. (2023). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. ResearchGate. Available from: [Link]

  • Owsianik, K., et al. (2019). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 17(30), 7211-7224. Available from: [Link]

  • Abdellatif, K. R. A., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. SpringerPlus, 5, 413. Available from: [Link]

  • Jasiński, R. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. MDPI. Available from: [Link]

  • D'Agostino, S., et al. (2022). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available from: [Link]

  • Liu, Y., et al. (2024). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. MDPI. Available from: [Link]

  • Reddy, K. S., et al. (2024). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society. Available from: [Link]

  • Wang, Y., et al. (2020). Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs. Chemical Communications. Available from: [Link]

  • Lengyel, Á., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Available from: [Link]

  • Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions [Video]. YouTube. Available from: [Link]

  • ResearchGate. (2025). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. Available from: [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Available from: [Link]

  • Semantic Scholar. (n.d.). Chemical reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2 + 3] and antitrypanosomal activity prediction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available from: [Link]

  • RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available from: [Link]

  • National Center for Biotechnology Information. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • National Center for Biotechnology Information. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]

  • Beilstein Journals. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Available from: [Link]

Sources

Troubleshooting

"purification of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate from reaction byproducts"

Welcome to the technical support center for the purification of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols for the successful isolation of your target compound from common reaction byproducts.

I. Understanding the Chemistry: Common Byproducts and Purification Principles

The synthesis of isoxazole derivatives, such as Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, often proceeds through the reaction of a chalcone with hydroxylamine or via 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2][3] These synthetic routes can lead to several byproducts that may complicate purification.

Common Byproducts:

  • Unreacted Starting Materials: Chalcones, hydroxylamine hydrochloride, or other precursors.

  • Regioisomers: Formation of isomeric isoxazole products can occur, which often have very similar polarities to the desired product, making separation challenging.[4]

  • Furoxans: These can form as byproducts during the synthesis.[4]

  • Hydrolyzed Product: The ester group of the target compound can be hydrolyzed to the corresponding carboxylic acid, 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, especially under acidic or basic workup conditions.[5]

Core Purification Principles:

The choice of purification strategy depends on the physical properties of the desired product and its impurities. For Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, which is typically a solid, the primary methods are:

  • Recrystallization: This technique is highly effective for removing small amounts of impurities from a solid compound. The success of recrystallization hinges on selecting a solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

  • Column Chromatography: This is the most versatile and common method for separating compounds with different polarities.[4][6][7] By carefully selecting the stationary phase (e.g., silica gel) and the mobile phase (a solvent or mixture of solvents), components of the reaction mixture can be effectively separated.

  • Extraction: Liquid-liquid extraction is useful for removing acidic or basic impurities. For instance, washing an organic solution of the product with a basic aqueous solution (e.g., sodium bicarbonate) can remove acidic byproducts.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during the purification of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A1: An oily product often indicates the presence of significant impurities or residual solvent.

  • Initial Step: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Gentle heating on a rotary evaporator can aid this process.

  • Troubleshooting:

    • Trituration: Try adding a non-polar solvent in which your product is likely insoluble, such as hexanes or diethyl ether.[1] Stir or sonicate the mixture. This can sometimes induce crystallization of the product while the impurities remain dissolved.

    • Column Chromatography: If trituration fails, column chromatography is the next logical step. The oil can be directly adsorbed onto a small amount of silica gel and dry-loaded onto the column.

Q2: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve separation?

A2: Poor separation on TLC indicates that the polarity of your product and the impurities are very similar.

  • Causality: This is often the case with regioisomers.[4]

  • Solutions:

    • Solvent System Optimization: Systematically screen different solvent systems for your column chromatography.[4]

      • Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate.

      • Try a three-component solvent system, for example, hexanes:dichloromethane:ethyl acetate.[6] Sometimes, a small amount of a third solvent can significantly improve resolution.

    • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina.

    • Recrystallization: If you can obtain a semi-pure solid, fractional recrystallization might be effective. This involves multiple recrystallization steps to gradually enrich the desired isomer.

Q3: My product seems to be decomposing on the silica gel column. What can I do?

A3: The isoxazole ring can be sensitive to acidic conditions, and standard silica gel is slightly acidic.[4]

  • Explanation: This acidity can lead to the degradation of sensitive compounds.

  • Mitigation Strategies:

    • Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine. You can prepare this by adding a small percentage (e.g., 1%) of triethylamine to your eluent system.

    • Alternative Adsorbent: Consider using a less acidic stationary phase like neutral alumina.

    • Faster Elution: Use a slightly more polar solvent system to reduce the time your compound spends on the column. However, be mindful that this may compromise separation.

Q4: After recrystallization, my yield is very low. How can I improve it?

A4: Low yield after recrystallization can be due to several factors.

  • Potential Causes:

    • Solvent Choice: The chosen solvent may be too good at dissolving your product, even at low temperatures.

    • Excessive Solvent: Using too much solvent will keep more of your product dissolved.

    • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.

  • Optimization Steps:

    • Solvent Screening: Experiment with different solvents or solvent mixtures. Ethanol is often a good starting point for isoxazole derivatives.[1][8]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Concentrate the Mother Liquor: After filtering your crystals, you can often recover more product by concentrating the remaining solution (the mother liquor) and allowing a second crop of crystals to form.

III. Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for column chromatography of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate?

A: A good starting point is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. A mixture of cyclohexane and ethyl acetate (8:2) has also been reported for similar compounds.[2]

Q: Can I use reverse-phase HPLC for purification?

A: Yes, reverse-phase HPLC is a viable option for purifying isoxazole derivatives, especially for small-scale separations or for isolating highly pure material.[9][10] A common mobile phase would be a mixture of acetonitrile and water, possibly with a modifier like formic acid for mass spectrometry compatibility.[9]

Q: How can I confirm the purity of my final product?

A: Purity should be assessed using multiple analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point range is characteristic of a pure crystalline solid.

IV. Detailed Experimental Protocol: Purification by Column Chromatography

This protocol provides a step-by-step guide for the purification of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate using silica gel column chromatography.

Materials:

  • Crude Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 8:2 hexanes:ethyl acetate).

    • Visualize the spots under UV light. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing:

    • Secure a glass column vertically.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions in test tubes.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation of your product from impurities.

  • Product Isolation:

    • Combine the fractions that contain your pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate.

  • Final Analysis:

    • Determine the yield of the purified product.

    • Confirm the purity and identity of the compound using NMR, MS, and melting point analysis.

V. Visualization of the Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of your target compound.

Purification_Workflow start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oily) pure_solid Pure Solid Product recrystallize->pure_solid Successful column_chrom Perform Column Chromatography recrystallize->column_chrom Impure pure_oil Pure Product (may be solid or oil) column_chrom->pure_oil triturate->is_solid Solidifies triturate->column_chrom Remains Oily

Caption: Decision tree for selecting a purification strategy.

VI. References

  • Pathak, A., & Sharma, N. (2018). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available from: [Link]

  • MDPI. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • Zhu, S., et al. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 20(7), 12595-12603. Available from: [Link]

  • Khokhlov, A. L., et al. (2023). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 9(3), 1-8. Available from: [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available from: [Link]

  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Available from: [Link]

  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. Available from: [Link]

  • de Heuvel, E., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoid-Related Orphan Receptor γt (RORγt). Journal of Medicinal Chemistry, 64(11), 7409-7437. Available from: [Link]

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1508, 93-101. Available from: [Link]

  • Abdul Manan, N. S., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 756-759. Available from: [Link]

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Available from:

  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(21), 5531-5567. Available from: [Link]

  • MDPI. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). Available from: [Link]

  • Google Patents. (2004). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Available from:

  • Ren, G., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 14(10), 1042. Available from: [Link]

  • ResearchGate. 93 questions with answers in ISOXAZOLES. Available from: [Link]

  • PubChem. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • PubChem. Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. Available from: [Link]

  • ChemBK. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Available from: [Link]

  • Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Available from: [Link]

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Available from: [Link]

  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available from: [Link]

  • Noble Intermediates. 5-Methyl-4-Isoxazole Carboxylic Acid. Available from: [Link]

Sources

Optimization

"troubleshooting N-O bond cleavage in isoxazole derivatives under reductive conditions"

Welcome to the technical support center for troubleshooting N-O bond cleavage in isoxazole derivatives under reductive conditions. This guide is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting N-O bond cleavage in isoxazole derivatives under reductive conditions. This guide is designed for researchers, chemists, and drug development professionals who utilize isoxazole ring-opening reactions as a key synthetic step. The inherent reactivity of the N-O bond, while synthetically useful, can present unique challenges.[1] This resource provides in-depth, field-tested insights and solutions to common problems encountered during these transformations.

Core Principles: Understanding the Cleavage

The reductive cleavage of the isoxazole N-O bond is a powerful transformation that typically yields β-enaminones or, after hydrolysis of the intermediate imine, β-hydroxyketones or γ-aminoalcohols.[2] The choice of reducing agent and conditions dictates the outcome and is critical for success. The general mechanism involves the initial reduction of the weak N-O bond, followed by subsequent transformations.

Several classes of reagents are commonly employed:

  • Catalytic Hydrogenation: Reagents like Palladium on carbon (Pd/C), Raney Nickel (Raney Ni), and Platinum catalysts (PtO₂) are widely used.[3][4] These heterogeneous catalysts activate hydrogen gas to cleave the N-O bond.

  • Dissolving Metal & Single-Electron Transfer (SET) Reagents: Systems such as Samarium(II) iodide (SmI₂), or iron in acidic media (Fe/HCl), operate through single-electron transfer mechanisms.[5][6][7] SmI₂ is known for its mildness and high chemoselectivity.[8][9]

  • Metal Hydrides: Stronger reducing agents like Lithium aluminum hydride (LiAlH₄) can also cleave the N-O bond, though they are less chemoselective and may reduce other functional groups.[10]

The success of the reaction is often influenced by the electronic and steric environment of the isoxazole ring and the stability of the resulting intermediates.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing both the reasoning behind the problem and actionable solutions.

Q1: My catalytic hydrogenation (e.g., H₂/Pd/C) is stalled or incomplete. What are the likely causes and how can I fix it?

Answer: This is a very common issue in catalytic hydrogenation. The problem often lies with either catalyst activity or substrate-related inhibition.

Potential Causes & Solutions:

  • Catalyst Inactivation (Poisoning): The catalyst surface can be "poisoned" by various functional groups or impurities, rendering it inactive.

    • Sulfur-Containing Groups: Thiols, sulfides, and other sulfur moieties are notorious catalyst poisons for palladium and platinum.[11] If your substrate contains sulfur, consider using a large excess of a more robust catalyst like Raney Nickel, which is also used for desulfurization.[12]

    • Amine Coordination: Basic nitrogen atoms (especially primary/secondary amines) in the product can coordinate strongly to the metal surface, inhibiting turnover. If a β-amino ketone is the product, its basicity might be poisoning the catalyst.

      • Solution: Switch to an acidic solvent like acetic acid or add a stoichiometric amount of a non-coordinating acid. Protonation of the amine prevents it from binding to the catalyst.[11]

    • Trace Impurities: Halide impurities from previous steps can poison the catalyst. Ensure your starting material is pure.

  • Poor Catalyst Activity:

    • Old or Poor-Quality Catalyst: Catalysts have a shelf life and can lose activity over time. Always use a fresh, high-quality catalyst from a reputable supplier.[11][13]

    • Insufficient Mixing: Heterogeneous catalysis requires efficient mixing to ensure the substrate, hydrogen, and catalyst are in contact. Ensure vigorous stirring to create a good slurry and maximize the gas-liquid interface.[11]

  • Reaction Conditions are Too Mild:

    • Pressure & Temperature: For stubborn substrates, atmospheric pressure may be insufficient. Increasing the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus can dramatically increase the reaction rate.[11][13] Gently heating the reaction (e.g., to 40-60 °C) can also help, but monitor for side reactions.

    • Catalyst Choice: Palladium on carbon (Pd/C) is a good first choice, but for more challenging reductions, consider the more active Pearlman's catalyst (Pd(OH)₂/C).[11][13] Raney Nickel is generally more reactive than Pd/C but less selective.[14][15]

Q2: My reduction with Raney Nickel is giving a complex mixture of products. How can I improve selectivity?

Answer: Raney Nickel is a powerful, non-selective catalyst.[14] It can reduce a wide variety of functional groups, including alkenes, alkynes, nitriles, and aromatics, often leading to complex product mixtures if these groups are present in your molecule.[12][14]

Strategies for Improving Selectivity:

  • Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Over-reduction is common. Running the reaction at lower temperatures (e.g., 0 °C or room temperature) can sometimes temper its reactivity.

  • Use a Milder Reagent: If your molecule contains other reducible functional groups, Raney Ni is likely too harsh.

    • SmI₂ (Samarium(II) Iodide): This is an excellent alternative. It is a mild, single-electron transfer agent known for its high chemoselectivity.[8] It will cleave the N-O bond while leaving groups like esters, olefins, and acetals untouched.[6]

    • Fe/HCl or Fe/NH₄Cl: Iron in the presence of an acid or ammonium chloride is another classic method that can be more selective than Raney Ni, particularly for yielding β-hydroxy ketones after in-situ hydrolysis of the imine intermediate.[7][16]

    • Mo(CO)₆ (Molybdenum Hexacarbonyl): This reagent is also effective for reductive ring opening and can sometimes offer different selectivity profiles.[2][4]

Q3: The desired β-enaminone product from my reduction is unstable and decomposes during workup or purification. What can I do?

Answer: The primary product of isoxazole reduction is often a β-enaminone (or its tautomer, a β-imino ketone). These intermediates can be sensitive to hydrolysis, especially under acidic conditions, leading back to a β-dicarbonyl compound or other degradation products.[4]

Stabilization and Handling Strategies:

  • Avoid Acidic Conditions: During workup, avoid aqueous acid washes. Use a mild basic wash (e.g., saturated NaHCO₃ solution) or neutral water if necessary. The stability of the enaminone is highly pH-dependent.

  • Immediate Use or Derivatization: The most robust strategy is often to use the crude enaminone directly in the next step without purification. For example, the cyclization of an enaminone intermediate to form a pyridine ring is a common synthetic sequence.[4]

  • In-situ Hydrolysis: If the ultimate target is the β-hydroxy ketone, you can facilitate the hydrolysis of the intermediate imine directly. After the reduction is complete, adding a mild acid or an additive like boric acid can promote clean conversion to the ketone.[17] Some methods, like using Raney Ni/AlCl₃ in aqueous methanol, are designed to directly produce the β-hydroxyketone.[2][18]

  • Purification Considerations: If purification is unavoidable, use neutral or slightly basic conditions. For chromatography, consider using alumina instead of silica gel, or silica gel that has been pre-treated with triethylamine to neutralize its acidity.

Comparative Overview of Reductive Systems

Reagent SystemTypical ConditionsProsCons & Troubleshooting Areas
H₂ / Pd/C H₂ (1-50 atm), MeOH or EtOH, RTGenerally selective, reliable, easy workup.Prone to catalyst poisoning (sulfur, amines).[11] May require high pressure for difficult substrates.
H₂ / Raney Ni H₂ (1-70 atm), EtOH/MeOH, RT-70°CHighly active, inexpensive, effective for stubborn substrates.[19]Poor chemoselectivity (reduces many functional groups).[14] Pyrophoric and requires careful handling.[12][19]
SmI₂ THF, RT, often with a proton source (e.g., MeOH)Excellent chemoselectivity, very mild conditions.[6][8]Stoichiometric reagent, requires inert atmosphere, can be sensitive to air/moisture.
Fe / HCl or NH₄Cl EtOH/H₂O, refluxInexpensive, operationally simple, often directly yields β-hydroxy ketones.[7]Requires acidic conditions which may not be compatible with all substrates; can be slow.
Mo(CO)₆ MeCN/H₂O, 70-80 °CCan catalyze both ring-opening and subsequent cyclizations.[4]Requires heating, can lead to resinification with sensitive substrates.[4]

Visual Troubleshooting Workflow

A logical approach is key to solving experimental issues. The following diagram outlines a decision-making process for troubleshooting a failed or low-yielding isoxazole reduction.

troubleshooting_workflow start Reaction Start: Reductive N-O Cleavage check_reaction Monitor by TLC/LC-MS. Is reaction proceeding? start->check_reaction no_reaction Problem: No Reaction / Stalled check_reaction->no_reaction No low_yield Problem: Low Yield / Mixture of Products check_reaction->low_yield Yes, but messy success Reaction Complete & Clean check_reaction->success Yes catalytic_path Using Catalytic Hydrogenation? no_reaction->catalytic_path poisoning Check for Catalyst Poisons (S, N-groups, halides). Purify SM. catalytic_path->poisoning Yes set_path Using SmI₂, Fe, etc.? catalytic_path->set_path No catalyst_activity Use Fresh Catalyst. Increase Pressure/Temp. Try Pd(OH)₂/C or Raney Ni. poisoning->catalyst_activity reagent_quality Check Reagent Quality/Activity. (e.g., Titrate SmI₂). Ensure inert atmosphere. set_path->reagent_quality conditions_mild Increase Temperature. Increase Equivalents of Reagent. reagent_quality->conditions_mild over_reduction Is over-reduction occurring? (Check for reduction of other groups) low_yield->over_reduction product_instability Is product unstable? (Degradation on TLC/LC-MS) low_yield->product_instability milder_reagent Switch to Milder/More Selective Reagent (e.g., Raney Ni -> SmI₂). over_reduction->milder_reagent Yes control_conditions Reduce Reaction Time/Temp. Monitor closely. over_reduction->control_conditions Yes workup_issue Modify Workup/Purification. Avoid acid. Use neutral alumina. Use crude product directly. product_instability->workup_issue Yes

Caption: Troubleshooting Decision Tree for Isoxazole Reduction.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
  • Vessel Preparation: To a suitable hydrogenation flask or Parr shaker vessel, add the isoxazole derivative (1.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to dissolve the substrate (concentration typically 0.05-0.1 M).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% Pd).

  • Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (H₂) three times. Pressurize the vessel to the desired pressure (1-4 atm, or as required) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is no longer observed.

  • Workup: Once complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be used directly or purified as needed.

Protocol 2: Reductive Cleavage using Samarium(II) Iodide (SmI₂)
  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the isoxazole derivative (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous THF (typically 0.05 M).

  • Reagent Addition: To the stirred solution at room temperature, add a 0.1 M solution of SmI₂ in THF (2.2 - 2.5 eq) dropwise. The deep blue or green color of the SmI₂ solution should dissipate upon reaction.

  • Proton Source: If required, a proton source such as methanol (4.0 eq) can be included in the reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously until the phases are clear.

  • Extraction: Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

References

  • The Chemoselective Reduction of Isoxazoline γ-Lactams Through Iminium Aza-Diels-Alder Reactions: A Short-Cut Synthesis of Aminols as Valuable Intermediates towards Nucleoside Deriv
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. PMC - NIH.
  • A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent.
  • Selective reduction of isoxazoles with samarium diiodide. UM Impact.
  • N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal C
  • An unexpected transformation by reduction of isoxazolines.
  • N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis.
  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib.
  • Samarium(II) Iodide Reduction of Isoxazolidines.
  • Selective reduction of isoxazoles with samarium diiodide. UM Impact.
  • Chemoselective Reduction of Functionalized 5-Nitroisoxazoles: Synthesis of 5-Amino- and 5-[Hydroxy(tetrahydrofuran-2-yl)amino]isoxazoles. R Discovery.
  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. beilstein-journals.org.
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole.
  • Reductions with Samarium(II) Iodide. Organic Reactions.
  • Reductions with samarium(II) iodide. Wikipedia.
  • Synthetic reactions using isoxazole compounds. HETEROCYCLES.
  • Reduction of Delta2-isoxazolines to beta-hydroxy ketones with iron and ammonium chloride as reducing agent. PubMed.
  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
  • Dissociative Electron Attachment induced Ring Opening in Five-Membered Heterocyclic Compounds. PCCP.
  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Reddit.
  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. MDPI.
  • Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder c
  • Raney nickel. Wikipedia.
  • Synthetic approaches for functionalized isoxazoles.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.
  • Fe‐catalyzed ring opening isoxazoles.
  • Raney Nickel. Common Organic Chemistry.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Reagent Friday: Raney Nickel. Master Organic Chemistry.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Sciencemadness.org.
  • Hydrogen. Organic Chemistry Portal.
  • Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel. Prime Scholars.

Sources

Troubleshooting

Technical Support Center: Optimization of 1,3-Dipolar Cycloaddition of Nitrile Oxides

Welcome to the technical support guide for the 1,3-dipolar cycloaddition of nitrile oxides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the 1,3-dipolar cycloaddition of nitrile oxides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the complexities of this powerful transformation. This guide is structured to help you troubleshoot common issues, optimize your reaction conditions, and ultimately achieve higher yields and purity for your target isoxazolines and isoxazoles.

The [3+2] cycloaddition between a nitrile oxide and a dipolarophile is a cornerstone of heterocyclic chemistry, prized for its high degree of regio- and stereoselectivity.[1][2] However, the high reactivity of the nitrile oxide intermediate presents unique challenges, primarily its propensity for dimerization.[1] This guide will address these challenges head-on in a practical, question-and-answer format.

Section 1: Troubleshooting Nitrile Oxide Generation

The success of the entire cycloaddition hinges on the efficient in situ generation of the nitrile oxide. Problems here will cascade, leading to low yields and complex product mixtures.

Q1: My reaction yield is very low, and I'm recovering mostly starting material. What's the likely cause?

A1: This issue almost always points to inefficient generation of the nitrile oxide dipole. The two most common methods for in situ generation are the dehydrohalogenation of hydroximoyl halides and the oxidation of aldoximes. Let's troubleshoot each.

Cause A: Incomplete Dehydrohalogenation of Hydroximoyl Halides

This is the most traditional route, where a base like triethylamine (Et₃N) is used to eliminate HCl from a hydroximoyl chloride precursor.[3]

  • Insufficient Base: Ensure you are using at least one equivalent of a suitable base. An organic base like triethylamine or DIPEA is standard.[1][4] Inorganic bases are generally less effective in common organic solvents.

  • Base Strength: For less acidic precursors, a stronger base might be required. However, excessively strong bases can lead to undesired side reactions with your dipolarophile.

  • Steric Hindrance: A bulky base (e.g., DIPEA) can sometimes be less efficient at deprotonation but can be useful for slowing down the generation of highly reactive dipoles.[1]

  • Precursor Quality: Your hydroximoyl chloride precursor must be pure and dry. Impurities or degradation can inhibit the reaction. This precursor is typically prepared from the corresponding oxime using an electrophilic chlorine source like NCS.[3]

Cause B: Ineffective Oxidation of Aldoximes

Milder, more modern methods involve the direct oxidation of aldoximes.

  • Oxidant Choice: The choice of oxidant is critical. Common systems include:

    • NCS or NBS/Base: A classic method, but can be harsh.[5]

    • Sodium Hypochlorite (NaOCl): A simple and effective household bleach solution can be used, often under biphasic conditions.[5]

    • Oxone®/NaCl: This is a green, efficient protocol that works for a broad scope of aldoximes without generating organic byproducts from the oxidant.[6][7]

    • Hypervalent Iodine Reagents: Reagents like [hydroxy(tosyloxy)iodo]benzene (HTIB) or iodobenzene diacetate are very mild and effective, proceeding at room temperature.[5][8][9]

  • Reaction Conditions: Each oxidant has optimal conditions (pH, solvent, temperature). For example, the Oxone®/NaCl system is performed under ball-milling conditions or in solution.[6] Ensure your conditions match a validated protocol for your chosen oxidant.

Q2: My main product is an off-white solid that isn't my desired cycloadduct. TLC analysis shows a major, non-polar spot. What is it?

A2: You are almost certainly observing the furoxan (1,2,5-oxadiazole-2-oxide), the dimer of your nitrile oxide.[1] This is the most common and frustrating side reaction in this chemistry.

Causality: Nitrile oxides are high-energy species. If they are generated faster than they can be trapped by the dipolarophile, they will react with themselves in a [3+2] cycloaddition to form the highly stable furoxan dimer. This is especially problematic with unreactive or sterically hindered dipolarophiles.[1]

Solutions to Minimize Dimerization:
  • Slow Addition/Generation: The key is to maintain a low, steady-state concentration of the nitrile oxide.

    • Slow addition of Base: Instead of adding all your triethylamine at once, add it dropwise via a syringe pump over several hours to the solution containing the hydroximoyl chloride and the dipolarophile.

    • Diffusion Mixing Technique: A clever setup involves placing a solution of the base (e.g., high-boiling DIPEA) in a small, open vial inside the main reaction flask containing the other reagents in a solvent like chloroform. The base slowly vapor-diffuses into the reaction mixture, ensuring a very slow generation of the nitrile oxide. This has been shown to be highly effective for preventing dimerization with low-reactivity dipolarophiles.[1]

  • Increase Dipolarophile Concentration: Use an excess of the dipolarophile (1.5 to 5 equivalents).[1] This increases the probability of a productive bimolecular reaction over the unwanted dimerization.

  • Choose a Milder Generation Method: Some generation methods are inherently "slower." The dehydration of nitroalkanes (the Mukaiyama method) or the use of certain mild oxidants for aldoximes can sometimes provide better results than the rapid dehydrohalogenation.[3]

Below is a workflow illustrating the decision-making process when dealing with low yields.

troubleshooting_workflow start Low Yield or No Reaction check_sm Analysis of Crude Reaction: Recovered Starting Material? start->check_sm check_dimer Analysis of Crude Reaction: Furoxan Dimer Present? check_sm->check_dimer No gen_issue Problem: Inefficient Nitrile Oxide Generation check_sm->gen_issue Yes dimer_issue Problem: Dimerization Outcompetes Cycloaddition check_dimer->dimer_issue Yes other_issue Other Issues: - Dipolarophile instability? - Incorrect solvent/temp? check_dimer->other_issue No solve_gen Solution: 1. Verify precursor quality. 2. Check base/oxidant stoichiometry & strength. 3. Switch generation method. gen_issue->solve_gen solve_dimer Solution: 1. Use slow addition of base. 2. Increase dipolarophile equivalents. 3. Employ diffusion mixing technique. dimer_issue->solve_dimer

Caption: Troubleshooting workflow for low-yield nitrile oxide cycloadditions.

Section 2: Core Cycloaddition Optimization

Once you have reliable nitrile oxide generation, you can fine-tune the cycloaddition itself.

Q3: My reaction is clean but very slow. How can I increase the rate?

A3: While many nitrile oxide cycloadditions proceed readily at room temperature, sluggish reactions can be accelerated.[4]

  • Temperature: Gently heating the reaction can be effective. Temperatures around 40-70°C are often sufficient.[10] However, be aware that higher temperatures can also increase the rate of dimerization and other side reactions. Monitor the reaction closely by TLC.

  • Solvent: While often described as having little solvent effect, changing the solvent can impact reaction rates by improving the solubility of your reagents.[11] Chlorinated solvents like CH₂Cl₂ and CHCl₃ are common, as is THF.[4][10] For poorly soluble substrates, a more polar solvent like acetonitrile or DMF might be beneficial, but run a small-scale test first.

  • Alternative Activation: Non-conventional energy sources can dramatically reduce reaction times.

    • Microwave (MW) Irradiation: MW heating can accelerate cycloadditions from hours to minutes.[12]

    • Ultrasonic (US) Activation: Sonication can also enhance reaction rates.[12]

Q4: I'm getting a mixture of regioisomers. How can I improve selectivity?

A4: The 1,3-dipolar cycloaddition of nitrile oxides is typically highly regioselective, yielding 5-substituted isoxazolines from terminal alkenes.[8][13] This is governed by Frontier Molecular Orbital (FMO) theory, where the reaction proceeds through the pathway with the smallest HOMO-LUMO energy gap.[14]

  • Electronic Effects: The regioselectivity depends on the electronic nature of both the dipole and the dipolarophile. Electron-withdrawing groups on the alkene generally favor one regioisomer, while electron-donating groups may favor the other.[14] A lack of regioselectivity is sometimes observed with certain substitution patterns.[8]

  • Steric Effects: Severe steric hindrance near the reaction center can override electronic preferences and lead to mixtures.

  • Confirmation: If you observe a mixture, first rigorously confirm the structures of the isomers. If selectivity is indeed low, there may be little you can do by simply modifying conditions. The inherent electronic and steric properties of your substrates are the primary determinants. In such cases, a different synthetic strategy might be necessary.

ParameterGeneral GuidelineCausality & Expert Insight
Solvent CH₂Cl₂, CHCl₃, THF, Ethyl AcetateGenerally, the reaction is not highly sensitive to solvent polarity.[11] Solvent choice is primarily dictated by reagent solubility and boiling point for temperature control. Chlorinated solvents are traditional, but greener options are viable.[4][15]
Temperature 0°C to Room TemperatureMost reactions are facile without heating.[4] Gentle warming (40-70°C) can accelerate slow reactions but may also increase dimerization. Start at RT.
Stoichiometry 1.0 eq. Nitrile Oxide Precursor, 1.2-2.0 eq. DipolarophileAn excess of the dipolarophile is a key strategy to trap the fleeting nitrile oxide and outcompete dimerization.[1] For precious dipolarophiles, slow generation of the nitrile oxide is a better approach.
Base (for dehydrohalogenation) 1.0-1.1 eq. Et₃N or DIPEATriethylamine is the workhorse.[4] Use of a bulkier, higher-boiling base like DIPEA can slow the reaction, which is a useful tactic to prevent dimerization.[1]

Section 3: FAQs - Quick Reference

Q: Can I run this reaction in water? A: Yes, in some cases. The use of water as a solvent is a green alternative and has been reported for certain systems, particularly with specific nitrile oxide generation methods like using HTIB.[9][16] It can be advantageous for water-soluble substrates.

Q: My dipolarophile has two different double bonds. How can I control chemoselectivity? A: Chemoselectivity is dictated by the electronic and steric nature of the double bonds. Electron-deficient alkenes (e.g., acrylates) are generally more reactive than electron-rich or unactivated ones. Sterically accessible double bonds will react preferentially. A detailed analysis of your specific substrate is required, but you can often predict the outcome based on these principles.[1]

Q: How do I purify my product away from the furoxan dimer? A: Furoxans are often non-polar and crystalline. Column chromatography on silica gel is the most common method for purification. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), will typically elute the furoxan first, followed by your more polar isoxazoline/isoxazole product.

Q: Is it possible to generate and use nitrile oxides that are stable? A: Generally, no. Most nitrile oxides are transient intermediates. However, extreme steric bulk can lead to stable, crystalline nitrile oxides, such as mesityl nitrile oxide, but these are exceptions rather than the rule.[5] For synthetic purposes, you should always assume they must be generated and used in situ.

Section 4: Detailed Experimental Protocols

These protocols are provided as a starting point. You may need to adapt them based on the specific properties of your substrates.

Protocol 1: General Procedure via Dehydrohalogenation of a Hydroximoyl Chloride

This protocol utilizes the slow addition of a base to minimize dimerization.

protocol1_workflow cluster_flask Reaction Flask (Inert Atmosphere) cluster_workup Work-up p1 1. Dissolve hydroximoyl chloride (1.0 eq) and dipolarophile (1.5 eq) in solvent (e.g., CH₂Cl₂). p2 2. Cool to 0 °C (optional, for highly exothermic reactions). p1->p2 p3 3. Add Et₃N (1.1 eq) in solvent dropwise via syringe pump over 2-4 hours. p2->p3 p4 4. Allow to warm to RT and stir overnight (monitor by TLC). p3->p4 w1 5. Filter off triethylammonium chloride salt. p4->w1 w2 6. Wash filtrate with water, then brine. Dry over Na₂SO₄. w1->w2 w3 7. Concentrate in vacuo. w2->w3 w4 8. Purify by column chromatography. w3->w4

Caption: Standard protocol for nitrile oxide cycloaddition via dehydrohalogenation.

Methodology:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the hydroximoyl chloride (1.0 eq) and the dipolarophile (1.2–2.0 eq).

  • Dissolve the solids in an appropriate anhydrous solvent (e.g., CH₂Cl₂, THF, 0.2-0.5 M concentration).

  • Prepare a solution of triethylamine (1.1 eq) in the same solvent in a separate syringe.

  • Using a syringe pump, add the triethylamine solution to the reaction mixture dropwise over 2-6 hours at room temperature.

  • After the addition is complete, allow the reaction to stir for an additional 12-24 hours. Monitor the consumption of the dipolarophile by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Green Procedure via Oxone®/NaCl Oxidation of an Aldoxime

This protocol is adapted from a modern, environmentally benign method.[6][7]

Methodology:

  • To a flask, add the aldoxime (1.0 eq), the dipolarophile (1.2 eq), sodium chloride (1.1 eq), and sodium carbonate (1.5 eq).

  • Add a suitable solvent (e.g., acetonitrile/water mixture).

  • Add Oxone® (potassium peroxymonosulfate, 1.1 eq) portion-wise over 10-15 minutes while stirring vigorously at room temperature.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

References

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. ([Link])

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. ([Link])

  • 1,3-Dipolar cycloaddition. Wikipedia. ([Link])

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. ([Link])

  • 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ResearchGate. ([Link])

  • 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. PubMed. ([Link])

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. ([Link])

  • 1,3‐dipolar cycloaddition reaction of nitrile oxides. ResearchGate. ([Link])

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. ([Link])

  • The 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in Water Media. MDPI. ([Link])

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. ([Link])

  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. ([Link])

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. ([Link])

  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. ACS Publications. ([Link])

  • Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. YouTube. ([Link])

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. ([Link])

  • Spiro Isoxazolines via Nitrile Oxide 1, 3-Dipolar Cycloaddition Reactions. ResearchGate. ([Link])

  • cycloadditions with nitrile oxides. YouTube. ([Link])

  • Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. ResearchGate. ([Link])

  • In situ methods of nitrile oxide generation and cycloaddition. ResearchGate. ([Link])

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications. ([Link])

  • Nitrile Oxide Synthesis Via Oxime. ChemTube3D. ([Link])

  • Asymmetric induction in nitrile oxide cycloadditions to optically active acrylates. Comparisons of acrylate conformations in thermal and acid-catalyzed 1,3-dipolar and Diels-Alder cycloaddition transition states. ACS Publications. ([Link])

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. ([Link])

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. ([Link])

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Optimization

Technical Support Center: Synthesis of Polysubstituted Isoxazoles

Welcome to the technical support center for the synthesis of polysubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of is...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polysubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole synthesis. Here, we address common challenges and side reactions encountered during experimentation, providing in-depth troubleshooting guides and frequently asked questions. Our aim is to equip you with the expertise and practical insights needed to optimize your synthetic strategies and achieve high yields of pure products.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis of polysubstituted isoxazoles, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a frequent challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds in the Claisen condensation or in 1,3-dipolar cycloadditions.[1] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[1][2]

Causality: In the reaction of an unsymmetrical β-diketone with hydroxylamine, the initial condensation can occur at either of the two carbonyl groups, leading to two different enones and subsequently two regioisomeric isoxazoles. In 1,3-dipolar cycloadditions of nitrile oxides to unsymmetrical alkynes, the regioselectivity is determined by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the dipole and the dipolarophile.[3]

Solutions:

  • For Claisen Isoxazole Synthesis (from 1,3-Dicarbonyls):

    • pH Adjustment: Acidic conditions can often favor the formation of one regioisomer over the other.[1] A systematic screening of pH is recommended.

    • Solvent Modification: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., acetonitrile) to nonpolar (e.g., toluene).[1][2]

    • Use of β-Enamino Diketones: Utilizing β-enamino diketones as precursors can provide greater control over regioselectivity.[2][4] The regiochemical outcome can be directed by the choice of solvent, the use of a Lewis acid catalyst like BF₃·OEt₂, or by modifying the structure of the β-enamino diketone itself.[2][4][5]

  • For 1,3-Dipolar Cycloadditions (Nitrile Oxide + Alkyne):

    • Catalyst Selection: For terminal alkynes, copper(I) catalysis is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[5] Ruthenium catalysts have also been shown to be effective.[5]

    • Solvent Polarity: The choice of solvent can influence the regioselectivity of the cycloaddition.[6] In some cases, more polar or fluorinated solvents have been found to enhance the formation of a specific regioisomer.[6]

    • Modify Electronic Properties: Altering the electronic nature of the substituents on either the alkyne or the nitrile oxide can influence the frontier orbital energies and thus direct the regioselectivity.

Workflow for Improving Regioselectivity:

start Mixture of Regioisomers Observed method Which Synthesis Method? start->method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) method->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cycloaddition Cycloaddition claisen_sol Modify Reaction Conditions: - Adjust pH - Change solvent - Use β-enamino diketones claisen->claisen_sol cycloaddition_sol Modify Reaction Conditions/Reagents: - Change solvent polarity - Add a Lewis acid (e.g., BF3·OEt2) - Use copper-catalyzed conditions - Modify electronic properties cycloaddition->cycloaddition_sol result Improved Regioselectivity claisen_sol->result cycloaddition_sol->result

Caption: Decision-making flowchart for addressing regioselectivity issues.

Problem 2: Low or No Yield of the Desired Isoxazole

Question: My isoxazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in isoxazole synthesis can be attributed to several factors, including the stability of intermediates, the integrity of starting materials, and suboptimal reaction conditions.[1] A systematic approach to troubleshooting is essential.

Causality: A primary culprit in low-yielding 1,3-dipolar cycloadditions is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][6] This side reaction is particularly prevalent at higher concentrations of the nitrile oxide. In Claisen condensations, the reactivity of the 1,3-dicarbonyl compound, which can exist as keto-enol tautomers, can be a factor.[1]

Solutions:

  • For 1,3-Dipolar Cycloadditions:

    • In Situ Generation of Nitrile Oxide: To minimize dimerization, generate the nitrile oxide in situ in the presence of the dipolarophile (alkyne).[1][7] This ensures that the reactive intermediate is trapped by the alkyne as it is formed.

    • Slow Addition of Precursor: Slowly adding the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture containing the alkyne can maintain a low concentration of the nitrile oxide and suppress dimerization.[6]

    • Temperature Control: The in situ generation of nitrile oxides may require low temperatures to prevent dimerization, followed by warming to facilitate the cycloaddition.[1]

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1][8]

  • General Troubleshooting for Low Yields:

    • Starting Material Purity: Ensure the purity and integrity of all starting materials. Impurities can lead to unwanted side reactions.[6]

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient or excessive reaction times can lead to low yields of the desired product.[1]

    • Catalyst Activity: For catalyzed reactions, confirm that the catalyst is active and used at the appropriate loading.[6]

Workflow for Troubleshooting Low Yields:

start Low or No Yield check_materials Verify Starting Material Integrity (Purity, Reactivity) start->check_materials check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) check_materials->check_conditions Materials OK no_improvement No Improvement check_materials->no_improvement Impure/Degraded check_intermediate Consider Intermediate Stability (for 1,3-Dipolar Cycloaddition) check_conditions->check_intermediate Conditions Seem Correct optimize_conditions Optimize Conditions: - Vary temperature - Adjust reaction time - Screen solvents/catalysts - Use microwave irradiation check_conditions->optimize_conditions Suboptimal dimerization Nitrile Oxide Dimerization Suspected? check_intermediate->dimerization dimerization->optimize_conditions No slow_addition Employ Slow Addition of Reagents (e.g., nitrile oxide precursor) dimerization->slow_addition Yes result Improved Yield optimize_conditions->result slow_addition->result

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Problem 3: Difficulty in Purifying the Isoxazole Product

Question: I am having trouble purifying my polysubstituted isoxazole. What are some effective purification strategies?

Answer: The purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[1]

Solutions:

  • Column Chromatography: This is the most common method for purification.

    • Solvent System Screening: Systematically screen different solvent systems using thin-layer chromatography (TLC) to achieve the best separation. Sometimes, a ternary mixture of solvents or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can significantly improve resolution.[1]

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective purification technique.[1] Experiment with various solvent systems to induce the crystallization of the desired isomer, leaving impurities in the mother liquor.

  • Chemical Derivatization: In cases where isomers are particularly difficult to separate, it may be possible to selectively react one isomer with a reagent to form a derivative that has different physical properties, making it easier to separate.[1] The protecting group or derivatizing agent can then be removed to yield the pure isomer.

Frequently Asked Questions (FAQs)

Q1: What are the key synthetic routes to polysubstituted isoxazoles?

A1: The two major routes for constructing the isoxazole ring are:

  • 1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[3][9] This method is highly versatile for creating a wide range of substituted isoxazoles.

  • Cyclocondensation Reactions: The most classic example is the Claisen isoxazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[4][8] Variations of this method utilize precursors like α,β-unsaturated ketones (chalcones) or β-enamino diketones.[1][2]

Q2: How stable is the isoxazole ring to various reaction conditions?

A2: The isoxazole ring is generally considered aromatic and is stable under many conditions. However, the N-O bond is relatively weak and can be cleaved under certain circumstances:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1]

  • Reductive Conditions: The N-O bond can be cleaved by catalytic hydrogenation (e.g., H₂/Pd).[1]

  • Photochemical Conditions: UV irradiation can sometimes cause rearrangement of the isoxazole ring.[1]

  • Transition Metals: Certain transition metals may catalyze the cleavage of the N-O bond.[1]

Q3: What safety precautions should be taken during isoxazole synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Nitrile Oxides: These are reactive intermediates and should be handled with care. It is highly recommended to generate them in situ to avoid their isolation.[1]

  • Reagents and Solvents: Many of the reagents and solvents used in isoxazole synthesis, such as strong acids, bases, and organic solvents, have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[1]

  • Microwave Synthesis: When using a microwave reactor, ensure that the reaction vial is properly sealed and that the temperature and pressure limits of the equipment are not exceeded.[1]

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime followed by its cycloaddition with an alkyne.

Materials:

  • Aldoxime (1.0 eq.)

  • Alkyne (1.2 eq.)

  • N-Chlorosuccinimide (NCS) (1.1 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Solvent (e.g., Dichloromethane, DCM)

Procedure:

  • Dissolve the aldoxime and alkyne in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NCS to the stirred solution.

  • Add triethylamine dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole using a β-Enamino Diketone

This protocol is adapted from methodologies developed for the regioselective synthesis from β-enamino diketones.[2][4]

Materials:

  • β-Enamino diketone (1.0 eq.)

  • Hydroxylamine hydrochloride (1.2 eq.)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq.)

  • Solvent (e.g., Acetonitrile, MeCN)

Procedure:

  • To a solution of the β-enamino diketone in acetonitrile, add hydroxylamine hydrochloride.

  • Stir the mixture at room temperature for 10 minutes.

  • Add BF₃·OEt₂ dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • After completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.

References

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Isoxazole-Based Compounds

Prepared by: Senior Application Scientist, Chemical Process Development Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning isoxazole-based compound synthesis from the laboratory bench to pilot plant or manufacturing scale. Here, we address the common and complex challenges that arise during this critical phase, providing not just solutions but the fundamental scientific reasoning behind them. Our goal is to empower you with the expertise to anticipate, troubleshoot, and optimize your large-scale synthetic processes.

Section 1: Frequently Asked Questions (FAQs)

This section covers common, high-level questions that frequently arise during the initial stages of scaling up isoxazole synthesis.

Q1: What are the most common synthetic routes for isoxazoles, and which are most amenable to scale-up?

A1: The two most versatile and widely used methods for constructing the isoxazole ring are the Claisen isoxazole synthesis and the 1,3-dipolar cycloaddition.[1]

  • Claisen Isoxazole Synthesis: This involves the condensation of a 1,3-dicarbonyl compound (or a related precursor like a chalcone) with hydroxylamine.[1][2][3] This method is robust and often uses readily available, inexpensive starting materials, making it attractive for scale-up. However, when using unsymmetrical 1,3-dicarbonyls, controlling regioselectivity can be a significant challenge.[1]

  • 1,3-Dipolar Cycloaddition: This is a [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1][4] This route is often highly efficient and can offer excellent regioselectivity, especially with modern catalytic systems (e.g., copper-catalyzed reactions for terminal alkynes).[1][5][6] The primary scale-up challenge is managing the stability of the nitrile oxide intermediate, which is prone to dimerization into furoxans.[1][7] Therefore, in situ generation of the nitrile oxide is standard practice in large-scale operations.[1][4]

Both routes are viable for scale-up, but the choice depends on factors like starting material cost, required regioselectivity, and the specific functionalities of the target molecule.

Q2: My isoxazole-based API appears to be decomposing during workup or purification. What chemical conditions should I be cautious of?

A2: The isoxazole ring's stability is a key consideration, as its N-O bond is inherently weak and susceptible to cleavage under certain conditions.[1][8] When scaling up, longer processing times and larger volumes can exacerbate these issues. Key conditions to avoid or carefully control are:

  • Strongly Basic Conditions: Some isoxazole derivatives can undergo ring-opening in the presence of strong bases like sodium hydroxide.[1][8]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is a common method for cleaving the N-O bond and should be avoided if the isoxazole core needs to be preserved.[1]

  • Certain Transition Metals: Be aware that some transition metals can catalyze the cleavage of the N-O bond.[1][8]

  • Photochemical Conditions: If your compound is light-sensitive, prolonged exposure to UV radiation can cause the isoxazole ring to rearrange.[1][8]

If you suspect decomposition, it is crucial to opt for milder workup procedures, avoid extremes in pH, and protect the compound from light if it is photosensitive.[1]

Q3: What are the primary safety hazards I should be aware of during the large-scale synthesis of isoxazoles?

A3: Safety is paramount during scale-up. For isoxazole synthesis, two key areas require rigorous assessment:

  • Reagent Hazards: Hydroxylamine and its salts are frequently used and can be toxic and corrosive.[1] Always handle them in well-ventilated areas with appropriate personal protective equipment (PPE). Consult the Safety Data Sheet (SDS) for detailed handling information.

  • Process Hazards: Nitrile oxides are highly reactive intermediates.[1] While their reactivity is essential for the cycloaddition, they are not typically isolated at scale due to their instability. The best practice is to generate them in situ, where they are consumed as they are formed.[1][4] This minimizes the concentration of the high-energy intermediate, preventing uncontrolled dimerization or other side reactions that could become hazardous on a large scale.

Q4: How can I minimize the formation of furoxan byproducts in my 1,3-dipolar cycloaddition reaction?

A4: Furoxans are the primary byproduct of nitrile oxide dimerization and a common cause of low yields in 1,3-dipolar cycloadditions.[1][7] This issue becomes more pronounced at higher concentrations typical of scale-up operations. The core strategy to mitigate this is to ensure the nitrile oxide reacts with the alkyne (dipolarophile) faster than it reacts with itself.

This can be achieved by:

  • In Situ Generation: Generate the nitrile oxide slowly in the presence of the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.[1]

  • Slow Addition: A common process-scale technique is the slow addition of the nitrile oxide precursor (e.g., an aldoxime and an oxidant) to a solution containing the alkyne.[1]

  • Temperature Control: Lowering the reaction temperature during nitrile oxide generation can slow the rate of dimerization relative to the desired cycloaddition.[6]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, structured guidance on complex, multi-faceted problems encountered during the scale-up of isoxazole synthesis.

Guide 1: Managing Regioselectivity on Scale

Q: My reaction produces a mixture of regioisomers, and the ratio is inconsistent between batches. How can I gain control over regioselectivity during scale-up?

A: Inconsistent regioselectivity is a critical issue in pharmaceutical manufacturing, as it impacts yield, purification efficiency, and regulatory compliance. The formation of regioisomers is governed by a delicate balance of steric and electronic factors of the reactants, which can be influenced by reaction conditions.[1][7]

The key to control is to identify the dominant influencing factors and optimize them for robustness.

  • Understand the Mechanism: In 1,3-dipolar cycloadditions, regioselectivity is dictated by the alignment of the frontier molecular orbitals (HOMO/LUMO) of the nitrile oxide and the alkyne. In Claisen condensations with unsymmetrical diketones, it's about which carbonyl group is more reactive towards hydroxylamine.

  • Systematic Optimization: A Design of Experiments (DoE) approach is highly recommended at the process development stage to systematically screen for the most impactful parameters.

Below is a decision-making workflow to systematically address regioselectivity issues.

G start Inconsistent Regioisomer Ratio Observed method Which Synthesis Method? start->method claisen Claisen Condensation (1,3-Dicarbonyl) method->claisen Claisen cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cyclo Cycloaddition claisen_sol Modify Reaction Conditions claisen->claisen_sol cyclo_sol Modify Reaction Conditions cyclo->cyclo_sol claisen_actions 1. Adjust pH (acidic conditions often favor one isomer). 2. Change Solvent (e.g., EtOH vs. MeCN). 3. Control Temperature. 4. Use β-enamino diketone derivatives for better control. claisen_sol->claisen_actions end Improved & Consistent Regioselectivity claisen_sol->end cyclo_actions 1. Change Solvent Polarity. 2. Add a Lewis Acid catalyst (e.g., BF₃·OEt₂). 3. Use a Copper(I) catalyst for terminal alkynes. 4. Modify electronic properties of alkyne or nitrile oxide. cyclo_sol->cyclo_actions cyclo_sol->end

Caption: A decision-making flowchart for addressing regioselectivity issues.

ParameterImpact on RegioselectivityScale-Up Considerations
Solvent Polarity can influence the transition state, favoring one isomer over another.[7] For example, polar or fluorinated solvents have been shown to enhance regioselectivity in some cycloadditions.[7]Solvent choice impacts solubility, cost, safety (flash point), and downstream processing (e.g., boiling point for removal). A solvent that gives ideal selectivity but is difficult to remove at scale may not be optimal.
Temperature Can switch the kinetic vs. thermodynamic control of a reaction. Lower temperatures often increase selectivity but may require longer reaction times.[9]Heat transfer is less efficient at scale. Maintaining a consistent internal temperature is critical to ensure consistent selectivity. Hot spots can lead to batch-to-batch variability.
Catalyst Lewis Acids (e.g., BF₃·OEt₂): Can coordinate to reactants, altering their electronic properties and directing the cycloaddition.[1] Copper(I) Catalysts: Highly effective for terminal alkynes, typically yielding 3,5-disubstituted isoxazoles with high regioselectivity.[5][6]Catalyst loading, cost, and removal/quenching are major concerns. Homogeneous catalysts may require additional purification steps to remove residual metal, which is tightly regulated for APIs.
pH Control In Claisen-type syntheses, pH can determine which tautomer of the 1,3-dicarbonyl is present or which nitrogen atom of hydroxylamine is more nucleophilic.Maintaining a consistent pH in a large reactor can be challenging due to mixing inefficiencies. Proper baffling and agitation are crucial.
Guide 2: Purification and Isolation Strategies for Bulk Material

Q: Column chromatography is not viable for purifying my multi-kilogram batch. What are the best scale-up purification strategies for isoxazole-based compounds?

A: Moving away from chromatography is a cornerstone of process chemistry. For bulk APIs, crystallization is the most important and widely used purification technique, offering high purity and control over the final physical form of the drug substance.[10][11] The challenge often lies in developing a robust and reproducible crystallization process.

Crystallization is effective for separating the desired product from soluble impurities, including regioisomers and byproducts, provided a suitable solvent system can be found.[1]

This protocol outlines a systematic approach to screen for and optimize a crystallization process suitable for scale-up.

Objective: To identify a solvent system and conditions that provide good yield and high purity (>99.5%) of the target isoxazole compound.

Materials:

  • Crude isoxazole product (approx. 10 g)

  • A selection of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)

  • Filter paper and Buchner funnel

  • Small-scale reaction vessels with stirring and temperature control

Methodology:

  • Solvent Solubility Screening:

    • Place a small, known amount of crude material (e.g., 100 mg) into several vials.

    • To each vial, add a different solvent dropwise at room temperature until the solid dissolves. Record the volume added. This gives a rough measure of solubility.

    • Ideal single solvents are those in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Anti-Solvent Screening:

    • Dissolve the crude product in a solvent in which it is highly soluble (a "solvent").

    • Slowly add a second solvent in which the product is poorly soluble (an "anti-solvent") until precipitation occurs.

    • Good anti-solvents will induce rapid and complete precipitation of the solid.

  • Test Crystallization (1-2 g scale):

    • Cooling Crystallization:

      • Choose a promising single solvent from Step 1.

      • Dissolve the crude material in a minimum amount of the hot solvent (e.g., near its boiling point).

      • Slowly cool the solution while stirring. A controlled cooling rate is crucial for forming large, pure crystals.

      • Once precipitation is complete (e.g., after holding at 0-5 °C for several hours), filter the solid, wash with a small amount of cold solvent, and dry.

    • Anti-Solvent Crystallization:

      • Choose a promising solvent/anti-solvent pair from Step 2.

      • Dissolve the crude material in the "solvent".

      • Slowly add the "anti-solvent" at a controlled rate with good mixing.

      • Age the resulting slurry, then filter, wash with the anti-solvent, and dry.

  • Analysis:

    • Analyze the purity of the crystallized material by HPLC.

    • Calculate the yield.

    • Repeat with different systems to find the optimal balance of purity and yield.

Guide 3: Impurity Profiling and Control in Scale-Up Batches

Q: We are observing unexpected impurities in our scaled-up batches that were not present at the lab scale. How do we identify, control, and manage these impurities to meet regulatory requirements?

A: The appearance of new or elevated levels of impurities during scale-up is a common phenomenon. It often indicates that the manufacturing process is not adequately controlled or validated.[12] A systematic approach to impurity profiling—the identification, quantification, and characterization of impurities—is a regulatory requirement and essential for ensuring patient safety.[13][14]

  • Extended Reaction Times & Temperatures: Slower heating and cooling in large reactors can lead to longer exposure to high temperatures, promoting degradation or side reactions.

  • Inefficient Mixing: "Hot spots" or areas of high reagent concentration can lead to different reaction pathways and byproduct formation.

  • Raw Material Grade: The impurity profile of starting materials and reagents from bulk suppliers may differ from lab-grade chemicals.[12]

  • Process Changes: Even seemingly minor changes in workup or isolation procedures can introduce new impurities.

This workflow provides a structured approach to identifying and mitigating impurities according to pharmaceutical quality standards.

Sources

Optimization

Technical Support Center: Degradation Pathways of Isoxazole Carboxylates in Solution

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoxazole carboxylates. This guide is designed to provide in-depth technical assistance and troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoxazole carboxylates. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the stability and degradation of these important heterocyclic compounds. As every researcher knows, understanding the stability of a molecule is paramount for developing robust formulations and reliable analytical methods. This resource, structured in a practical question-and-answer format, offers field-proven insights into the degradation pathways of isoxazole carboxylates in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for isoxazole carboxylates in solution?

A1: The isoxazole ring, while generally aromatic and stable, possesses an inherent weakness in the N-O bond, making it susceptible to cleavage under certain conditions.[1][2] For isoxazole carboxylates, the main degradation pathways include:

  • Hydrolytic Degradation (especially under basic conditions): The isoxazole ring can undergo base-catalyzed ring opening.[1][3] The presence of an electron-withdrawing carboxylate group can influence the susceptibility of the ring to nucleophilic attack.

  • Photochemical Degradation: Exposure to UV irradiation can induce the rearrangement of the isoxazole ring to the more stable oxazole isomer via a transient azirine intermediate.[1][4]

  • Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂/Pd) can cleave the weak N-O bond, leading to ring-opened products such as β-enamino-ketoesters.[1]

  • Thermal Degradation: At elevated temperatures, isoxazole carboxylates can undergo complex decomposition reactions.[5][6]

Q2: My isoxazole carboxylate is degrading under basic conditions. What is the likely mechanism?

A2: The degradation you are observing is most likely a base-catalyzed hydrolysis leading to ring cleavage. This is a common degradation pathway for isoxazoles, particularly those with electron-withdrawing substituents.[1] The generally accepted mechanism involves the nucleophilic attack of a hydroxide ion on the isoxazole ring, leading to the cleavage of the N-O bond. The specific degradation products will depend on the substitution pattern of your isoxazole carboxylate.

Troubleshooting Guides

Troubleshooting Unexpected Degradation in Solution
Problem Possible Cause(s) Troubleshooting Steps
Rapid degradation of the isoxazole carboxylate in a buffered solution. High pH of the buffer: Isoxazole rings are particularly susceptible to base-catalyzed hydrolysis.[1][3]1. Verify Buffer pH: Measure the pH of your solution to ensure it is within the expected range. 2. Lower the pH: If possible for your experiment, use a buffer with a lower pH (neutral or slightly acidic) to improve stability.[3] 3. Temperature Control: Perform your experiment at a lower temperature, as base-catalyzed hydrolysis is often accelerated by heat.[3]
Formation of an unknown impurity during storage in an organic solvent. Trace amounts of acid or base in the solvent: Can catalyze degradation over time. Presence of dissolved oxygen: May lead to oxidative degradation. Exposure to light: Can induce photochemical rearrangement.[1][4]1. Use High-Purity Solvents: Employ freshly opened, high-purity solvents. 2. Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
Inconsistent results in bioassays. Degradation of the compound in the assay medium: The pH and components of the cell culture or assay medium may be causing degradation.1. Assess Compound Stability in Medium: Incubate your isoxazole carboxylate in the assay medium for the duration of the experiment and analyze for degradation by HPLC. 2. Modify Assay Conditions: If degradation is observed, consider shortening the incubation time or adjusting the medium's pH if the experimental design allows.
Visualizing the Primary Degradation Pathways

Below is a diagram illustrating the main degradation routes for a generic isoxazole carboxylate.

Primary Degradation Pathways of Isoxazole Carboxylates cluster_hydrolytic Hydrolytic Degradation cluster_photochemical Photochemical Degradation cluster_reductive Reductive Cleavage Isoxazole_Carboxylate Isoxazole Carboxylate Hydrolysis Base-Catalyzed Ring Opening Isoxazole_Carboxylate->Hydrolysis Photolysis UV Irradiation Isoxazole_Carboxylate->Photolysis Reduction Catalytic Hydrogenation Isoxazole_Carboxylate->Reduction Ring_Opened_Product Ring-Opened Product (e.g., β-keto nitrile) Hydrolysis->Ring_Opened_Product OH⁻ Azirine_Intermediate Azirine Intermediate Photolysis->Azirine_Intermediate Oxazole_Isomer Oxazole Isomer Azirine_Intermediate->Oxazole_Isomer Rearrangement Enamino_Ketoester β-Enamino-ketoester Reduction->Enamino_Ketoester H₂/Pd

Caption: Primary degradation pathways for isoxazole carboxylates.

Experimental Protocols

Protocol for a Forced Degradation Study of an Isoxazole Carboxylate

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[7][8][9][10][11]

1. Materials and Equipment:

  • Isoxazole carboxylate test substance

  • HPLC or UPLC system with a UV or PDA detector[12][13][14]

  • LC-MS system for impurity identification

  • pH meter

  • Forced degradation chambers (temperature/humidity controlled)

  • Photostability chamber

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Volumetric flasks and pipettes

2. Procedure:

a. Initial Analysis:

  • Prepare a stock solution of the isoxazole carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Analyze the initial sample by HPLC/UPLC to determine the initial purity and establish the chromatographic profile. This will serve as the time-zero reference.

b. Stress Conditions:

  • Acid Hydrolysis:

    • To a solution of the isoxazole carboxylate, add 0.1 N HCl.

    • Incubate at room temperature and an elevated temperature (e.g., 60 °C).

    • Analyze samples at various time points (e.g., 2, 6, 24 hours).

    • Neutralize the samples before injection if necessary.

  • Base Hydrolysis:

    • To a solution of the isoxazole carboxylate, add 0.1 N NaOH.

    • Incubate at room temperature.

    • Analyze samples at shorter time intervals due to the higher reactivity of isoxazoles under basic conditions (e.g., 30 mins, 1, 2, 4 hours).[3]

    • Neutralize the samples before injection.

  • Oxidative Degradation:

    • Prepare a solution of the isoxazole carboxylate in the presence of 3% H₂O₂.

    • Incubate at room temperature and protect from light.

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Store solid samples of the isoxazole carboxylate at an elevated temperature (e.g., 70 °C) in a stability chamber.

    • Analyze at predetermined time points (e.g., 1, 2, 4 weeks).

  • Photostability:

    • Expose a solution of the isoxazole carboxylate to a light source according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at a suitable time point.

3. Analysis of Stressed Samples:

  • Analyze all stressed samples by the developed HPLC/UPLC method.

  • Compare the chromatograms of the stressed samples to the time-zero sample to identify any new peaks (degradation products).

  • Use LC-MS to determine the mass of the degradation products to aid in their identification.

Visualizing the Forced Degradation Workflow

Forced Degradation Study Workflow start Start: Isoxazole Carboxylate Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis HPLC/UPLC Analysis stress->analysis data Data Evaluation: - Identify Degradation Products - Determine Degradation Pathways analysis->data lcms LC-MS for Structural Elucidation data->lcms report Report Findings lcms->report

Caption: Workflow for a forced degradation study.

Data Summary

pH and Temperature Stability of Leflunomide

The following table summarizes the degradation kinetics of the isoxazole-containing drug, Leflunomide, under different pH and temperature conditions. This data highlights the increased lability of the isoxazole ring under basic conditions and at higher temperatures.[3]

pH Temperature (°C) Half-life (t₁/₂) (hours)
4.025Stable
7.425Stable
10.0256.0
4.037Stable
7.4377.4
10.0371.2

Data extracted from a study on the in vitro metabolism of Leflunomide.[3]

References

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available from: [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Haverford Scholarship. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available from: [Link]

  • Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. ResearchGate. Available from: [Link]

  • Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. PubMed. Available from: [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]

  • Mechanism of formation of isoxazole‐5‐carboxamides 6. ResearchGate. Available from: [Link]

  • Forced Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC - PubMed Central. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]

  • Construction of Isoxazole ring: An Overview. Life and Science. Available from: [Link]

  • HPLC method for simultaneous determination of impurities and degradation products in zonisamide. PubMed. Available from: [Link]

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry. Available from: [Link]

  • Isoxazole. Wikipedia. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. Available from: [Link]

  • Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. PubMed. Available from: [Link]

  • Thermal decomposition of isoxazole: experimental and modeling study. ACS Publications. Available from: [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available from: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available from: [Link]

  • RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. MedCrave online. Available from: [Link]

  • Photocatalytic degradation of ethyl violet dye mediated by TiO2 under an anaerobic condition. ResearchGate. Available from: [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. CURIOShield. Available from: [Link]

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms† PAPER. Semantic Scholar. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available from: [Link]

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers. Available from: [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. Available from: [Link]

  • Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Chlorzoxazone and Paracetamol in Tablet Dosage. Neliti. Available from: [Link]

  • 93 questions with answers in ISOXAZOLES. ResearchGate. Available from: [Link]

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Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Isoxazole Ring Formation

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming the isoxazole ring.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming the isoxazole ring. As a critical scaffold in medicinal chemistry, efficient and selective synthesis of isoxazoles is paramount.[1][2][3] This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying principles that govern catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers face when planning their synthetic strategy.

Q1: What are the primary catalytic strategies for synthesizing the isoxazole ring?

A1: Isoxazole synthesis is broadly dominated by two highly effective strategies:

  • [3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This is the most versatile and widely reported method, involving the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[1][4] The choice of catalyst, typically a transition metal, is crucial for controlling the reaction rate and, most importantly, the regioselectivity. Copper(I) and Ruthenium(II) complexes are the most common catalysts employed for this transformation.[1][5]

  • Condensation Reactions: This classical approach often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[6] The reaction proceeds through the formation of an oxime, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[6] While often thermally driven, acid or base catalysis can be employed to improve reaction rates and yields.

Q2: I need to control the regiochemistry of my [3+2] cycloaddition. Which catalyst family should I start with?

A2: Regioselectivity is a critical challenge and is highly dependent on the catalyst system. As a general starting point:

  • For 3,5-disubstituted isoxazoles , Copper(I) catalysts are the industry standard and have demonstrated excellent efficacy.[5][7]

  • For 3,4-disubstituted isoxazoles , Ruthenium(II) catalysts have been shown to favor this alternative regioisomer.[5]

It is imperative to screen various ligands and solvent systems, as these factors can significantly influence the regiochemical outcome even within the same metal family.[5]

Q3: Are there "green" or more sustainable catalytic options for isoxazole synthesis?

A3: Yes, the field is actively moving towards more sustainable methods. Key developments include:

  • Ultrasound Irradiation: Sonochemistry has been shown to dramatically reduce reaction times and temperatures, often leading to higher yields with less energy consumption.[8][9] For example, a reaction yielding 90% under conventional heating at 100°C for 3 hours achieved a 95% yield in just 15 minutes at 50°C with ultrasound.[9]

  • Heterogeneous Catalysts: Using solid-supported catalysts like SnII-Mont K10, ferrite nanoparticles (Fe₂O₃ NPs), or Amberlyst 15 simplifies purification, as the catalyst can be filtered off and often reused.[7][8]

  • Aqueous Media: Many modern protocols utilize water or ethanol-water mixtures as the solvent, reducing the reliance on volatile organic compounds (VOCs).[9][10]

Q4: My isoxazole product seems to be decomposing during workup or purification. Why is this happening?

A4: The isoxazole ring's N-O bond is relatively weak and can be susceptible to cleavage under certain conditions.[11][12] Common causes of decomposition include:

  • Strongly Basic or Acidic Conditions: Avoid harsh pH during aqueous workup.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.[11]

  • Certain Transition Metals: Residual transition metals from the reaction can sometimes catalyze ring-opening.[11]

  • Photochemical Conditions: Some isoxazole derivatives are sensitive to UV light and may undergo rearrangement.[11]

If you suspect decomposition, opt for milder workup procedures, protect the reaction and product from light, and ensure complete removal of metal catalysts.

Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during isoxazole synthesis.

Problem 1: Low or No Product Yield

Low conversion is one of the most frequent issues. A systematic evaluation of reaction parameters is the key to resolving it.

Initial Diagnosis:

  • Confirm Starting Material Integrity: Are your starting materials pure? For cycloadditions, is the alkyne stable? For condensations, are the 1,3-dicarbonyls free of impurities?

  • Analyze the Crude Reaction Mixture: Use LC-MS or TLC to check for the presence of starting materials, desired product, and any major byproducts. This will tell you if the reaction is not starting, is incomplete, or is forming undesired products.

Troubleshooting Workflow:

G start Low or No Yield Observed sm_check Step 1: Verify Starting Material Purity & Stability start->sm_check conditions Step 2: Re-evaluate Reaction Conditions sm_check->conditions If materials are pure sub_cond1 Temperature Optimization (Too low/high?) conditions->sub_cond1 sub_cond2 Reaction Time (Monitor by TLC/LC-MS) conditions->sub_cond2 sub_cond3 Solvent Screening (Polarity issues?) conditions->sub_cond3 catalyst Step 3: Scrutinize Catalyst System sub_cat1 Catalyst Choice (Is it optimal?) catalyst->sub_cat1 sub_cat2 Catalyst Loading (Screen 5-20 mol%) catalyst->sub_cat2 sub_cat3 Catalyst Deactivation (Inert atmosphere needed?) catalyst->sub_cat3 intermediate Step 4 (for Cycloadditions): Consider Intermediate Stability sub_int1 Nitrile Oxide Dimerization? (Forms furoxans) intermediate->sub_int1 sub_cond1->catalyst If conditions seem optimal sub_cond2->catalyst If conditions seem optimal sub_cond3->catalyst If conditions seem optimal sub_cat1->intermediate If catalyst system is robust sub_cat2->intermediate If catalyst system is robust sub_cat3->intermediate If catalyst system is robust sub_int2 Solution: Slow addition of precursor or generate in situ at low temp sub_int1->sub_int2 end_node Improved Yield sub_int2->end_node

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Detailed Solutions:

  • Catalyst Choice & Loading: The initial catalyst may not be optimal. For [3+2] cycloadditions, screen different copper(I) sources (e.g., CuI, Cu(OAc)₂) with and without a reducing agent like sodium ascorbate to maintain the active Cu(I) state.[5] Experiment with different ligands. For condensation reactions, screen various Brønsted or Lewis acids.[11]

  • Intermediate Stability (Nitrile Oxides): Nitrile oxides are highly reactive and prone to dimerization to form furoxans, a common cause of low yield in [3+2] cycloadditions.[11] To mitigate this, always generate the nitrile oxide in situ. Slow addition of the nitrile oxide precursor (e.g., a hydroximoyl halide) to the reaction mixture containing the alkyne can dramatically minimize dimerization and improve the yield of the desired isoxazole.[11]

  • Alternative Energy Sources: If thermal heating gives poor results, consider microwave irradiation or ultrasound.[2][8] These methods can significantly accelerate reaction rates and improve yields by providing localized energy, often overcoming activation barriers that are problematic under conventional heating.[9]

Problem 2: Formation of a Mixture of Regioisomers

Poor regioselectivity is a common and complex problem, particularly with unsymmetrical alkynes in [3+2] cycloadditions or unsymmetrical 1,3-dicarbonyls in condensation reactions.[11]

Decision Tree for Improving Regioselectivity:

G start Mixture of Regioisomers Observed method_q Which Synthesis Method? start->method_q cyclo 1,3-Dipolar Cycloaddition method_q->cyclo Nitrile Oxide + Alkyne claisen Claisen-type Condensation method_q->claisen 1,3-Dicarbonyl + Hydroxylamine sol_cyclo1 Change Catalyst: Cu(I) for 3,5-isomer Ru(II) for 3,4-isomer cyclo->sol_cyclo1 sol_cyclo2 Modify Ligand on Metal Center cyclo->sol_cyclo2 sol_cyclo3 Vary Solvent & Temperature cyclo->sol_cyclo3 sol_claisen1 Adjust pH: Acidic conditions often favor one isomer claisen->sol_claisen1 sol_claisen2 Change Solvent (e.g., EtOH vs. MeCN) claisen->sol_claisen2 sol_claisen3 Use β-enamino diketone derivatives for better control claisen->sol_claisen3 end_node Improved Regioselectivity sol_cyclo1->end_node sol_cyclo2->end_node sol_cyclo3->end_node sol_claisen1->end_node sol_claisen2->end_node sol_claisen3->end_node

Caption: A decision-making flowchart for addressing regioselectivity issues.

Detailed Solutions:

  • For [3+2] Cycloadditions:

    • Catalyst is Key: As mentioned, this is your primary lever. A screening of Cu(I) vs. Ru(II) catalysts is the most logical first step.[5]

    • Ligand Effects: The ligand coordinated to the metal center significantly impacts the steric and electronic environment of the catalyst, thereby influencing which regioisomer is formed. For copper-catalyzed reactions, experiment with different nitrogen-based ligands like tris(benzyltriazolylmethyl)amine (TBTA).[5]

  • For Condensation Reactions:

    • pH Control: The pH of the reaction medium can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the rate of competing reaction pathways. Systematically screen a range of pH values; acidic conditions often favor one isomer.[11]

    • Solvent Polarity: The polarity of the solvent can affect the stability of reaction intermediates and transition states, thereby altering the regiochemical outcome. Screen a range of solvents from polar protic (e.g., EtOH) to polar aprotic (e.g., MeCN, DMF).[11][13]

Catalyst System Comparison

The choice of catalyst is fundamental to success. This table summarizes common catalytic systems, their applications, and key considerations.

Catalyst SystemTypical Reaction TypeCommon SubstratesRegioselectivityAdvantagesConsiderations & Potential Issues
Copper(I) Salts (e.g., CuI, Cu₂O)[3+2] CycloadditionTerminal Alkynes, Nitrile OxidesTypically favors 3,5-disubstituted isomers[5]High efficiency, broad substrate scope, relatively low cost.[1]Susceptible to oxidation to inactive Cu(II); may require inert atmosphere or reducing agents (e.g., sodium ascorbate).[5]
Ruthenium(II) Complexes [3+2] CycloadditionTerminal Alkynes, Nitrile OxidesCan favor 3,4-disubstituted isomers[5]Access to alternative regioisomers.Higher cost, potential toxicity, may require specific ligands.[1]
Lewis Acids (e.g., BF₃·OEt₂)Condensationβ-enamino diketones, HydroxylamineCan control regioselectivity[11]Can activate carbonyls for nucleophilic attack.Stoichiometric amounts may be needed; sensitive to water.
Organocatalysts (e.g., DABCO, Pyruvic Acid)Condensation / MiscellaneousAldehydes, Nitroacetates, β-ketoestersSubstrate dependentMetal-free, often milder conditions, can be "greener".[1][8]May have lower turnover numbers than metal catalysts; catalyst loading can be higher (e.g., 20 mol%).[1]
Heterogeneous Catalysts (e.g., Fe₂O₃ NPs, NaHSO₄/SiO₂)[3+2] Cycloaddition / CondensationVariousSubstrate and catalyst dependentEasy to remove from reaction (filtration), recyclable, suitable for flow chemistry.[7][8]Potential for lower activity compared to homogeneous counterparts; mass transfer limitations.
No Catalyst (Thermal or MW)Condensation / [3+2] CycloadditionVariousOften lower selectivitySimplest setup, avoids metal contamination.May require harsh conditions (high temp), leading to byproducts; not suitable for sensitive substrates.[8]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Copper-Catalyzed [3+2] Cycloaddition

This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst and conditions for the synthesis of a 3,5-disubstituted isoxazole from a terminal alkyne and an in situ generated nitrile oxide.

Materials & Reagents:

  • Terminal Alkyne (Substrate A)

  • Aldoxime (Nitrile Oxide Precursor B)

  • N-Chlorosuccinimide (NCS) or similar oxidant for in situ generation

  • Catalyst Array: CuI, Cu(OAc)₂, Cu₂O, Cu(MeCN)₄PF₆

  • Ligand Array (optional but recommended): TBTA, other nitrogen-based ligands

  • Base: Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • Solvent Array: Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials (e.g., 2 mL microwave vials with stir bars)

  • TLC plates and LC-MS for analysis

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction Execution (under Inert Atmosphere) cluster_analysis Analysis prep1 Prepare Stock Solutions: - Alkyne (A) - Aldoxime (B) - Base (e.g., Et3N) prep2 Weigh Catalysts & Ligands into individual reaction vials r1 Add Solvent to each vial prep2->r1 r2 Add Alkyne (A) stock solution r1->r2 r3 Add Base stock solution r2->r3 r4 Add Aldoxime (B) stock solution r3->r4 r5 Add NCS (solid) to initiate in situ nitrile oxide formation r4->r5 r6 Seal vials and stir at set temperature (e.g., RT to 80°C) r5->r6 a1 Monitor progress by TLC (e.g., at 1h, 4h, 24h) r6->a1 a2 Quench reactions a1->a2 a3 Analyze crude mixture by LC-MS to determine conversion & selectivity a2->a3 a4 Identify optimal conditions for scale-up a3->a4

Caption: Experimental workflow for parallel catalyst screening.

Step-by-Step Procedure:

  • Preparation: In an array of 8 reaction vials, weigh your selected copper catalysts (e.g., 5 mol%). If using ligands, add them at this stage (e.g., 5.5 mol%).

  • Inert Atmosphere: Place the open vials in a glovebox or use a manifold to purge them with Nitrogen or Argon.

  • Reagent Addition: To each vial, add the chosen solvent (e.g., 1.0 mL).

  • Add the terminal alkyne (1.0 eq, e.g., 0.1 mmol).

  • Add the aldoxime precursor (1.2 eq, e.g., 0.12 mmol).

  • Add the base (e.g., Et₃N, 1.5 eq, e.g., 0.15 mmol).

  • Initiation: Add the oxidant (e.g., NCS, 1.2 eq, 0.12 mmol) to each vial. This will react with the aldoxime to generate the reactive nitrile oxide in situ.

  • Reaction: Seal the vials and place them on a stirring hotplate set to the desired temperature (start with room temperature).

  • Monitoring & Analysis: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and spot on a TLC plate to visually assess conversion. Use LC-MS for a more quantitative analysis of the conversion of starting material to the desired product and to check for the formation of regioisomers or byproducts.

  • Optimization: Based on the results, select the best-performing catalyst/solvent combination for a larger scale reaction.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Angewandte Chemie International Edition. (2022). Copper-Catalyzed Isoxazole Synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Isoxazole Formation.
  • Letters in Applied NanoBioScience. (2024). Construction of Isoxazole ring: An Overview.
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Molecules. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (n.d.). Mechanism of pathway for the synthesis of oxazoles or isoxazole via direct photoactivation of suitable substrate.
  • ResearchGate. (n.d.). Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h).
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central.
  • Benchchem. (n.d.). Navigating the Regiochemical Landscape of Isoxazole Synthesis: A Technical Support Guide.
  • Benchchem. (n.d.). Troubleshooting regioselectivity in isoxazole synthesis.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • World Journal of Pharmaceutical Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • YouTube. (2019). synthesis of isoxazoles.
  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cytotoxicity of Isoxazole Analogs in Cancer Cell Lines

< Introduction: The Emerging Role of Isoxazoles in Oncology The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry due to...

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Emerging Role of Isoxazoles in Oncology

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] In the realm of oncology, isoxazole derivatives are emerging as a versatile and potent class of anticancer agents.[2] Their appeal lies in their synthetic tractability, allowing for the creation of diverse chemical libraries, and their ability to interact with a multitude of biological targets implicated in cancer progression.[3][4] The major drawbacks of many existing anticancer drugs include the development of resistance, toxicity, and selectivity issues.[5] Isoxazole derivatives have gained popularity in recent years due to their potential for potent anticancer activity with fewer side effects.[3][5] This guide provides a comparative analysis of the cytotoxicity of various isoxazole analogs against different cancer cell lines, supported by experimental data and methodologies. We will delve into their mechanisms of action, structure-activity relationships, and provide a detailed protocol for assessing their cytotoxic effects.

Mechanisms of Action: How Isoxazole Analogs Combat Cancer

The anticancer activity of isoxazole derivatives is multifaceted, stemming from their ability to interfere with various cellular processes essential for tumor growth and survival.[5] These mechanisms include, but are not limited to:

  • Induction of Apoptosis: Many isoxazole analogs trigger programmed cell death, a crucial mechanism for eliminating cancerous cells.[5][6]

  • Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cancer progression, such as aromatase, topoisomerase, and histone deacetylases (HDACs).[3][5]

  • Disruption of Microtubule Dynamics: Some derivatives interfere with tubulin polymerization, a critical process for cell division, leading to mitotic arrest and cell death.[5][6]

  • Protein Kinase Inhibition: Isoxazoles can inhibit protein kinases, which are often dysregulated in cancer and play a central role in signaling pathways that control cell growth and proliferation.[6]

  • Heat Shock Protein 90 (Hsp90) Inhibition: Several isoxazole-based compounds have been developed as Hsp90 inhibitors. Hsp90 is a chaperone protein that is overexpressed in many cancers and is essential for the stability and function of numerous oncoproteins.[1][7]

The specific mechanism of action is often dictated by the substitution pattern on the isoxazole ring and the nature of the appended functional groups. This highlights the importance of structure-activity relationship (SAR) studies in designing novel and more effective isoxazole-based anticancer agents.[5]

Isoxazole_Mechanism_of_Action Isoxazole_Analogs Isoxazole Analogs Apoptosis Induction of Apoptosis Isoxazole_Analogs->Apoptosis Enzyme_Inhibition Enzyme Inhibition (Aromatase, Topoisomerase, HDAC) Isoxazole_Analogs->Enzyme_Inhibition Tubulin_Polymerization Disruption of Tubulin Polymerization Isoxazole_Analogs->Tubulin_Polymerization Kinase_Inhibition Protein Kinase Inhibition Isoxazole_Analogs->Kinase_Inhibition Hsp90_Inhibition Hsp90 Inhibition Isoxazole_Analogs->Hsp90_Inhibition Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Enzyme_Inhibition->Cancer_Cell_Death Tubulin_Polymerization->Cancer_Cell_Death Kinase_Inhibition->Cancer_Cell_Death Hsp90_Inhibition->Cancer_Cell_Death

Caption: Diverse mechanisms of anticancer action exhibited by isoxazole analogs.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected isoxazole analogs against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates greater potency.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 2d Hep3BLiver~23[8][9]
HeLaCervical15.48[8][9]
Compound 2e Hep3BLiver~23[8][9]
Compound 2a MCF-7Breast39.80[8][9]
N-phenyl-5-carboxamidyl Isoxazole Colon 38Colon2.5 (µg/mL)[4]
CT-26Colon2.5 (µg/mL)[4]
Isoxazole Curcumin Analog 2 K562Chronic Myeloid Leukemia0.5 ± 0.1[10]
Isoxazole Curcumin Analog 22 K562Chronic Myeloid Leukemia0.5 ± 0.1[10]
Isoxazole-fused Coumarin 27 HepG2LiverMore sensitive than Colo-205 and HeLa[11]
Spiro-isoxazolidine-oxindole 30 K562Leukemia10.7[11]
A549Lung21.5[11]
PC-3Prostate13.1[11]

Note: The presented data is a selection from various studies and direct comparison between all compounds may not be appropriate due to differing experimental conditions.

Experimental Design for Comparative Cytotoxicity Analysis

A robust experimental design is paramount for obtaining reliable and reproducible cytotoxicity data. The following workflow outlines the key steps in a typical comparative cytotoxicity study of isoxazole analogs.

Cytotoxicity_Workflow Start Start: Synthesize & Characterize Isoxazole Analogs Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment 3. Treat with Isoxazole Analogs (Varying Concentrations) Seeding->Treatment Incubation 4. Incubate for Specified Duration (e.g., 72h) Treatment->Incubation MTT_Assay 5. Perform MTT Assay Incubation->MTT_Assay Data_Acquisition 6. Measure Absorbance (Spectrophotometer) MTT_Assay->Data_Acquisition Analysis 7. Data Analysis: Calculate IC50 Values Data_Acquisition->Analysis End End: Comparative Cytotoxicity Profile Analysis->End

Caption: A typical workflow for assessing the comparative cytotoxicity of novel compounds.

Detailed Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[12][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • Isoxazole analogs (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is greater than 90%.

    • Dilute the cells to the desired density in complete culture medium. This density should be determined empirically for each cell line to ensure exponential growth throughout the assay period.[15]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. A common seeding density for many cancer cell lines is 1 x 10⁴ cells/well.[16]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole analogs in complete culture medium. It is advisable to perform a wide range of concentrations for initial screening.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the isoxazole analogs. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[16]

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the treatment medium.

    • Add 20-28 µL of MTT solution (2-5 mg/mL) to each well.[14][16]

    • Incubate the plate for 1.5 to 4 hours at 37°C.[14][16] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the MTT solution.

    • Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][16]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or 570 nm.[14][16] A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the isoxazole analog using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

Isoxazole and its derivatives represent a promising scaffold for the development of novel anticancer agents.[2] The diverse mechanisms of action and the ability to chemically modify the isoxazole core allow for the fine-tuning of their cytotoxic properties and selectivity towards cancer cells.[5] The comparative data presented in this guide highlights the potential of certain isoxazole analogs to exhibit potent cytotoxicity against a range of cancer cell lines.

Future research should focus on elucidating the precise molecular targets of the most potent isoxazole analogs and optimizing their pharmacokinetic and pharmacodynamic properties. In vivo studies are crucial to validate the in vitro findings and to assess the therapeutic potential of these compounds in preclinical cancer models. The continued exploration of the vast chemical space of isoxazole derivatives, guided by robust structure-activity relationship studies and a deep understanding of their biological mechanisms, holds great promise for the future of cancer therapy.

References

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Comparative

The Emerging Anticancer Potential of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate: A Comparative Analysis Against Established Chemotherapeutic Agents

In the relentless pursuit of novel and more effective cancer therapeutics, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides a com...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides a comprehensive comparison of a promising isoxazole derivative, Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, with established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel. We will delve into their mechanisms of action, present a standardized protocol for evaluating in vitro cytotoxicity, and offer a comparative analysis based on available and extrapolated experimental data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Introduction to Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate is a synthetic heterocyclic compound featuring an isoxazole core. The isoxazole ring is a versatile pharmacophore known to be present in several biologically active compounds.[1] The presence of a 4-chlorophenyl group is of particular interest, as halogen substitutions on the phenyl ring of isoxazole derivatives have been associated with enhanced anticancer activity.[2] While extensive public data on the specific anticancer profile of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate is emerging, the broader class of isoxazole derivatives has been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of crucial enzymes like topoisomerase, and modulation of signaling pathways.[3]

Mechanisms of Action: A Comparative Overview

A fundamental aspect of cancer drug development is understanding the mechanism by which a compound induces cell death in malignant cells. Below, we compare the established mechanisms of Doxorubicin, Cisplatin, and Paclitaxel with the putative mechanism of isoxazole derivatives.

Doxorubicin: The Intercalating Agent

Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy. Its primary mechanism involves the intercalation of its planar aromatic chromophore between DNA base pairs.[4] This action inhibits the progression of topoisomerase II, an enzyme critical for relaxing DNA supercoils during transcription and replication.[5] By stabilizing the topoisomerase II-DNA complex after it has cleaved the DNA, doxorubicin prevents the re-ligation of the DNA strands, leading to DNA double-strand breaks and subsequent apoptosis.[1][4]

doxorubicin_mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibition DNA_Damage DNA_Damage DNA->DNA_Damage Re-ligation failure Topoisomerase_II->DNA Creates transient double-strand breaks Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Doxorubicin's mechanism of action.

Cisplatin: The DNA Cross-linking Agent

Cisplatin is a platinum-based drug that exerts its cytotoxic effects by forming covalent adducts with DNA.[2] Upon entering a cell, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation.[6] The activated complex then binds to the N7 position of purine bases, primarily guanine, leading to the formation of intrastrand and interstrand cross-links.[2][6] These DNA adducts distort the helical structure, which in turn inhibits DNA replication and transcription, ultimately triggering apoptosis.[2]

cisplatin_mechanism Cisplatin Cisplatin Activated_Cisplatin Activated_Cisplatin Cisplatin->Activated_Cisplatin Aquation DNA DNA Activated_Cisplatin->DNA Binds to purine bases DNA_Adducts DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis Induces

Caption: Cisplatin's mechanism of action.

Paclitaxel: The Microtubule Stabilizer

Paclitaxel, a taxane, targets the microtubule network within cells.[7] Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division.[8] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization.[7][8] This leads to the formation of non-functional microtubule bundles, disrupts the mitotic spindle, and causes cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[7]

paclitaxel_mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stable_Microtubules Stable_Microtubules Microtubules->Stable_Microtubules Promotes polymerization and stabilization Mitotic_Arrest Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Paclitaxel's mechanism of action.

Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate: A Multi-faceted Approach

Based on studies of related isoxazole derivatives, Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate is hypothesized to exert its anticancer activity through multiple pathways. Isoxazole-containing compounds have been reported to induce apoptosis, inhibit topoisomerases, and interfere with tubulin polymerization.[3] The presence of the electron-withdrawing 4-chlorophenyl group may enhance its interaction with biological targets. Further investigation is required to elucidate the precise molecular targets of this specific compound.

Comparative In Vitro Cytotoxicity: An Experimental Framework

To objectively compare the anticancer activity of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate with established drugs, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.

Experimental Protocol: MTT Assay
  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding:

    • Trypsinize confluent cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, Doxorubicin, Cisplatin, and Paclitaxel in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of final concentrations.

    • Replace the culture medium in the 96-well plates with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation:

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

mtt_assay_workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation_48_72h Incubation (48-72h) Compound_Treatment->Incubation_48_72h MTT_Addition MTT Addition Incubation_48_72h->MTT_Addition Incubation_4h Incubation (4h) MTT_Addition->Incubation_4h Formazan_Solubilization Formazan Solubilization (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Data Analysis (IC50 determination) Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Sources

Validation

A Comparative Analysis of the Predicted Antimicrobial Spectrum of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate Against Standard Antibiotics

In the ever-evolving landscape of antimicrobial research, the isoxazole scaffold has emerged as a promising pharmacophore, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative over...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the isoxazole scaffold has emerged as a promising pharmacophore, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative overview of the predicted antimicrobial spectrum of a novel isoxazole derivative, Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, against established standard antibiotics: Penicillin, Ciprofloxacin, Tetracycline, and Gentamicin.

It is imperative to note that, at the time of this publication, specific experimental data on the antimicrobial activity of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate is not available in the public domain. Therefore, the antimicrobial profile for this compound presented herein is an informed inference based on structure-activity relationship (SAR) studies of structurally related isoxazole derivatives. The presence of a halogenated phenyl ring at the 4-position of the isoxazole core is a recurrent motif in compounds exhibiting notable antimicrobial effects.[3][4]

This document is intended for researchers, scientists, and drug development professionals, offering a foundational perspective on the potential of this compound class and a detailed framework for its empirical evaluation.

Comparative Antimicrobial Spectra: An Overview

The following table summarizes the established antimicrobial spectra of the selected standard antibiotics and the inferred, potential spectrum of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate. This predictive profile for the isoxazole derivative is based on the general activities observed for this class of compounds, which often includes activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[5][6]

Antimicrobial Agent Class Spectrum of Activity Primary Mechanism of Action
Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate (Inferred) Isoxazole DerivativePotentially broad-spectrum, with possible activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), some Gram-negative bacteria, and fungi (e.g., Candida albicans).[5][6] The 4-chlorophenyl moiety may enhance activity.[3]Varies among derivatives; may involve inhibition of essential metabolic pathways or protein synthesis.[1]
Penicillin β-LactamPrimarily effective against Gram-positive bacteria (e.g., Streptococcus spp., Staphylococcus spp. - non-penicillinase producing), some Gram-negative cocci, and anaerobes.[4]Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Ciprofloxacin FluoroquinoloneBroad-spectrum, with excellent activity against Gram-negative bacteria (including Pseudomonas aeruginosa) and moderate activity against Gram-positive bacteria.[3][7]Inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, interfering with DNA replication.[7]
Tetracycline TetracyclineBroad-spectrum, active against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like Chlamydiae and Mycoplasmas.[8]Inhibits protein synthesis by reversibly binding to the 30S ribosomal subunit.[8]
Gentamicin AminoglycosideBroad-spectrum, particularly effective against aerobic Gram-negative bacteria (including Pseudomonas aeruginosa). It can be used in combination with β-lactams for synergistic effects against certain Gram-positive bacteria.[9][10]Binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibition of protein synthesis.[9]

Elucidating the Antimicrobial Spectrum: A Standardized Experimental Protocol

To empirically determine the antimicrobial spectrum of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols for antimicrobial susceptibility testing (AST).[11] The following is a detailed, step-by-step methodology for a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the compound.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is designed to be a self-validating system, incorporating quality control strains to ensure the accuracy and reproducibility of the results.

1. Preparation of Materials:

  • Test Compound: Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The final solvent concentration in the assay should be non-inhibitory to the test microorganisms.

  • Test Microorganisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungi (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).

  • Quality Control (QC) Strains: ATCC® (American Type Culture Collection) reference strains with known MIC values for standard antibiotics (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Experimental Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of Test Compound: Perform a two-fold serial dilution of the Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate stock solution in the 96-well plates using the appropriate growth medium. This creates a range of concentrations to be tested.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.

  • Controls:

    • Growth Control: Wells containing only the growth medium and the microorganism (no test compound).

    • Sterility Control: Wells containing only the growth medium to check for contamination.

    • Positive Control: Wells containing a standard antibiotic with known efficacy against the test organisms.

    • QC Strain Control: Test the QC strains against the standard antibiotic to validate the assay.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader.

3. Causality Behind Experimental Choices:

  • Standardized Inoculum: The use of a 0.5 McFarland standard ensures a consistent and reproducible starting concentration of microorganisms, which is crucial for accurate MIC determination.

  • Cation-Adjusted Mueller-Hinton Broth: CAMHB is the standard medium for routine susceptibility testing of non-fastidious bacteria as it has a defined content of divalent cations (Ca²⁺ and Mg²⁺), which can influence the activity of certain antibiotics.

  • Quality Control Strains: Testing QC strains with known MICs validates the entire experimental setup, including the media, incubation conditions, and the operator's technique, ensuring the trustworthiness of the results for the novel compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Standardized Inoculum (0.5 McFarland) inoculation Inoculation of Wells start->inoculation compound Test Compound Stock dilution Serial Dilution in 96-Well Plate compound->dilution dilution->inoculation incubation Incubate (18-24h @ 37°C) inoculation->incubation reading Read Results (Visual/Spectrophotometric) incubation->reading end Determine MIC reading->end

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

While direct experimental evidence is pending, the chemical structure of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate suggests its potential as a broad-spectrum antimicrobial agent. The presence of the isoxazole core, a known pharmacophore, coupled with a 4-chlorophenyl substituent—a feature often associated with enhanced biological activity—warrants a thorough investigation into its antimicrobial properties.[2][3][4]

The provided standardized protocol, based on CLSI guidelines, offers a robust framework for the systematic evaluation of this and other novel compounds.[11] Such studies are essential to uncover new therapeutic agents in the ongoing battle against infectious diseases and antimicrobial resistance. The comparison with well-characterized antibiotics like penicillin, ciprofloxacin, tetracycline, and gentamicin provides a crucial benchmark for assessing the potential clinical utility of this and other emerging isoxazole derivatives.

References

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC - NIH. [Link]

  • Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. PubMed Central. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH. [Link]

  • Gentamicin. Dr.Oracle. [Link]

  • Ciprofloxacin. Wikipedia. [Link]

  • Gentamicin. Louisiana Department of Health. [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Isoxazole derivatives showing antimicrobial activity (61–69). ResearchGate. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Galore Knowledge Publication Pvt. Ltd.. [Link]

  • Synthesis and antimicrobial evaluation of new isoxazole carboxamides. ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. CLSI. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Aryl Isoxazole-5-Carboxylates

For researchers, medicinal chemists, and drug development professionals, the isoxazole scaffold represents a privileged heterocyclic motif, consistently appearing in a diverse array of pharmacologically active agents.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the isoxazole scaffold represents a privileged heterocyclic motif, consistently appearing in a diverse array of pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, promising subclass: 4-aryl isoxazole-5-carboxylates and their closely related amide bioisosteres. We will delve into the synthetic rationale, explore how subtle structural modifications influence biological activity, and provide detailed experimental protocols for assessing their therapeutic potential, with a particular focus on their anticancer properties as exemplified by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition.

The Isoxazole Core: A Versatile Pharmacophore

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a bioisostere for various functional groups and can act as a rigid scaffold to orient substituents in a defined three-dimensional space.[4][5] This property is crucial for optimizing interactions with biological targets. The presence of the nitrogen and oxygen atoms also influences the molecule's polarity and hydrogen bonding capacity, which are key determinants of its pharmacokinetic and pharmacodynamic profiles.[6]

Synthetic Strategies: Building the 4-Aryl Isoxazole-5-Carboxylate Scaffold

The construction of the 4-aryl isoxazole-5-carboxylate core can be achieved through several synthetic routes. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[7] However, for the specific substitution pattern of interest, a more tailored approach is often required. One such strategy involves the reaction of a β-ketoester with hydroxylamine, followed by subsequent modifications.[8] A general and adaptable synthesis for 3,4-diaryl-isoxazole-5-carboxamides, which provides valuable insights into the synthesis of the target carboxylates, involves the rearrangement of intermediate 3,4-diaryl-5-carboxamido-isoxazoline N-oxides.[5]

A plausible synthetic workflow for obtaining 4-aryl isoxazole-5-carboxylates is outlined below. This multi-step synthesis offers flexibility in introducing diverse aryl groups at the 4-position, a critical aspect for SAR exploration.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Aromatization A Aryl Aldehyde C Knoevenagel Condensation Product A->C B Ethyl Acetoacetate B->C E Intermediate Adduct C->E D Hydroxylamine D->E F 4,5-Dihydroisoxazole Intermediate E->F G Ethyl 4-Aryl-3-methylisoxazole-5-carboxylate F->G SAR_Summary cluster_Aryl 4-Aryl Group cluster_Core Isoxazole Core cluster_Carboxamide 5-Carboxamide/Carboxylate Aryl_SAR Para-substitution with electron-withdrawing groups (e.g., Cl) generally increases potency. Ortho substitution can be detrimental due to steric hindrance. Core Rigid scaffold for optimal substituent orientation. Aryl_SAR->Core Influences binding affinity Carboxamide_SAR Amide is generally preferred over ester for enhanced H-bonding. Substituents on the amide nitrogen can further optimize binding. Core->Carboxamide_SAR Positions for key interactions

Caption: Key SAR takeaways for 4-aryl isoxazole-5-carboxylates.

Experimental Protocols: A Practical Guide to Evaluation

To validate the therapeutic potential of novel 4-aryl isoxazole-5-carboxylates, robust and reproducible experimental protocols are essential. Below is a detailed methodology for a VEGFR-2 kinase inhibition assay, a critical experiment for this class of compounds.

VEGFR-2 Kinase Inhibition Assay Protocol

This protocol is based on a luminescence-based method that measures the amount of ATP remaining after the kinase reaction. [1][2] Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test Compounds (dissolved in DMSO)

  • Kinase-Glo® MAX Reagent

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in 1x Kinase Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

  • Master Mixture Preparation:

    • Prepare a master mixture for the kinase reaction. For each 25 µL reaction, mix:

      • 6 µL of 5x Kinase Buffer

      • 1 µL of 500 µM ATP

      • 1 µL of 50x PTK Substrate

      • 17 µL of sterile deionized water

  • Assay Plate Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.

    • Test Wells: Add 5 µL of the diluted test compound solutions.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition and Incubation:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

    • Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection:

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of inhibition for each test compound concentration relative to the "Positive Control."

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

workflow start Prepare Reagents and Compounds master_mix Prepare and Dispense Master Mix start->master_mix add_compounds Add Test Compounds and Controls master_mix->add_compounds add_enzyme Add VEGFR-2 Enzyme add_compounds->add_enzyme incubate Incubate at 30°C for 45 min add_enzyme->incubate add_kinase_glo Add Kinase-Glo® Reagent incubate->add_kinase_glo read_luminescence Read Luminescence add_kinase_glo->read_luminescence analyze Analyze Data and Calculate IC50 read_luminescence->analyze

Caption: VEGFR-2 kinase inhibition assay workflow.

Conclusion and Future Directions

The 4-aryl isoxazole-5-carboxylate scaffold and its amide derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The SAR insights gathered from related series provide a strong foundation for the rational design of novel, potent, and selective inhibitors. The synthetic accessibility of this scaffold allows for extensive exploration of the chemical space around the 4-aryl and 5-carboxamide positions.

Future research in this area should focus on:

  • Systematic SAR Studies: Synthesizing and testing a focused library of 4-aryl isoxazole-5-carboxylates and -carboxamides against a panel of relevant biological targets.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of disease to validate their therapeutic potential.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full potential of this versatile scaffold can be unlocked, paving the way for the development of next-generation therapeutics.

References

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. [Link]

  • Bernardi, P., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed Central. [Link]

  • Semenov, V. V., et al. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate. [Link]

  • BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]

  • Gevorgyan, V., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2024). SAR of anti-inflammatory agents. [Link]

  • Kumar, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics. [Link]

  • ResearchGate. (2022). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • Frølund, B., et al. (2007). 4-aryl-5-(4-piperidyl)-3-isoxazolol GABAA antagonists: synthesis, pharmacology, and structure-activity relationships. Journal of Medicinal Chemistry. [Link]

  • Ziarani, G. M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts. [Link]

  • Das, N., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [Link]

  • Gevorgyan, V., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. [Link]

  • Semenov, V. V., et al. (2018). Synthesis of 3,4-diaryl-5-carboxy-4,5-dihydroisoxazole 2-oxides as valuable synthons for anticancer molecules. ResearchGate. [Link]

  • Sonu, et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. National Institutes of Health. [Link]

  • Ghevade, D. S., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Hawkinson, J. E., et al. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry. [Link]

  • Bernardi, P., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem. [Link]

  • El-Gamal, M. I., et al. (2021). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. Molecules. [Link]

  • Shaarawy, S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry. [Link]

  • Pontiki, E., et al. (2004). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Journal of Medicinal Chemistry. [Link]

  • Evans, K. A., et al. (2010). Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chen, Y., et al. (2011). Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Wube, A., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules. [Link]

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Validation

A Researcher's Guide to Assessing the Cancer Cell Selectivity of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cancer cell selectivity of the novel compound, Methyl 4-(4-chlorophenyl)isoxazole-5-c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cancer cell selectivity of the novel compound, Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and self-validating system for evaluation. This document is structured to serve as a practical guide for investigating the therapeutic potential of this and other similar isoxazole derivatives.

The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In oncology, isoxazole derivatives have emerged as promising candidates, acting as small molecule inhibitors that can disrupt critical cellular pathways involved in cancer progression.[2][3] These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of Heat Shock Protein 90 (HSP90), and disruption of tubulin polymerization.[4][5][6][7] A critical determinant of a viable anticancer agent is its selectivity: the ability to kill cancer cells while sparing normal, healthy cells. This selectivity minimizes side effects and broadens the therapeutic window.[8]

This guide will outline a multi-tiered approach to systematically evaluate the selectivity of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, comparing its performance against a standard-of-care chemotherapeutic agent.

Foundational Steps: Synthesis and Characterization

Before any biological evaluation, the target compound must be synthesized and its purity confirmed. A common route to isoxazole-carboxylates involves a 1,3-dipolar cycloaddition reaction.[1] While a specific synthesis for Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate is not detailed in current literature, a plausible synthetic route can be adapted from established methods for similar structures.[9][10]

Hypothetical Synthesis Protocol:

  • Chalcone Formation: React 4-chloroacetophenone with a suitable glyoxylate derivative in the presence of a base (e.g., sodium methoxide) via a Claisen-Schmidt condensation to form a diketone intermediate.

  • Cyclization: Treat the resulting intermediate with hydroxylamine hydrochloride. This reaction will yield the isoxazole ring structure.

  • Esterification: If the carboxylate is not already present as a methyl ester, perform a Fischer esterification using methanol and a catalytic amount of sulfuric acid.

  • Purification and Characterization: Purify the final product using column chromatography. Confirm the structure and purity (>95%) using NMR (¹H and ¹³C), mass spectrometry, and HPLC. This step is critical to ensure that any observed biological activity is attributable to the compound of interest and not impurities.

Tier 1: Primary In Vitro Selectivity Screening

The initial assessment of selectivity involves determining the cytotoxic effect of the compound on a panel of cancer cells versus non-malignant cells. The goal is to derive the half-maximal inhibitory concentration (IC50) for each cell line and subsequently calculate a Selectivity Index (SI).

Experimental Protocol: MTT Cell Viability Assay [11]

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer) and non-malignant control cell lines (e.g., MCF-10A - non-tumorigenic breast epithelial, BEAS-2B - normal bronchial epithelial) in their respective recommended media.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate (e.g., from 0.01 µM to 100 µM). As a comparator, prepare a similar dilution series of a standard chemotherapeutic agent like Doxorubicin. Add the compounds to the cells and incubate for 72 hours. Include vehicle-only (DMSO) controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT tetrazolium salt is reduced by metabolically active cells to a purple formazan product.[11]

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of compound concentration and use non-linear regression to calculate the IC50 value for each cell line.[12]

Data Presentation and Interpretation

The IC50 values should be summarized in a table to facilitate comparison. The Selectivity Index (SI) is then calculated to quantify the compound's preferential cytotoxicity.

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value indicates greater selectivity for cancer cells.[13][14] A compound with an SI > 2 is generally considered to have promising selectivity.[13]

CompoundCell LineTypeIC50 (µM) [Hypothetical Data]Selectivity Index (SI)
Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate MCF-10ANormal Breast85.2
MCF-7Breast Cancer9.88.7
BEAS-2BNormal Lung92.5
A549Lung Cancer15.46.0
Doxorubicin (Comparator) MCF-10ANormal Breast5.1
MCF-7Breast Cancer1.24.3
BEAS-2BNormal Lung7.8
A549Lung Cancer2.53.1

Tier 2: Mechanistic Investigation of Selective Cell Death

After establishing selective cytotoxicity, the next logical step is to understand how the compound induces cell death. A key hallmark of effective anticancer agents is the ability to selectively trigger apoptosis (programmed cell death) in tumor cells.[3][5]

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay [12]

  • Cell Treatment: Seed a cancer cell line (e.g., MCF-7) and its normal counterpart (MCF-10A) in 6-well plates. Treat the cells with Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate at concentrations around their respective IC50 values for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

A desirable outcome is a significant increase in the apoptotic population in the cancer cell line with minimal effect on the normal cell line at an equivalent concentration.

Tier 3: Investigating Potential Molecular Targets

Many isoxazole derivatives exert their anticancer effects by inhibiting specific proteins in signaling pathways that are dysregulated in cancer.[6] For instance, HSP90 is a molecular chaperone that is overexpressed in many cancer cells and is responsible for stabilizing numerous oncoproteins.[5] Its inhibition is a validated anticancer strategy.

Hypothesized Mechanism of Action: HSP90 Inhibition

We can hypothesize that Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate functions by inhibiting the ATP-binding site of HSP90, leading to the degradation of client proteins like Akt and Erk, which are crucial for cell survival and proliferation. This disruption would ultimately trigger apoptosis.

HSP90_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Akt_inactive Inactive Akt Receptor->Akt_inactive HSP90 HSP90 HSP90->Akt_inactive Akt_active Active Akt Akt_inactive->Akt_active HSP90 Chaperoning Apoptosis Apoptosis Akt_active->Apoptosis Proliferation Cell Survival & Proliferation Akt_active->Proliferation Test_Compound Methyl 4-(4-chlorophenyl) isoxazole-5-carboxylate Test_Compound->HSP90 Inhibition

Caption: Hypothesized signaling pathway for Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate.

To validate this hypothesis, one could perform a Western blot analysis to measure the levels of HSP90 client proteins (e.g., Akt, c-Raf, HER2) in cancer cells after treatment with the compound. A decrease in the levels of these proteins would support the HSP90 inhibition mechanism.

Workflow Summary

The entire assessment process can be visualized as a structured workflow, progressing from broad screening to specific mechanistic studies.

workflow cluster_synthesis Phase 1: Synthesis & QC cluster_screening Phase 2: Selectivity Screening cluster_mechanism Phase 3: Mechanism of Action synthesis Compound Synthesis qc Purity & Structural Confirmation (NMR, MS) synthesis->qc cell_culture Culture Cancer & Normal Cell Lines qc->cell_culture mtt_assay MTT Viability Assay cell_culture->mtt_assay ic50_calc Calculate IC50 & SI mtt_assay->ic50_calc apoptosis_assay Flow Cytometry (Annexin V / PI) ic50_calc->apoptosis_assay If SI is promising decision1 SI > 2? ic50_calc->decision1 western_blot Western Blot for Target Proteins (e.g., Akt) apoptosis_assay->western_blot If selectively apoptotic decision1->apoptosis_assay Yes

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Biological Activity Data for Isoxazole Compounds from Disparate Studies

Introduction: The Promise and Peril of Isoxazole Bioactivity Data The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of Isoxazole Bioactivity Data

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2][3][4][5] This has led to a wealth of bioactivity data scattered across countless publications, patents, and databases. For researchers and drug development professionals, this data represents a goldmine of information for designing novel therapeutics and building predictive Quantitative Structure-Activity Relationship (QSAR) models.[6]

The Critical Need for Rigorous Cross-Validation

The primary goal of QSAR modeling is to develop a mathematical relationship between the chemical structure of a compound and its biological activity.[6] A robust QSAR model can then be used to predict the activity of novel compounds, thereby accelerating the drug discovery process.[6][10] However, a model is only as good as the data it is built upon. When combining data from multiple studies, we are essentially mixing datasets with potentially different underlying distributions and error structures.

Cross-validation is a statistical method used to assess the predictive performance of a model and to ensure its generalizability to new, unseen data.[11] In the context of integrating heterogeneous bioactivity data for isoxazoles, cross-validation serves several critical purposes:

  • Identifying and Mitigating Data Inconsistencies: It helps to reveal discrepancies and outliers in the combined dataset that may arise from differing experimental setups.

  • Preventing Overfitting: Overfitting occurs when a model learns the noise in the training data rather than the underlying relationship, leading to poor predictive performance on new data.[11][12]

  • Building Confidence in Model Predictions: A rigorously cross-validated model provides a more reliable estimate of its predictive power.[13]

A Step-by-Step Workflow for Cross-Validation

The following workflow outlines a systematic approach to curating, integrating, and cross-validating biological activity data for isoxazole compounds from diverse sources.

CrossValidationWorkflow cluster_0 Phase 1: Data Acquisition & Curation cluster_1 Phase 2: Molecular Descriptor Calculation cluster_2 Phase 3: Model Building & Validation Data_Collection Data Collection (Literature, Databases) Data_Extraction Data Extraction (Structures, Bioactivity) Data_Collection->Data_Extraction Data_Standardization Data Standardization (Units, Endpoints) Data_Extraction->Data_Standardization Descriptor_Generation Generate Molecular Descriptors (2D, 3D) Data_Standardization->Descriptor_Generation Descriptor_Selection Feature Selection (Remove Redundancy) Descriptor_Generation->Descriptor_Selection Data_Splitting Data Splitting (Training & Test Sets) Descriptor_Selection->Data_Splitting Model_Building QSAR Model Building (e.g., MLR, RF, SVM) Data_Splitting->Model_Building Cross_Validation Cross-Validation (k-fold, LOO) Model_Building->Cross_Validation External_Validation External Validation (Test Set) Cross_Validation->External_Validation Model_Evaluation Model Performance Evaluation (q², R²pred) External_Validation->Model_Evaluation

Caption: A comprehensive workflow for cross-validating isoxazole bioactivity data.

Experimental Protocol: A Detailed Methodology

1. Data Acquisition and Curation: The Foundation of a Robust Model

The initial and most critical phase is the careful collection and curation of bioactivity data. This process is often laborious but is paramount for the success of any QSAR modeling effort.[14]

  • Step 1: Comprehensive Data Collection: Gather data from multiple sources, including scientific literature (e.g., PubMed, Scopus), public databases (e.g., ChEMBL, PubChem), and proprietary internal databases.[15]

  • Step 2: Meticulous Data Extraction: For each isoxazole compound, extract the chemical structure (preferably in SMILES or SDF format) and the corresponding biological activity data. Pay close attention to the reported endpoint (e.g., IC50, EC50, Ki, % inhibition) and the units of measurement.

  • Step 3: Rigorous Data Standardization: This is a crucial step to ensure data comparability.[8]

    • Endpoint Conversion: Convert all bioactivity data to a consistent logarithmic scale (e.g., pIC50 = -log(IC50)).[10] This helps to normalize the data distribution.

    • Unit Harmonization: Ensure all activity values are in the same molar unit (e.g., Molar, not µM or nM).

    • Assay Annotation: Document the specific assay conditions for each data point, including the target, cell line, and any other relevant experimental details. This information is vital for identifying potential sources of variability. Combining data from different assays without careful consideration can lead to poorly predictive models.[16]

  • Step 4: Duplicate Removal and Outlier Detection: Identify and remove duplicate entries. For identical compounds with multiple reported activities, consider using the median or mean value, but be cautious of large discrepancies which may indicate experimental error.[16] Statistical methods can be employed to identify and potentially remove outliers.

2. Molecular Descriptor Calculation: Translating Structure into Numbers

Once the data is curated, the next step is to calculate molecular descriptors that numerically represent the physicochemical properties of the isoxazole compounds.[10]

  • Step 1: Descriptor Generation: Use computational chemistry software to calculate a wide range of 2D and 3D molecular descriptors. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

  • Step 2: Feature Selection: A large number of descriptors can lead to overfitting. Employ feature selection techniques (e.g., correlation analysis, recursive feature elimination) to select a subset of non-redundant and informative descriptors.

3. Model Building and Cross-Validation: Assessing Predictive Power

This phase involves building the QSAR model and rigorously evaluating its performance.

  • Step 1: Data Splitting: Divide the curated dataset into a training set and an external test set. A common split is 80% for the training set and 20% for the test set. The test set should not be used during model development and is reserved for the final validation of the model's predictive ability.

  • Step 2: QSAR Model Building: Utilize various machine learning algorithms to build the QSAR models on the training set. Common methods include Multiple Linear Regression (MLR), Random Forest (RF), and Support Vector Machines (SVM).[17]

  • Step 3: Internal Cross-Validation: This is where the core of the validation process occurs. The two most common techniques are k-fold cross-validation and Leave-One-Out (LOO) cross-validation.

    • k-fold Cross-Validation: The training set is randomly divided into 'k' equal-sized folds.[18] The model is trained on k-1 folds, and the remaining fold is used as a validation set. This process is repeated k times, with each fold serving as the validation set once.[18] The overall performance is the average of the performance across all k folds. A common choice for k is 5 or 10.[19]

    • Leave-One-Out (LOO) Cross-Validation: This is a special case of k-fold cross-validation where k is equal to the number of compounds in the training set.[18][20] In each iteration, one compound is left out for validation, and the model is trained on the remaining n-1 compounds. While computationally more expensive, LOO can provide a less biased estimate of the model's performance, especially for smaller datasets.[21]

    The primary metric for internal validation is the cross-validated coefficient of determination (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.[13]

  • Step 4: External Validation: Once a satisfactory model is obtained through internal cross-validation, its predictive power is assessed using the previously untouched external test set. The key metric here is the predictive R² (R²pred). A high R²pred value confirms the model's ability to generalize to new data.[22]

Comparison of Cross-Validation Techniques

Technique Description Advantages Disadvantages When to Use
k-fold Cross-Validation The training data is split into 'k' folds. The model is trained on k-1 folds and validated on the remaining fold, repeated k times.[18]Computationally less expensive than LOO. Provides a good balance between bias and variance.[19]The performance estimate can have a higher bias compared to LOO.For larger datasets where computational cost is a concern.
Leave-One-Out (LOO) Cross-Validation A special case of k-fold where k equals the number of data points.[18][20]Provides a nearly unbiased estimate of the model's performance. Deterministic, meaning no randomness in the data splits.[18]Computationally very expensive for large datasets. Can have high variance.[19][23]For smaller datasets where obtaining an unbiased performance estimate is critical.[21]

Interpreting the Results: What Do the Metrics Mean?

A robust and predictive QSAR model for isoxazole compounds should exhibit the following characteristics:

  • High Internal Consistency (q²): A q² value greater than 0.5 suggests that the model is not a result of chance correlation.[13]

  • High Predictive Power on New Data (R²pred): A high R²pred on the external test set indicates that the model can accurately predict the activity of new isoxazole derivatives.

  • Low Root Mean Square Error (RMSE): A low RMSE for both the training and test sets indicates that the model's predictions are close to the actual experimental values.

It is crucial to consider the difference between the coefficient of determination for the training set (R²) and the cross-validated q². A large difference between R² and q² (e.g., > 0.3) can be an indicator of overfitting.[11]

Case Study: A Hypothetical Cross-Validation of Anti-Inflammatory Isoxazoles

Table 1: Curated and Standardized Bioactivity Data

Compound IDSourceReported IC50 (nM)pIC50
ISO-001Study A507.30
ISO-002Study A1206.92
ISO-003Study B0.08 µM7.09
ISO-004Study B0.25 µM6.60
ISO-005Study C357.46
ISO-006Study C957.02
............

After curating a dataset of 50 such compounds, we proceed with descriptor calculation and model building using a 5-fold cross-validation approach.

Table 2: QSAR Model Performance Metrics

Model TypeR² (Training)q² (5-fold CV)R²pred (External Test)RMSE (Test)
MLR0.750.620.680.45
Random Forest0.920.780.810.32
SVM0.880.750.790.35

In this hypothetical case, the Random Forest model demonstrates the best performance with a high q² and R²pred, and a low RMSE, suggesting it is a robust and predictive model for this set of anti-inflammatory isoxazoles.

ModelComparison cluster_data Input Data cluster_models QSAR Models cluster_output Prediction Training_Data Training Set (80%) MLR MLR q²=0.62 R²pred=0.68 Training_Data->MLR RF Random Forest q²=0.78 R²pred=0.81 Training_Data->RF SVM SVM q²=0.75 R²pred=0.79 Training_Data->SVM Test_Data Test Set (20%) MLR->Test_Data Validation RF->Test_Data Validation Prediction Predicted Bioactivity of New Isoxazoles RF->Prediction Best Model SVM->Test_Data Validation

Caption: Comparing the performance of different QSAR models.

Conclusion: Ensuring Trustworthy Predictions in Drug Discovery

The cross-validation of biological activity data for isoxazole compounds from different studies is a non-trivial but essential task for building reliable predictive models. By following a systematic workflow of data curation, standardization, and rigorous cross-validation, researchers can mitigate the risks associated with data heterogeneity and build robust QSAR models. This, in turn, empowers more confident decision-making in the design and prioritization of novel isoxazole-based drug candidates, ultimately accelerating the path to new and effective therapies.

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  • Kovalishyn, V., et al. (2023). In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus. Molecular Biology Reports, 50(4), 3569-3579. Retrieved from [Link]

  • Moro, S., et al. (2013). Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. Methods in Molecular Biology, 993, 281-306. Retrieved from [Link]

  • Incorporating Machine Learning into Established Bioinformatics Frameworks. (2021). International Journal of Molecular Sciences, 22(11), 5897. Retrieved from [Link]

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (2012). Letters in Drug Design & Discovery, 9(1), 98-107. Retrieved from [Link]

  • 2D-QSAR modeling of novel pleconaril derivatives (isoxazole-based molecules) as antiviral inhibitors against Coxsackievirus B3 (CVB3). (2021). Jordan Journal of Pharmaceutical Sciences, 14(1). Retrieved from [Link]

  • 6D-QSAR for predicting biological activity of human aldose reductase inhibitors using quasar receptor surface modeling. (2023). Scientific Reports, 13(1), 10173. Retrieved from [Link]

  • Quantitative structure–activity relationship. (n.d.). In Wikipedia. Retrieved from [Link]

  • Statistical Validation of QSAR Results. (n.d.). ResearchGate. Retrieved from [Link]

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Validation

A Comparative Analysis of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate and Celecoxib as Selective COX-2 Inhibitors

Introduction The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, has been a pivotal moment in the development of anti-inflammatory therapeutics.[1] Whi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, has been a pivotal moment in the development of anti-inflammatory therapeutics.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays in managing pain and inflammation, their gastrointestinal side effects are primarily attributed to the inhibition of the homeostatic functions of COX-1.[1] This has led to the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory and analgesic effects while minimizing gastrointestinal complications.[1][2]

Celecoxib, a diaryl-substituted pyrazole, is a well-established and FDA-approved selective COX-2 inhibitor widely used for treating various forms of arthritis and acute pain.[3][4][5] Its efficacy and safety profile have been extensively studied. In the continuous search for novel anti-inflammatory agents with improved efficacy and safety, isoxazole derivatives have emerged as a promising class of compounds.[6] This guide provides an in-depth technical comparison of a novel isoxazole derivative, Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, with the benchmark drug, celecoxib. We will delve into their mechanisms of action, comparative in vitro and in vivo data, and pharmacokinetic profiles, supported by detailed experimental protocols.

Chemical Structures and Mechanism of Action

The anti-inflammatory and analgesic properties of both celecoxib and Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate stem from their ability to selectively inhibit the COX-2 enzyme.[3][4] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][8] The selectivity for COX-2 over COX-1 is a critical attribute that reduces the risk of gastrointestinal side effects.[2]

Table 1: Chemical Structures and Properties

Compound Chemical Structure Molecular Formula Molecular Weight
Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate C₁₁H₈ClNO₃237.64 g/mol
Celecoxib C₁₇H₁₄F₃N₃O₂S381.37 g/mol

Note: A 2D structure for Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate is not available in the search results. The provided formula and name are used for its description. The structure of Celecoxib is well-established.

The sulfonamide side chain of celecoxib plays a crucial role in its selective binding to a hydrophilic region near the active site of the COX-2 enzyme.[7] While specific structural details for the binding of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate are yet to be fully elucidated, the isoxazole scaffold is known to be a key feature in many selective COX-2 inhibitors.[6]

Comparative In Vitro COX-2 Inhibition and Selectivity

The potency and selectivity of COX inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) to IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2. A higher SI value indicates greater selectivity.

While direct comparative experimental data for Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate was not found in the provided search results, we can infer the potential performance based on studies of similar isoxazole derivatives. For instance, a study on novel isoxazole derivatives showed potent COX-2 inhibition with IC50 values in the micromolar range and high selectivity indices.[9]

Table 2: Comparative In Vitro COX Inhibition Data

Compound COX-1 IC50 (μM) COX-2 IC50 (μM) Selectivity Index (SI) (COX-1/COX-2)
Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate Data not availableData not availableData not available
Celecoxib ~15~0.05 - 0.78~30 - 300[2][3][6]

Note: The IC50 and SI values for Celecoxib can vary depending on the specific assay conditions.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric Method)

This assay determines the inhibitory potential of a test compound on COX-1 and COX-2 enzymes by measuring the peroxidase activity of COX.[10][11]

Workflow for In Vitro COX Inhibition Assay

G reagent_prep Reagent Preparation (Buffer, Enzyme, Heme, Substrate, Test Compounds) plate_setup 96-Well Plate Setup (Background, 100% Activity, Inhibitor Wells) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Arachidonic Acid) pre_incubation->reaction_init reaction_stop Reaction Termination (Add Stannous Chloride) reaction_init->reaction_stop read_absorbance Read Absorbance (590-620 nm) reaction_stop->read_absorbance data_analysis Data Analysis (% Inhibition, IC50 Calculation) read_absorbance->data_analysis

Caption: Workflow for the in vitro COX inhibitor screening assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).[10]

    • Dilute human recombinant COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.[12]

    • Prepare stock solutions of the test compound (Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate) and the reference compound (Celecoxib) in DMSO. Perform serial dilutions to obtain a range of concentrations.[10]

    • Prepare solutions of hematin (a COX cofactor) and arachidonic acid (the substrate).[10][12]

    • Prepare a solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as the chromogenic substrate.[10]

  • Assay Procedure (in a 96-well plate):

    • To each well, add 150 µL of Tris-HCl buffer, 10 µL of hematin, and 10 µL of the COX enzyme solution.[10]

    • Add 10 µL of the test compound or reference compound at various concentrations (or DMSO for the control wells).[10]

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[10]

    • Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[10]

  • Data Analysis:

    • Monitor the change in absorbance at 590 nm over time using a plate reader.[11]

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.[13][14]

Workflow for Carrageenan-Induced Paw Edema Model

G animal_acclimatization Animal Acclimatization (e.g., Wistar rats) grouping Animal Grouping (Control, Reference, Test Groups) animal_acclimatization->grouping baseline_measurement Baseline Paw Volume Measurement grouping->baseline_measurement drug_admin Drug Administration (Oral or IP) baseline_measurement->drug_admin carrageenan_injection Induction of Edema (Subplantar Carrageenan Injection) drug_admin->carrageenan_injection paw_volume_measurement Paw Volume Measurement (At various time points, e.g., 1, 2, 3, 4, 5h) carrageenan_injection->paw_volume_measurement data_analysis Data Analysis (% Inhibition of Edema) paw_volume_measurement->data_analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animal Handling:

    • Use adult Wistar rats or Sprague-Dawley rats.[13]

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, celecoxib-treated, and test compound-treated groups).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[15]

    • Administer the test compound, celecoxib, or the vehicle (control) orally or intraperitoneally 30-60 minutes before inducing inflammation.[13][15]

    • Induce edema by injecting 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[15][16]

    • Measure the paw volume at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.[16]

Comparative Pharmacokinetic (ADME) Profile

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is critical for its overall efficacy and safety.

Celecoxib: After oral administration, celecoxib is rapidly absorbed, reaching peak plasma concentrations in about 3 hours.[3][17] It is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2C9.[3][17][18] Less than 3% of the drug is eliminated unchanged.[3][17] The metabolites are pharmacologically inactive and are excreted in the feces and urine.[3][17]

Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate: For novel isoxazole derivatives, in silico tools like SwissADME are often used to predict their pharmacokinetic properties in the early stages of drug discovery.[9][19] These predictions assess parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibiting CYP enzymes.[9] A study on new isoxazole derivatives predicted high gastrointestinal absorption for most of the synthesized compounds.[9]

Table 3: Comparative Pharmacokinetic (ADME) Profile

Parameter Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate Celecoxib
Absorption Predicted to have high gastrointestinal absorption.[9]Rapidly absorbed orally.[3][17]
Distribution Data not available.Extensively protein-bound (97%), primarily to albumin.[7][18]
Metabolism Predicted to be a potential inhibitor of CYP2C19 for some isoxazole derivatives.[9]Primarily metabolized by CYP2C9, with a minor role for CYP3A4.[3][17]
Excretion Data not available.Excreted in feces and urine as metabolites.[3][17]

Discussion and Conclusion

This guide provides a comparative framework for evaluating Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate against the established selective COX-2 inhibitor, celecoxib. While celecoxib has a well-documented profile of potent and selective COX-2 inhibition, leading to its successful clinical use, the isoxazole scaffold represents a promising area for the development of new anti-inflammatory agents.

The available literature on related isoxazole derivatives suggests that Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate has the potential to be a potent and selective COX-2 inhibitor with favorable pharmacokinetic properties.[6][9] However, a direct comparison is limited by the lack of published experimental data for this specific compound.

To establish the therapeutic potential of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, further research is imperative. The experimental protocols outlined in this guide for in vitro COX inhibition and in vivo anti-inflammatory activity provide a clear roadmap for such investigations. A head-to-head comparison with celecoxib using these standardized assays will be crucial in determining its relative potency, selectivity, and efficacy. Furthermore, comprehensive ADME and toxicology studies will be necessary to fully characterize its safety profile.

References

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.).
  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
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  • Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed. (n.d.).
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).
  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.).
  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.).
  • Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.).
  • Celecoxib -NSAID Mechanism of Action - YouTube. (2018, February 9).
  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed. (n.d.).
  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH. (n.d.).
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  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. (2023, September 6).
  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy - International Journal of Pharmaceutical Sciences. (n.d.).
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (2023, May 9).
  • Methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate | Sigma-Aldrich. (n.d.).
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

This document provides an in-depth, procedural guide for the proper and safe disposal of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, a chemical compound frequently utilized in research and drug development. Adheren...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the proper and safe disposal of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, a chemical compound frequently utilized in research and drug development. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is specifically tailored for researchers, scientists, and professionals in the drug development field.

Understanding the Hazard Profile

Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate is classified as harmful if swallowed (H302)[1]. While comprehensive toxicological data is not widely available, the presence of a chlorinated phenyl group and an isoxazole ring necessitates a cautious approach to its handling and disposal. As a chlorinated organic compound, it is prudent to assume potential for environmental persistence and aquatic toxicity. Therefore, it must be treated as hazardous chemical waste.

Key Chemical and Physical Properties:

PropertyValue
Molecular FormulaC₁₁H₈ClNO₃[1]
Molecular Weight237.64 g/mol [1][2]
FormSolid[1]
Hazard ClassificationAcute Toxicity, Oral (Category 4)[1][3]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes[4].

  • Hand Protection : Use impervious, chemical-resistant gloves such as nitrile gloves. Always inspect gloves for any signs of degradation or perforation before use[4][5].

  • Protective Clothing : A standard laboratory coat must be worn at all times. For tasks with a higher risk of spillage, a chemically resistant apron is recommended[4].

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the solid compound should ideally take place within a certified chemical fume hood to minimize inhalation risks[4].

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate is that it should never be disposed of down the drain or in regular trash[4][6]. This compound must be managed as a hazardous waste from cradle to grave.

Step 1: Waste Segregation and Collection
  • Designated Waste Container : A dedicated, properly labeled hazardous waste container must be used for the collection of solid Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate waste. The container should be made of a material compatible with chlorinated organic compounds and have a secure, sealable lid[5].

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate". Include the date of initial waste accumulation.

  • Avoid Mixing : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to dangerous situations[7].

Step 2: Handling Contaminated Materials
  • Empty Containers : Any "empty" containers that once held Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate should be treated as hazardous waste unless properly decontaminated. Triple-rinsing the container with a suitable solvent (e.g., acetone or methanol) is a common practice. The rinsate must be collected and disposed of as hazardous liquid waste[6].

  • Contaminated PPE and Labware : Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with the compound must be placed in the designated solid hazardous waste container. Non-disposable labware should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous liquid waste.

Step 3: Storage of Hazardous Waste
  • Storage Location : The sealed hazardous waste container should be stored in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials[7].

  • Secondary Containment : It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills[7].

Step 4: Final Disposal
  • Contact EHS : Once the waste container is full or has reached its designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Professional Disposal : The ultimate disposal of Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate should be carried out by a licensed hazardous waste disposal company. The standard and recommended method of destruction is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic and other harmful combustion byproducts, such as hydrogen chloride gas[6][8].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or has generated dust.

  • Don PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Containment : For a solid spill, carefully sweep or scoop the material to avoid generating dust. A HEPA-filtered vacuum can also be used for larger quantities.

  • Decontamination : Decontaminate the spill area with a suitable solvent and absorbent pads. All materials used for cleanup must be placed in the designated hazardous waste container.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.

Regulatory Compliance

All handling and disposal activities must be in compliance with federal, state, and local regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA)[9][10][11]. It is the responsibility of the researcher and their institution to be aware of and adhere to all applicable laws.

Disposal Decision Workflow

DisposalWorkflow start Waste Generated: Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate is_solid Is the waste solid? start->is_solid solid_waste Place in a labeled, sealed hazardous solid waste container. is_solid->solid_waste Yes is_liquid Is the waste a solution or rinsate? is_solid->is_liquid No store Store in designated satellite accumulation area with secondary containment. solid_waste->store liquid_waste Place in a labeled, sealed hazardous liquid waste container. is_liquid->liquid_waste Yes is_ppe Is it contaminated PPE or lab supply? is_liquid->is_ppe No liquid_waste->store is_ppe->solid_waste Yes contact_ehs Contact EHS for pickup and professional disposal. store->contact_ehs

Caption: Decision workflow for the proper segregation and disposal of waste containing Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Google.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
  • Safety Data Sheet for 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. (n.d.). Cato Research Chemicals.
  • Safety Data Sheet for 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. (2025, December 20). Thermo Fisher Scientific.
  • Safety Data Sheet for 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. (2025, December 20). Thermo Fisher Scientific.
  • Methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate. (n.d.). Sigma-Aldrich.
  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • MSDS of 5-Methyl-3-(2'-chlorophenyl)-4-isoxazolecarboxylic acid. (2008, October 22). Santa Cruz Biotechnology.
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  • Safety Data Sheet for m-Aminophenyl Tosylate. (2025, February 26). Angene Chemical.
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Handling

Personal protective equipment for handling Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

Essential Safety & Handling Guide: Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate This guide provides essential safety, handling, and disposal protocols for Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, a key inter...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate

This guide provides essential safety, handling, and disposal protocols for Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The quality and purity of such intermediates are paramount, directly influencing the efficacy and safety of the final Active Pharmaceutical Ingredient (API).[1][2] Adherence to Good Manufacturing Practices (GMP) and stringent safety protocols is not merely a regulatory hurdle but a foundational necessity for successful drug development.[1][3]

Hazard Identification and Risk Profile

Based on available data for its isomer, Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate is anticipated to be a combustible solid.[4] The primary documented hazard is acute oral toxicity.[4][6][7] Structurally related compounds also suggest potential for skin, eye, and respiratory irritation.[8][9]

Table 1: Hazard Profile based on Structural Analogs

Hazard Classification GHS Code Signal Word Description Source(s)
Acute Toxicity, Oral H302 Warning Harmful if swallowed [4][6][7]
Skin Irritation (Potential) H315 Warning Causes skin irritation [9]
Eye Irritation (Potential) H319 Warning Causes serious eye irritation [9]

| Respiratory Irritation (Potential) | H335 | Warning | May cause respiratory irritation |[9] |

Core Directive: Personal Protective Equipment (PPE)

The use of appropriate PPE is your final and most critical barrier against chemical exposure.[10][11] The following recommendations are designed to provide comprehensive protection during the handling of this compound.

Table 2: Recommended Personal Protective Equipment

Category Item Specification & Rationale
Eye & Face Protection Chemical Splash Goggles & Face Shield Goggles: Must be worn at all times to protect against dust particles and splashes. They must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][12] Face Shield: Required in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or solution preparation.[13]
Hand Protection Chemical-Resistant Gloves Type: Nitrile or neoprene gloves are recommended.[13] Avoid thin, disposable vinyl gloves which offer minimal chemical protection.[10] Protocol: Double-gloving is mandatory. Place the inner glove cuff under your lab coat sleeve and the outer glove cuff over the sleeve to ensure no skin is exposed.[14] Change the outer glove immediately if contamination is suspected, and change both pairs at least every hour.[10][14]
Body Protection Laboratory Coat A full-length, buttoned lab coat made of low-permeability fabric is mandatory to protect skin and clothing.[13][14]
Respiratory Protection Engineering Controls & Respirator Primary Control: All handling of solid powder and preparation of solutions MUST be conducted in a certified chemical fume hood to minimize inhalation exposure.[13][15] Secondary Control: If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (or equivalent EN 143/149 standard) is required.[8][16]

| Foot Protection | Closed-Toe Shoes | Required to protect feet from potential spills.[13] |

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for mitigating risk.

Engineering Controls

The primary engineering control is a properly functioning chemical fume hood. All weighing, transferring, and dissolution of the compound must occur within the hood to contain airborne particles and vapors. Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[8][12]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational, the work surface is clean, and all necessary PPE is donned correctly.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid compound to the container using a spatula. Avoid creating dust. Close the primary container immediately after dispensing.

  • Dissolution: Add the solvent to the container with the compound slowly to avoid splashing. If necessary, use a magnetic stirrer to facilitate dissolution. Keep the container covered as much as possible.

  • Transfer: When transferring solutions, use appropriate glassware and maintain a firm grip. Keep containers closed when not in use.

  • Post-Handling: After completion, decontaminate all surfaces within the fume hood. Carefully remove the outer pair of gloves and dispose of them as hazardous waste before exiting the hood area.[14] Wash hands thoroughly with soap and water after removing all PPE.[8]

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination A Verify Fume Hood Operation B Don All Required PPE A->B C Weigh Solid Compound B->C Begin Work D Prepare Solution C->D E Transfer to Reaction Vessel D->E F Segregate Hazardous Waste E->F Complete Work G Decontaminate Work Area F->G H Remove PPE & Wash Hands G->H

Caption: Standard workflow for handling chemical intermediates.

Storage Requirements

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[8][16]

Emergency Protocols

Immediate and correct response during an emergency is critical.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[8]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[12]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[8] If the person feels unwell, call a poison center or doctor.[8]

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell.[4][7] Rinse the mouth with water.[8] Do NOT induce vomiting.[16]

  • Spill Response:

    • Small Spill (in fume hood): Absorb with an inert material (e.g., sand, vermiculite), then sweep up carefully without creating dust. Place into a suitable, closed, and labeled container for disposal.

    • Large Spill: Evacuate the area immediately. Alert laboratory personnel and safety officers. Do not attempt to clean up a large spill without appropriate respiratory protection and training.

Disposal Plan

As a chlorinated organic compound, Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate requires special disposal procedures.

CRITICAL: Do NOT dispose of this chemical or its solutions down the drain. [15][17] Halogenated organic compounds are persistent and harmful to aquatic life.

Waste Segregation and Disposal Protocol
  • Identify Waste Streams: All materials that have come into direct contact with the compound are considered hazardous waste. This includes:

    • Excess solid compound and solutions.

    • Contaminated PPE (gloves, etc.).

    • Contaminated lab supplies (pipette tips, weighing paper, absorbent materials).

  • Segregate Waste: Collect all waste containing this compound in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[15] Aqueous solutions containing traces of the compound after extraction must also be treated as halogenated hazardous waste.[18]

  • Arrange for Disposal: Work with your institution's environmental health and safety (EHS) office to arrange for proper disposal by a certified waste management company.[15][19] High-temperature incineration is a common method for the complete destruction of chlorinated organic residues.[20]

Waste Disposal Decision Tree

A Material Contaminated with Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate? B YES: Hazardous Waste A->B   C NO: Non-Hazardous Waste A->C   D Place in Designated 'Halogenated Organic Waste' Container B->D E Follow Standard Lab Disposal Procedures C->E F Arrange Pickup by Certified Waste Disposal Service D->F

Caption: Decision process for waste segregation.

By adhering to these rigorous safety and handling protocols, you contribute to a safer laboratory environment and ensure the integrity of your research in the critical field of drug development.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2H-Isoxazolo[4,5-B]indole.
  • Dakota. (n.d.). Ensuring Safety Starts with Quality: Why It Matters in Pharmaceutical Intermediates.
  • ChargePoint Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Pharmaceutical Technology.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Water Corporation. (n.d.). Laboratory chemical waste.
  • Stauffer, J. E. (n.d.). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
  • University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-Chlorobenzo[d]isoxazole.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 3-(2-chlorophenyl)-5-methyl-4-Isoxazolecarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. PubChem.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.
  • Sigma-Aldrich. (n.d.). Methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate.
  • TCI Chemicals. (2025, June 2). Safety Data Sheet: 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • National Center for Biotechnology Information. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem.
  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene.
  • Angene Chemical. (2025, February 26). Safety Data Sheet: m-Aminophenyl Tosylate.
  • Mlunias. (n.d.). Chemical Intermediates: The Key Role of Chemical Intermediates in the Pharmaceutical Industry.
  • Protheragen. (2024, May 27). Optimizing Drug Intermediates for Enhanced Drug Efficacy and Safety.
  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate
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Reactant of Route 2
Methyl 4-(4-chlorophenyl)isoxazole-5-carboxylate
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